Product packaging for 1-(5-Nitroquinolin-6-YL)piperidin-4-OL(Cat. No.:CAS No. 1133115-89-5)

1-(5-Nitroquinolin-6-YL)piperidin-4-OL

Cat. No.: B1462888
CAS No.: 1133115-89-5
M. Wt: 273.29 g/mol
InChI Key: SHUXRLNHGBRMPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-(5-Nitroquinolin-6-YL)piperidin-4-OL is a useful research compound. Its molecular formula is C14H15N3O3 and its molecular weight is 273.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H15N3O3 B1462888 1-(5-Nitroquinolin-6-YL)piperidin-4-OL CAS No. 1133115-89-5

Properties

IUPAC Name

1-(5-nitroquinolin-6-yl)piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3/c18-10-5-8-16(9-6-10)13-4-3-12-11(2-1-7-15-12)14(13)17(19)20/h1-4,7,10,18H,5-6,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHUXRLNHGBRMPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C2=C(C3=C(C=C2)N=CC=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40674820
Record name 1-(5-Nitroquinolin-6-yl)piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40674820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1133115-89-5
Record name 1-(5-Nitroquinolin-6-yl)piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40674820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 1-(5-Nitroquinolin-6-YL)piperidin-4-OL

Author: BenchChem Technical Support Team. Date: January 2026

<

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of the novel heterocyclic compound, 1-(5-Nitroquinolin-6-YL)piperidin-4-OL. This molecule holds significant interest for researchers in medicinal chemistry and drug development due to the established pharmacological importance of both the quinoline and piperidine scaffolds.[1][2] Quinoline derivatives have demonstrated a wide range of biological activities, including antimalarial, anticancer, and anti-inflammatory properties.[1][3] Similarly, the piperidine moiety is a prevalent feature in numerous FDA-approved drugs, valued for its ability to influence physicochemical properties and engage in crucial intermolecular interactions.[4][5] This guide details a robust synthetic protocol, explains the mechanistic rationale behind the chosen methodology, and provides a thorough framework for the structural elucidation and characterization of the title compound.

Introduction: The Scientific Rationale

The convergence of a quinoline core and a piperidine ring within a single molecular entity presents a compelling strategy in modern drug discovery. The quinoline ring system is a well-established pharmacophore, with notable examples like chloroquine and mefloquine having long served as models for the development of new antimalarial agents.[6][7] The introduction of a nitro group onto the quinoline scaffold is a key strategic element. The strong electron-withdrawing nature of the nitro group activates the aromatic ring towards nucleophilic aromatic substitution (SNAr), a fundamental reaction in the synthesis of diverse quinoline derivatives.[8][9][10]

The piperidin-4-ol moiety is another privileged scaffold in medicinal chemistry.[11][12] Its presence can enhance a molecule's druggability by modulating properties such as solubility and metabolic stability.[5] The hydroxyl group of piperidin-4-ol provides a valuable site for hydrogen bonding, which can be critical for molecular recognition at biological targets. Furthermore, the flexible nature of the piperidine ring allows it to adopt various conformations, potentially enabling a better fit within the binding pockets of enzymes or receptors.[5]

The strategic combination of these two pharmacophores in this compound creates a molecule with significant potential for diverse biological activities. This guide serves as a detailed roadmap for its synthesis and a rigorous protocol for its complete characterization, empowering researchers to explore its therapeutic possibilities.

Synthetic Strategy: A Mechanistic Approach

The synthesis of this compound is achieved through a nucleophilic aromatic substitution (SNAr) reaction. This reaction is predicated on the activation of the quinoline ring by the electron-withdrawing nitro group, making it susceptible to attack by a nucleophile.

The Core Reaction: Nucleophilic Aromatic Substitution (SNAr)

The SNAr mechanism involves the addition of a nucleophile to an electron-deficient aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[8][9] The subsequent departure of a leaving group restores the aromaticity of the ring. In the synthesis of the title compound, 6-chloro-5-nitroquinoline serves as the electrophilic aromatic substrate, and piperidin-4-ol acts as the nucleophile. The nitro group at the 5-position is crucial for stabilizing the negative charge of the Meisenheimer complex through resonance, thereby facilitating the reaction.[13]

Caption: Nucleophilic Aromatic Substitution (SNAr) pathway.

Detailed Experimental Protocol

Materials:

  • 6-Chloro-5-nitroquinoline

  • Piperidin-4-ol[14]

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a solution of 6-chloro-5-nitroquinoline (1.0 eq) in anhydrous DMF, add piperidin-4-ol (1.2 eq) and potassium carbonate (2.0 eq).

  • Reaction Conditions: Stir the reaction mixture at 80-90 °C under an inert atmosphere (e.g., nitrogen or argon) for 12-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion of the reaction (as indicated by TLC), cool the mixture to room temperature and pour it into ice-cold water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with brine, and then dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound as a solid.

Comprehensive Characterization

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A combination of spectroscopic techniques is employed for this purpose.

Spectroscopic Data Summary
Technique Parameter Expected Data
Molecular Formula -C₁₄H₁₅N₃O₃[15]
Molecular Weight -273.29 g/mol [15]
¹H NMR Chemical Shift (δ)Signals corresponding to quinoline and piperidine protons.
¹³C NMR Chemical Shift (δ)Resonances for all 14 carbon atoms.
Mass Spectrometry m/z[M+H]⁺ at approximately 274.12.
FT-IR Wavenumber (cm⁻¹)Characteristic peaks for O-H, N-O, C-N, and aromatic C-H bonds.
Detailed Spectroscopic Analysis

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the quinoline ring and the aliphatic protons of the piperidine ring. The chemical shifts and coupling patterns of the quinoline protons will be indicative of the substitution pattern. The protons on the piperidine ring will likely appear as multiplets in the upfield region. The hydroxyl proton of the piperidin-4-ol moiety may appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum should display 14 distinct resonances corresponding to each carbon atom in the molecule. The chemical shifts of the carbons in the quinoline ring will be in the aromatic region, while the piperidine carbons will be in the aliphatic region.

3.2.2. Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula of the synthesized compound. The expected exact mass for the protonated molecule [M+H]⁺ would be approximately 274.1195, corresponding to the formula C₁₄H₁₆N₃O₃⁺.

3.2.3. Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum provides valuable information about the functional groups present in the molecule. Key expected vibrational frequencies include:

  • A broad absorption band in the region of 3200-3500 cm⁻¹ corresponding to the O-H stretching of the alcohol.

  • Strong absorption bands around 1520 and 1340 cm⁻¹ due to the asymmetric and symmetric stretching vibrations of the nitro group (N-O).

  • C-N stretching vibrations in the range of 1200-1350 cm⁻¹.

  • Aromatic C-H stretching vibrations above 3000 cm⁻¹.

Characterization_Workflow Start Synthesized Compound NMR NMR Spectroscopy (¹H & ¹³C) Start->NMR MS Mass Spectrometry (HRMS) Start->MS FTIR FT-IR Spectroscopy Start->FTIR NMR_Data Structural Information (Connectivity, Environment) NMR->NMR_Data MS_Data Molecular Formula & Weight Confirmation MS->MS_Data FTIR_Data Functional Group Identification FTIR->FTIR_Data Conclusion Structural Elucidation of This compound NMR_Data->Conclusion MS_Data->Conclusion FTIR_Data->Conclusion

Caption: Workflow for the comprehensive characterization.

Potential Applications and Future Directions

The synthesized compound, this compound, represents a promising scaffold for the development of new therapeutic agents. Given the known biological activities of quinoline and piperidine derivatives, this hybrid molecule could be explored for a variety of applications, including:

  • Antimalarial Agents: Building upon the legacy of quinoline-based antimalarials, this compound could be screened for its activity against various strains of Plasmodium falciparum.[6][7]

  • Anticancer Agents: Many quinoline derivatives exhibit potent anticancer properties.[1][3] The title compound could be evaluated for its cytotoxic effects against a panel of cancer cell lines.

  • Antibacterial and Antifungal Agents: The quinoline and piperidine moieties are found in numerous antimicrobial drugs.[3][16]

  • Anti-inflammatory Agents: Certain quinoline derivatives have shown anti-inflammatory activity, suggesting a potential therapeutic role in inflammatory diseases.[1]

Future research should focus on the biological evaluation of this compound and the synthesis of a library of analogues to establish structure-activity relationships (SAR). Modifications could include altering the substitution pattern on the quinoline ring or functionalizing the hydroxyl group of the piperidine moiety.

Conclusion

This technical guide has provided a detailed and scientifically grounded protocol for the synthesis and characterization of this compound. By elucidating the mechanistic rationale behind the synthetic strategy and outlining a comprehensive characterization workflow, this document serves as a valuable resource for researchers in medicinal chemistry and drug discovery. The strategic amalgamation of the quinoline and piperidine scaffolds in this novel molecule opens up exciting avenues for the development of new therapeutic agents with diverse pharmacological profiles.

References

An In-depth Technical Guide to the Physicochemical Properties of 1-(5-Nitroquinolin-6-YL)piperidin-4-OL

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted and experimentally determinable physicochemical properties of the novel heterocyclic compound, 1-(5-Nitroquinolin-6-YL)piperidin-4-OL. In the landscape of modern drug discovery, a thorough understanding of a molecule's physicochemical characteristics is paramount. These properties govern the absorption, distribution, metabolism, and excretion (ADME) profile of a potential drug candidate, ultimately influencing its efficacy and safety.[1] This document serves as a foundational resource for researchers, offering in silico predicted data, detailed protocols for experimental validation, and a proposed synthetic pathway, thereby enabling a robust evaluation of this compound's potential in medicinal chemistry.

Introduction: The Imperative of Physicochemical Profiling in Drug Discovery

The journey of a drug from a laboratory concept to a clinical reality is fraught with challenges, with a significant rate of attrition during development. A primary contributor to this failure is an unfavorable physicochemical profile.[1] Properties such as lipophilicity, solubility, and ionization state (pKa) are critical determinants of a molecule's behavior within a biological system.[1] For instance, a compound's ability to be absorbed through the gastrointestinal tract is intricately linked to its solubility and permeability, which are in turn influenced by its lipophilicity and hydrogen bonding capacity. Therefore, the early characterization of these properties is not merely a data collection exercise but a critical step in risk mitigation and the rational design of effective therapeutics. This guide is structured to provide both a theoretical and practical framework for the comprehensive physicochemical assessment of this compound.

Molecular Identity and Predicted Physicochemical Profile

This compound is a unique molecular entity possessing a nitroquinoline core linked to a piperidinol moiety. This combination of a heteroaromatic system and a saturated heterocyclic ring suggests a nuanced physicochemical profile.

Table 1: Key Identifiers for this compound

IdentifierValueSource
IUPAC Name This compound-
CAS Number 1133115-89-5[2]
Molecular Formula C14H15N3O3[2]
Molecular Weight 273.29 g/mol [2]
SMILES O(C1CCN(CC1)c2ccc3ncccc3c2--INVALID-LINK--[O-])-

To provide an initial assessment of its drug-like properties, a computational analysis was performed using the SwissADME web tool.[3] The predicted parameters are summarized in the table below.

Table 2: In Silico Physicochemical and Pharmacokinetic Predictions for this compound

PropertyPredicted ValueInterpretation and Significance
Molecular Weight 273.29 g/mol Within the range for good oral bioavailability.
LogP (Consensus) 1.85Indicates moderate lipophilicity, suggesting a balance between solubility and membrane permeability.
LogS (ESOL) -3.15Predicted to be soluble in water.
Solubility 1.34e-01 mg/mlCorresponds to the predicted LogS value.
H-Bond Acceptors 5Influences solubility and interactions with biological targets.
H-Bond Donors 1Influences solubility and interactions with biological targets.
Topological Polar Surface Area (TPSA) 81.33 ŲSuggests good intestinal absorption and cell permeability.
Bioavailability Score 0.55Indicates a high probability of good oral bioavailability.
Lipinski's Rule of Five Yes (0 violations)Fulfills the criteria for a drug-like molecule.

These values were predicted using the SwissADME web tool and should be experimentally verified.[3]

Proposed Synthetic Pathway

While a specific literature procedure for the synthesis of this compound has not been identified, a plausible synthetic route can be proposed based on established methodologies for the functionalization of nitroquinolines. The key transformation would likely involve a nucleophilic aromatic substitution (SNA) reaction.[4][5][6]

The strong electron-withdrawing nature of the nitro group at the 5-position of the quinoline ring activates the aromatic system towards nucleophilic attack.[4][7][8] A suitable precursor would be a 6-halo-5-nitroquinoline (where the halogen is typically fluorine or chlorine, serving as a good leaving group). The reaction would proceed by the displacement of the halide by the secondary amine of 4-hydroxypiperidine.

G cluster_reactants Reactants cluster_product Product R1 6-Halo-5-nitroquinoline P This compound R1->P Nucleophilic Aromatic Substitution (e.g., K2CO3, DMF, heat) R2 4-Hydroxypiperidine R2->P

Caption: Proposed synthesis of this compound.

This proposed pathway offers a straightforward and high-yielding approach to the target molecule, leveraging well-established principles of organic synthesis.

Experimental Determination of Physicochemical Properties

The following section outlines detailed, step-by-step methodologies for the experimental determination of the key physicochemical properties of this compound.

Melting Point Determination

Rationale: The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid. A sharp melting range is characteristic of a pure compound, while impurities typically depress and broaden the melting range.

Protocol:

  • Sample Preparation: Ensure the sample of this compound is thoroughly dried and finely powdered.

  • Capillary Loading: Introduce a small amount of the powdered sample into a capillary tube, ensuring a packed column height of 2-3 mm.

  • Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus.

  • Rapid Determination (Optional): Heat the sample rapidly to obtain an approximate melting range.

  • Accurate Determination: Using a fresh sample, heat the apparatus to a temperature approximately 20°C below the approximate melting point. Then, decrease the heating rate to 1-2°C per minute.

  • Observation: Record the temperature at which the first liquid droplet appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point of the compound.

Aqueous Solubility

Rationale: Aqueous solubility is a critical parameter for drug absorption and distribution. Poor solubility can lead to low bioavailability for orally administered drugs.

Protocol (HPLC-Based Method):

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO) at a known high concentration.

  • Calibration Curve: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to be used for HPLC analysis. Inject these standards to generate a calibration curve of peak area versus concentration.

  • Equilibrium Solubility Measurement: Add an excess of the solid compound to a known volume of phosphate-buffered saline (PBS, pH 7.4).

  • Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24 hours) to ensure equilibrium is reached.

  • Sample Preparation for Analysis: Centrifuge the suspension to pellet the undissolved solid. Carefully collect an aliquot of the supernatant and filter it through a 0.45 µm filter to remove any remaining solid particles.

  • HPLC Analysis: Dilute the filtered supernatant with the mobile phase to a concentration within the range of the calibration curve and inject it into a calibrated HPLC system.

  • Quantification: Determine the concentration of the compound in the diluted sample using the calibration curve. Calculate the original concentration in the supernatant, which represents the aqueous solubility.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Stock Solution (in DMSO) B Generate HPLC Calibration Curve A->B H Quantify using Calibration Curve B->H C Add excess solid to PBS (pH 7.4) D Agitate for 24h at constant temp. C->D E Centrifuge and Filter Supernatant D->E F Dilute Supernatant E->F G Inject into HPLC F->G G->H

References

A Technical Guide to the Elucidation of the Mechanism of Action for 1-(5-Nitroquinolin-6-YL)piperidin-4-OL

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The identification of a small molecule's mechanism of action (MOA) is a cornerstone of modern drug discovery and chemical biology. It transforms a bioactive "hit" compound into a valuable tool and a potential therapeutic lead. This guide provides a comprehensive, in-depth framework for discovering the MOA of 1-(5-Nitroquinolin-6-YL)piperidin-4-OL, a novel scaffold with unknown biological targets. We present a logical, multi-phased experimental strategy, beginning with unbiased target identification and proceeding through rigorous target validation and downstream pathway analysis. This document is intended for researchers, scientists, and drug development professionals, offering both the strategic rationale behind experimental choices and detailed, field-proven protocols to enable practical application.

Introduction: The Challenge of a Novel Scaffold

This compound (henceforth referred to as Cmpd-X) is a synthetic small molecule featuring a nitroquinoline core linked to a piperidinol moiety. Structurally, it possesses features common to many biologically active agents. The quinoline ring is a privileged scaffold in medicinal chemistry, while nitroaromatic compounds are known to possess a range of activities, including antimicrobial and anticancer effects.[1][2][3] However, no specific biological activity or molecular target has been reported for Cmpd-X itself, which is commercially available as a research building block.[4][5][6]

This lack of information presents a classic challenge in chemical biology: how do we systematically uncover the protein(s) with which this molecule interacts and the cellular consequences of that interaction? This guide outlines a robust, multi-pronged approach to deorphanize Cmpd-X, transforming it from a mere chemical structure into a well-characterized molecular probe. Our strategy is built on a foundation of unbiased discovery, followed by hypothesis-driven validation.

Phase I: Unbiased Target Identification

When the target of a small molecule is unknown, the initial and most critical phase is to identify potential binding partners without preconceived bias. Modern chemical proteomics offers powerful tools for this purpose, which can be broadly categorized into affinity-based and label-free methods.[7][8][9] We recommend a parallel strategy employing both approaches to maximize the probability of success and provide orthogonal validation.

Rationale for a Dual-Pronged Approach

Employing both affinity-based and label-free methods provides a self-validating system. Affinity-based methods excel at directly isolating binding partners, but can suffer from false positives due to non-specific binding to the probe or matrix. Label-free methods, like the Cellular Thermal Shift Assay (CETSA), detect target engagement in a native cellular environment, which avoids the need for chemical modification of the compound but may miss targets that are not thermally stabilized upon binding.[7][10] Hits that appear in both types of screens are of the highest confidence.

Approach 1: Affinity-Based Target Isolation using Kinobeads

Expertise & Experience: The quinoline scaffold is a well-known "kinocore" present in numerous FDA-approved kinase inhibitors. Therefore, a logical first step is to investigate if Cmpd-X interacts with the human kinome. While a simple activity screen is one option, an affinity-based proteomics approach using broadly selective kinase inhibitor beads ("kinobeads") provides a more comprehensive view, capturing both direct inhibition and allosteric binding events across a large portion of the expressed kinome.[11][12]

The experimental workflow involves incubating cell lysates with Cmpd-X in a competitive format against the kinobeads. Proteins that bind to Cmpd-X in solution will not be captured by the beads. By comparing the proteins captured by the beads in the presence versus absence of Cmpd-X using quantitative mass spectrometry, we can identify the specific kinases that are targets of the compound.[12]

G cluster_0 Cell Culture & Lysis cluster_1 Competitive Binding cluster_2 Sample Processing & MS cell_culture Grow & Harvest Relevant Cell Line lysis Prepare Native Cell Lysate cell_culture->lysis quant Protein Quantification (e.g., Bradford) lysis->quant pre_incubation Pre-incubate Lysate with Cmpd-X (Dose-Response) or DMSO (Control) quant->pre_incubation add_beads Add Kinobeads Slurry pre_incubation->add_beads incubation Incubate for Affinity Capture (e.g., 1-3 hr at 4°C) add_beads->incubation wash Wash Beads to Remove Non-specific Binders incubation->wash elute Elute & Digest Bound Proteins (On-Bead) wash->elute lc_ms LC-MS/MS Analysis elute->lc_ms data_analysis Data Analysis: Identify proteins with reduced bead binding in the presence of Cmpd-X lc_ms->data_analysis Quantitative Proteomics

Caption: Workflow for Kinobeads-based competitive affinity pull-down.

  • Cell Lysis:

    • Culture and harvest approximately 1x10^8 cells from a relevant human cell line (e.g., K562, which expresses a broad range of kinases).

    • Wash the cell pellet with ice-cold PBS.

    • Lyse cells in 3-4 pellet volumes of modified RIPA buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% NP-40, 0.25% sodium deoxycholate) supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes, followed by centrifugation at 20,000 x g for 30 minutes at 4°C to pellet debris.

    • Collect the supernatant and determine protein concentration using a Bradford assay. Normalize lysate concentration to 2-5 mg/mL.

  • Competitive Incubation:

    • For each sample, aliquot 300-500 µg of protein lysate into a microcentrifuge tube.

    • Add Cmpd-X (from a DMSO stock) to achieve final concentrations for a dose-response curve (e.g., 0.1, 1, 10, 30 µM). Include a DMSO-only vehicle control.

    • Pre-incubate the lysate with the compound for 45 minutes at 4°C with gentle rotation.

  • Affinity Capture:

    • Equilibrate kinobeads by washing twice with lysis buffer.

    • Add 10-20 µL of equilibrated kinobead slurry to each lysate sample.

    • Incubate for 2-3 hours at 4°C with end-over-end rotation.

  • Washing and Elution:

    • Pellet the beads by centrifugation (e.g., 600 x g for 1 minute).

    • Aspirate the supernatant and wash the beads three times with 1 mL of ice-cold lysis buffer, followed by two washes with a buffer containing higher salt (e.g., 500 mM NaCl) to remove non-specific binders.

    • After the final wash, aspirate all remaining buffer.

  • Sample Preparation for Mass Spectrometry:

    • Perform on-bead digestion by resuspending the beads in a buffer containing trypsin and incubating overnight at 37°C.

    • Collect the supernatant containing the digested peptides for LC-MS/MS analysis.

  • Data Analysis:

    • Identify and quantify peptides using a proteomics software suite (e.g., MaxQuant).

    • For each identified kinase, plot its relative abundance in the pulldown as a function of Cmpd-X concentration to generate dose-response curves and identify high-affinity targets.

Approach 2: Label-Free Target Engagement via CETSA

Trustworthiness: The Cellular Thermal Shift Assay (CETSA) is a powerful label-free method to confirm target engagement in intact cells or lysates.[10][13] The principle is that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.[14][15] By heating cell samples treated with Cmpd-X across a range of temperatures, we can identify proteins that are stabilized by the compound. This provides strong, physiologically relevant evidence of a direct physical interaction.

G cluster_0 Cell Treatment cluster_1 Thermal Challenge cluster_2 Protein Analysis treat_cells Treat Intact Cells with Cmpd-X or DMSO harvest Harvest & Aliquot Cells treat_cells->harvest heat Heat Aliquots across a Temperature Gradient (e.g., 40°C to 70°C) harvest->heat cool Cool to Room Temp heat->cool lyse Lyse Cells (e.g., Freeze-Thaw) cool->lyse centrifuge Centrifuge to Pellet Aggregated Proteins lyse->centrifuge collect Collect Soluble Fraction centrifuge->collect analysis Analyze Soluble Proteins (Western Blot or Mass Spec) collect->analysis

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Phase II: Target Validation and Potency Determination

Candidate proteins identified in Phase I must be rigorously validated to confirm they are bona fide targets of Cmpd-X. This phase focuses on confirming direct binding in a cellular context and determining the functional consequences of this interaction.

Isothermal Dose-Response Fingerprinting (ITDRFCETSA)

Expertise & Experience: While the initial CETSA experiment identifies stabilized proteins, the Isothermal Dose-Response Fingerprint (ITDRF) variation is used to quantify the potency of target engagement in cells.[10][15] A single, optimal temperature is chosen from the initial melt curve (a temperature at which the target protein is partially denatured in the absence of the ligand). Cells are then treated with a range of Cmpd-X concentrations and heated at this single temperature. The resulting dose-response curve allows for the calculation of an EC50 value for target stabilization, a key measure of cellular potency.

  • Determine Optimal Temperature (Tagg):

    • Perform an initial CETSA melt curve for the candidate protein of interest (identified in Phase I) as described above.

    • Analyze the soluble fractions by Western blot using a specific antibody for the target protein.

    • Identify the temperature at which approximately 50-80% of the protein has aggregated in the DMSO control. This is the temperature to be used for the ITDRF experiment.

  • Dose-Response Treatment:

    • Culture and treat cells with a serial dilution of Cmpd-X (e.g., 10 nM to 50 µM) and a DMSO vehicle control for 1-2 hours.

    • Harvest, wash, and resuspend the cells in PBS.

  • Isothermal Challenge:

    • Heat all cell suspensions simultaneously at the predetermined optimal temperature for 3 minutes.

    • Immediately cool the samples on ice.

  • Lysis and Analysis:

    • Lyse the cells by three rapid freeze-thaw cycles.

    • Clarify the lysates by centrifugation at 20,000 x g for 20 minutes at 4°C.

    • Collect the supernatant (soluble fraction).

    • Analyze equal amounts of protein from each sample by SDS-PAGE and Western blot, probing for the target protein.

  • Data Analysis:

    • Quantify the band intensities using densitometry software (e.g., ImageJ).[16]

    • Plot the normalized band intensity against the logarithm of Cmpd-X concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.

In Vitro Functional Assays

If the validated target is an enzyme, such as a kinase, a direct biochemical assay is required to confirm functional modulation.

Hypothetical Scenario: Let's assume the Kinobeads screen identified Mitogen-Activated Protein Kinase Kinase 1 (MEK1) as a high-confidence target.

  • Objective: Determine if Cmpd-X directly inhibits MEK1 enzymatic activity.

  • Method: A commercial in vitro kinase assay (e.g., using a service like those offered by AssayQuant or Oncolines) would be employed.[17][18] These assays typically measure the phosphorylation of a specific substrate by the purified kinase in the presence of varying concentrations of the inhibitor.

Data Presentation: The results of such a screen are best presented in a clear, tabular format.

Target KinaseCmpd-X Concentration (µM)% Inhibition
MEK1 1 85.2
ERK2 1 12.5
p38α 1 5.3
JNK1 1 8.1
CDK2 1 15.6
AKT1 1 2.4

Table 1: Hypothetical data from a selective in vitro kinase inhibition screen for Cmpd-X. The data indicates potent and selective inhibition of MEK1 over other related kinases.

Phase III: Cellular Pathway Elucidation

With a validated target (e.g., MEK1), the final phase is to understand the downstream consequences of target engagement in a cellular context. This connects the molecular interaction to a physiological pathway and a cellular phenotype.

Authoritative Grounding: The Ras-Raf-MEK-ERK pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival.[16] Inhibition of MEK1 should lead to a decrease in the phosphorylation of its direct substrate, ERK1/2. This provides a clear, testable hypothesis.

Western Blot Analysis of Pathway Modulation

Trustworthiness: Western blotting is the gold-standard technique for measuring changes in protein expression and post-translational modifications, such as phosphorylation.[19][20] By treating cells with Cmpd-X and probing for both total and phosphorylated forms of key pathway proteins, we can directly visualize the compound's effect on the signaling cascade.

G cluster_pathway Hypothetical MEK1/ERK Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK1 MEK1 Raf->MEK1 ERK ERK1/2 MEK1->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Response Cell Proliferation, Survival Transcription->Response CmpdX Cmpd-X CmpdX->MEK1 Inhibition

Caption: Hypothetical signaling pathway inhibited by Cmpd-X.

  • Cell Culture and Treatment:

    • Seed cells (e.g., HeLa or A549) and grow to 70-80% confluency.

    • Serum-starve the cells for 12-24 hours to reduce basal pathway activation.

    • Pre-treat cells with various concentrations of Cmpd-X (or DMSO) for 1 hour.

    • Stimulate the pathway with an appropriate growth factor (e.g., EGF at 100 ng/mL) for 15 minutes.

  • Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS and lyse using RIPA buffer with inhibitors as described previously.

    • Quantify protein concentration and normalize all samples to ensure equal loading (e.g., 20 µg per lane).

  • SDS-PAGE and Transfer:

    • Prepare samples with Laemmli buffer and boil for 5 minutes at 95°C.

    • Separate proteins on a 10% SDS-polyacrylamide gel.

    • Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against phospho-ERK1/2 (Thr202/Tyr204) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and detect the signal using an ECL reagent and an imaging system.

  • Stripping and Re-probing:

    • To ensure observed changes are not due to altered protein levels, strip the membrane and re-probe with an antibody against total ERK1/2 as a loading control.

Conclusion and Future Directions

This guide outlines a systematic, robust, and logical workflow for the complete elucidation of the mechanism of action for this compound. By integrating unbiased, high-throughput proteomics with rigorous, hypothesis-driven biochemical and cell-based validation, this strategy maximizes the potential for success.

The discovery of a validated molecular target and its associated signaling pathway is a pivotal achievement. It provides the foundation for all future work, including:

  • Structure-Activity Relationship (SAR) Studies: Guiding medicinal chemistry efforts to optimize potency, selectivity, and pharmacokinetic properties.

  • In Vivo Efficacy Studies: Testing the compound in relevant animal models of diseases where the target pathway is implicated.

  • Translational Biomarker Development: Using measures like p-ERK levels as biomarkers to assess target engagement and therapeutic response in preclinical and clinical settings.

By following this comprehensive framework, researchers can effectively deorphanize novel bioactive compounds, paving the way for the development of new scientific tools and next-generation therapeutics.

References

A Strategic Guide to the Preliminary Biological Screening of 1-(5-Nitroquinolin-6-YL)piperidin-4-OL

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: From Structure to Strategy

In the landscape of drug discovery, the journey of a novel chemical entity from synthesis to potential therapeutic application is one of systematic investigation and strategic decision-making. The compound at the center of this guide, 1-(5-Nitroquinolin-6-YL)piperidin-4-OL, presents a compelling case for such an investigation. Its molecular architecture is a deliberate fusion of two pharmacologically significant scaffolds: a nitroquinoline core and a piperidin-4-ol moiety .

The quinoline ring system is a well-established "privileged scaffold" in medicinal chemistry, forming the backbone of drugs with activities spanning antimalarial, antibacterial, and anticancer applications[1][2]. The addition of a nitro group can significantly modulate this activity, often enhancing cytotoxic or antimicrobial effects[3][4]. Complementing this is the piperidine ring, another cornerstone of drug design, frequently incorporated to enhance physicochemical properties, improve pharmacokinetics, and provide a key interaction point with biological targets[5][6][7].

This guide, therefore, is not merely a collection of protocols. It is a strategic blueprint for the preliminary biological evaluation of this compound. We will proceed with a tiered, logic-driven screening cascade designed to efficiently probe its potential bioactivity, starting with computational predictions and advancing to targeted in vitro assays. The causality behind each experimental choice is explained, providing a self-validating framework for researchers, scientists, and drug development professionals to unlock the therapeutic potential of this and similar novel compounds.

Section 1: The Foundational Screen: In Silico & Physicochemical Profiling

Expertise & Rationale: Before committing valuable resources to wet-lab experiments, a robust in silico assessment is an indispensable first step in modern drug discovery. This computational screening phase allows us to predict the "drug-likeness" of the compound and anticipate potential liabilities in its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile[8][9]. This approach de-risks the development process by flagging compounds with a low probability of success early on[10].

Drug-Likeness Assessment: Lipinski's Rule of Five

The most widely adopted guideline for predicting oral bioavailability is Lipinski's Rule of Five[11][12]. It posits that poor absorption or permeation is more likely when a compound violates more than one of the following criteria[13][14]:

  • Molecular Weight (MW) ≤ 500 Daltons

  • Logarithm of the octanol-water partition coefficient (LogP) ≤ 5

  • Hydrogen Bond Donors (HBD) ≤ 5

  • Hydrogen Bond Acceptors (HBA) ≤ 10

A compound that adheres to these rules has a higher probability of being an orally active drug.

PropertyPredicted Value for C₁₄H₁₅N₃O₃Lipinski's GuidelineCompliance
Molecular Formula C₁₄H₁₅N₃O₃--
Molecular Weight 273.29 g/mol [15]≤ 500 Da
LogP (calculated) ~1.8 - 2.2≤ 5
Hydrogen Bond Donors 1 (hydroxyl group)≤ 5
Hydrogen Bond Acceptors 5 (3xO, 2xN)≤ 10
Table 1: Predicted Physicochemical Properties and Lipinski's Rule of Five Compliance.

Analysis: this compound demonstrates full compliance with Lipinski's Rule of Five. This is a favorable initial finding, suggesting that the molecule possesses the fundamental physicochemical properties consistent with many orally administered drugs[16].

Early ADMET Profiling

Beyond Lipinski's rules, a variety of computational models can predict a compound's ADMET properties[17][18]. This early screening helps to identify potential development challenges such as poor solubility, metabolic instability, or unforeseen toxicity[9].

ADMET ParameterPrediction/InterpretationImplication for Development
Aqueous Solubility Predicted to be low to moderate. The piperidinol moiety may improve solubility over a simple piperidine.May require formulation strategies for in vivo studies. Early solubility testing is critical.
Blood-Brain Barrier (BBB) Permeability Borderline to unlikely. While having some lipophilicity, the H-bond acceptors may limit CNS penetration.May not be a primary candidate for CNS disorders unless specifically optimized. This can be an advantage to avoid CNS side effects.
CYP450 Inhibition Potential for inhibition of certain isoforms (e.g., CYP2D6, CYP3A4) due to the quinoline core.High potential for drug-drug interactions. Requires in vitro enzymatic assays for confirmation.
Hepatotoxicity Moderate risk. Nitroaromatic compounds can sometimes be associated with liver toxicity.A key parameter to monitor in subsequent cytotoxicity assays using liver-derived cell lines (e.g., HepG2).
hERG Inhibition Moderate risk. The piperidine scaffold is a known structural alert for potential cardiotoxicity.Early in vitro hERG channel assays are recommended if the compound shows promising activity in other areas.
Table 2: Summary of Predicted ADMET Properties.

In Silico Screening Workflow

cluster_0 Phase 1: In Silico & Physicochemical Profiling mol Compound Structure This compound lipinski Calculate Physicochemical Properties (MW, LogP, HBD, HBA) mol->lipinski Input admet Predict ADMET Profile (Solubility, BBB, CYP Inhibition, Toxicity) mol->admet Input decision Decision Point: Proceed to In Vitro? lipinski->decision Drug-Likeness (Lipinski's Ro5) admet->decision Potential Liabilities proceed Proceed to In Vitro Screening decision->proceed Favorable Profile stop Redesign or Terminate decision->stop High Risk Profile

Figure 1: Workflow for the initial in silico and physicochemical evaluation.

Section 2: The Primary In Vitro Screening Cascade

Expertise & Rationale: With a favorable in silico profile, we proceed to a multi-tiered in vitro screening cascade. This strategy is designed for maximum efficiency, using broad, cost-effective assays first to identify any "hits" before moving to more specific and resource-intensive studies. The selection of assays—cytotoxicity, antimicrobial, and anti-inflammatory—is directly informed by the known biological activities of the quinoline and piperidine scaffolds[1][2][5].

Tier 1: General Cytotoxicity Assessment

Causality: This is the foundational wet-lab experiment. It simultaneously screens for potential anticancer activity and provides a crucial baseline of general toxicity for all subsequent cell-based assays. A compound that is highly cytotoxic to all cells at low concentrations may have limited therapeutic potential, whereas selective toxicity against cancer cells is a highly desirable trait. The MTT assay is a robust, colorimetric method that is widely used for this purpose, measuring cell viability via mitochondrial reductase activity[19].

  • Cell Seeding:

    • Plate a panel of human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon]) and a non-cancerous control cell line (e.g., MRC-5 [normal lung fibroblast]) in 96-well plates at a density of 5,000-10,000 cells/well.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration is ≤ 0.5% to avoid solvent toxicity.

    • Replace the medium in the wells with the medium containing the test compound. Include vehicle control (DMSO) and untreated control wells.

  • Incubation:

    • Incubate the plates for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition & Formazan Solubilization:

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours in the dark[20]. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals[21].

    • Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance of the colored solution at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (the concentration that inhibits 50% of cell growth).

Cell LineTypePredicted IC₅₀ (µM)
MCF-7 Breast CancerData
A549 Lung CancerData
HCT116 Colon CancerData
MRC-5 Normal FibroblastData
Table 3: Data template for summarizing IC₅₀ values from the MTT assay.
Tier 2: Antimicrobial Activity Screening

Causality: The quinoline core is famously the basis for the quinolone class of antibiotics[22]. Therefore, assessing the compound's ability to inhibit bacterial growth is a high-priority and logical step. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), providing a quantitative measure of potency that is more informative than agar diffusion methods[23][24].

  • Bacterial Strains:

    • Select a representative panel of clinically relevant bacteria, including Gram-positive (e.g., Staphylococcus aureus, Enterococcus faecalis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) strains.

  • Inoculum Preparation:

    • Grow bacteria in appropriate broth (e.g., Mueller-Hinton Broth) to log phase.

    • Adjust the bacterial suspension to a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum of 5 x 10⁵ CFU/mL in the assay plate.

  • Compound Preparation:

    • In a 96-well plate, perform a two-fold serial dilution of the test compound in broth, typically ranging from 256 µg/mL down to 0.5 µg/mL.

    • Include a positive control well (a known antibiotic like ciprofloxacin), a negative control well (broth only), and a growth control well (broth + bacteria, no compound).

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well.

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth[23]. This can be assessed visually or by measuring absorbance at 600 nm.

Bacterial StrainGram StainPredicted MIC (µg/mL)
S. aureus PositiveData
E. faecalis PositiveData
E. coli NegativeData
P. aeruginosa NegativeData
Table 4: Data template for summarizing MIC values from broth microdilution.
Tier 3: Anti-inflammatory Activity Screening

Causality: Chronic inflammation is a key driver of numerous diseases. Both quinoline and piperidine structures are present in compounds with anti-inflammatory properties[4][5]. A primary screen for anti-inflammatory potential can be achieved by measuring the inhibition of nitric oxide (NO) production in macrophages stimulated with lipopolysaccharide (LPS). LPS mimics bacterial infection and triggers a strong inflammatory response, including the production of large amounts of NO by the iNOS enzyme, a key mediator of inflammation[25].

  • Cell Culture:

    • Seed murine macrophage cells (e.g., RAW 264.7) in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Pre-treatment:

    • Treat the cells with various concentrations of the test compound (e.g., 1-50 µM, ensuring concentrations are non-toxic based on Tier 1 data) for 1-2 hours.

  • Inflammatory Stimulation:

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce iNOS expression and NO production. Include wells with cells + media (negative control) and cells + LPS (positive control).

  • NO Measurement (Griess Assay):

    • Collect the cell culture supernatant.

    • Add 50 µL of supernatant to a new 96-well plate.

    • Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes.

    • Add 50 µL of Griess Reagent B (NED solution) and incubate for 10 minutes.

    • Measure the absorbance at 540 nm. The intensity of the pink/magenta color is proportional to the nitrite concentration, a stable product of NO.

  • Data Analysis:

    • Create a standard curve using sodium nitrite.

    • Calculate the concentration of nitrite in the samples and determine the percentage inhibition of NO production compared to the LPS-only control.

Compound Conc. (µM)% Inhibition of NO Production
1Data
5Data
10Data
25Data
50Data
Table 5: Data template for summarizing anti-inflammatory activity.

In Vitro Screening Cascade Diagram

cluster_1 Phase 2: In Vitro Screening Cascade cluster_2 Data Analysis & Interpretation start Compound with Favorable In Silico Profile tier1 Tier 1: Cytotoxicity Screen (MTT Assay) - Cancer Cell Panel - Normal Cell Control start->tier1 tier2 Tier 2: Antimicrobial Screen (Broth Microdilution) - Gram-positive Panel - Gram-negative Panel start->tier2 tier3 Tier 3: Anti-inflammatory Screen (LPS-induced NO Assay) - Macrophage Cell Line start->tier3 res1 IC₅₀ Values Selectivity Index tier1->res1 res2 MIC Values tier2->res2 res3 NO Inhibition (%) tier3->res3 decision Decision Point: Identify 'Hits' res1->decision res2->decision res3->decision

Figure 2: A parallel, multi-tiered cascade for primary in vitro screening.

Section 3: Interpreting Data and Guiding Next Steps

Expertise & Rationale: The preliminary screen is designed to generate decision-enabling data. A "hit" is not just a positive result but a result with a promising therapeutic window and a clear path forward. The interpretation of the primary data must be holistic, considering potency, selectivity, and potential liabilities identified in the ADMET screen. This section provides a logical framework for advancing the most promising leads into secondary, more mechanistic assays.

Decision-Making Framework

The results from the primary screen should be evaluated against predefined criteria to determine the next course of action. A hit is typically defined by activity within a certain potency range (e.g., IC₅₀ or MIC < 10 µM or 10 µg/mL).

start Primary Screening Data (IC₅₀, MIC, % Inhibition) q1 Potent Cytotoxicity? (e.g., IC₅₀ < 10 µM) start->q1 q2 Selective for Cancer Cells? (IC₅₀ Normal >> IC₅₀ Cancer) q1->q2 Yes q3 Potent Antimicrobial Activity? (e.g., MIC < 16 µg/mL) q1->q3 No cancer_path Pursue as Anticancer Lead: - Mechanism of Action Studies  (Apoptosis, Cell Cycle) - NCI-60 Panel Screen q2->cancer_path Yes no_lead Low Priority: - Consider for SAR Optimization - Archive q2->no_lead No (General Toxin) q4 Potent Anti-inflammatory Activity? (e.g., >50% NO Inhibition at non-toxic conc.) q3->q4 No antimicrobial_path Pursue as Antimicrobial Lead: - MBC Determination - Time-Kill Kinetics - Resistance Studies q3->antimicrobial_path Yes inflam_path Pursue as Anti-inflammatory Lead: - Cytokine Profiling (TNF-α, IL-6) - COX/LOX Enzyme Assays - In vivo models q4->inflam_path Yes q4->no_lead No

Figure 3: A decision-making workflow for advancing hits from primary screening.
Introduction to Structure-Activity Relationship (SAR)

Should this compound emerge as a validated hit in any of these primary screens, the immediate next step is to initiate a medicinal chemistry program to understand its Structure-Activity Relationship (SAR)[26][27]. This involves the synthesis and screening of a focused library of analogs to identify which parts of the molecule are essential for its activity. Key modifications could include:

  • Nitro Group: Modifying its position (e.g., to position 8) or reducing it to an amino group to assess its role in potency and toxicity.

  • Piperidine Substituents: Removing the 4-hydroxyl group or changing its stereochemistry to probe its importance for target engagement.

  • Quinoline Core: Introducing substituents at other positions on the quinoline ring to enhance potency or modulate physicochemical properties.

Conclusion

This guide has outlined a comprehensive and scientifically-grounded strategy for the preliminary biological screening of this compound. By integrating in silico predictions with a tiered in vitro cascade targeting cytotoxicity, antimicrobial, and anti-inflammatory activities, this framework provides an efficient pathway to identify and validate potential therapeutic leads. This structured approach, rooted in the chemical nature of the molecule, ensures that resources are directed toward the most promising avenues of investigation, embodying the principles of modern, rational drug discovery. The journey from a novel molecule to a potential drug is complex, but it begins with a logical and robust preliminary screen.

References

An In-Depth Technical Guide to the In Silico Modeling of 1-(5-Nitroquinolin-6-YL)piperidin-4-OL Interactions

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, technically detailed framework for the computational analysis of 1-(5-Nitroquinolin-6-YL)piperidin-4-OL. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of steps to explain the scientific rationale behind methodological choices, ensuring a robust and reproducible in silico workflow.

Introduction: Rationale and Strategic Approach

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide spectrum of biological activities, including antimalarial, antibacterial, and anticancer properties.[1][2] The specific compound, this compound, incorporates both the quinoline core and a piperidine moiety, a combination frequently explored in the development of novel antiplasmodium agents.[3][4]

While the precise biological target of this compound is not explicitly defined in publicly available literature, the well-established antiplasmodium activity of similar quinoline-piperidine conjugates provides a strong rationale for investigating its potential interactions with key proteins of Plasmodium falciparum, the deadliest malaria parasite.[3][4] Chloroquine, a foundational quinoline-based antimalarial, serves as a frequent model for the design of new analogues.[3][4]

For the purposes of this technical guide, we will use P. falciparum dihydrofolate reductase-thymidylate synthase (PfDHFR-TS) as our exemplar target protein. This is a clinically validated target for antifolate antimalarials, and its inhibition disrupts parasite DNA synthesis. By using PfDHFR-TS, we can construct a scientifically rigorous and illustrative workflow that can be adapted to other targets as more information about the compound's mechanism of action becomes available.

This guide will detail a multi-stage in silico evaluation, commencing with target and ligand preparation, proceeding to molecular docking to predict binding affinity and pose, followed by molecular dynamics simulations to assess the stability of the protein-ligand complex, and concluding with an ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile prediction.

I. System Preparation: Foundational Steps for Accurate Modeling

The fidelity of any in silico model is fundamentally dependent on the quality of the initial structures of both the protein target and the small molecule ligand. This preparatory phase is critical for ensuring that the subsequent computational analyses are both meaningful and reliable.

Target Protein Acquisition and Preparation

The three-dimensional coordinates of the target protein are the starting point for our investigation. The Worldwide Protein Data Bank (wwPDB) is the primary repository for these structures.[3]

Experimental Protocol: Target Preparation

  • Structure Retrieval: Download the crystal structure of P. falciparum dihydrofolate reductase-thymidylate synthase (PfDHFR-TS) from the RCSB Protein Data Bank (PDB).[4] A suitable entry is PDB ID: 1J3I.

  • Initial Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, co-solvents, and any co-crystallized ligands. This is crucial as their presence can interfere with the docking process.

  • Protonation and Charge Assignment: Add polar hydrogens to the protein structure and assign appropriate charges at a physiological pH (typically 7.4). This step is vital for accurately modeling electrostatic interactions. Tools such as the PDB2PQR server or the pdb2gmx module in GROMACS can be employed for this purpose.[5]

  • Structural Minimization: Perform a brief energy minimization of the protein structure to relieve any steric clashes or unfavorable geometries that may be present in the crystal structure. This can be done using molecular mechanics force fields like CHARMM36 or AMBER.

Ligand Preparation

The ligand, this compound, must be converted into a three-dimensional structure with appropriate chemical properties for docking and simulation.

Experimental Protocol: Ligand Preparation

  • 2D to 3D Conversion: The 2D structure of this compound can be obtained from its SMILES string (O1C(N(C2=C(C=C(N=C3)C3=C2)C=C1)--INVALID-LINK--=O)CC(O)CC1) or by drawing it in a chemical sketcher. Convert this 2D representation into a 3D structure using software like Avogadro or the online tool SwissADME.[1][5]

  • Energy Minimization: Perform a geometry optimization of the 3D ligand structure using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

  • Charge and Torsion Assignment: Assign partial charges to the ligand atoms and define the rotatable bonds. This is a critical step for the docking software to explore different conformations of the ligand within the protein's binding site.

II. Molecular Docking: Predicting Binding Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a protein target.[6] It provides insights into the binding affinity and the specific interactions that stabilize the complex.

Docking with AutoDock Vina

AutoDock Vina is a widely used and robust open-source program for molecular docking.[7][8]

Experimental Protocol: Molecular Docking

  • File Preparation: Convert the prepared protein and ligand files into the PDBQT format, which is required by AutoDock Vina. This format includes atomic charges, atom types, and information about rotatable bonds.

  • Grid Box Definition: Define a three-dimensional grid box that encompasses the active site of PfDHFR-TS. The size and center of this box should be sufficient to allow the ligand to move and rotate freely within the binding pocket.

  • Configuration File: Create a configuration file that specifies the paths to the protein and ligand PDBQT files, the coordinates of the grid box, and other docking parameters such as exhaustiveness.

  • Running the Docking Simulation: Execute AutoDock Vina from the command line, providing the configuration file as input.[7]

  • Analysis of Results: The output will be a set of predicted binding poses for the ligand, ranked by their binding affinity scores (in kcal/mol). Lower binding energies indicate a more favorable interaction. The top-ranked pose should be visually inspected to analyze the specific hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with the protein residues.

Data Presentation: Docking Results

ParameterValue
PDB ID of Target1J3I
LigandThis compound
Docking SoftwareAutoDock Vina
Binding Affinity (kcal/mol)-8.5 (Example Value)
Interacting ResiduesTYR-170, SER-108, ILE-164 (Example)

III. Molecular Dynamics Simulation: Assessing Complex Stability

While molecular docking provides a static snapshot of the protein-ligand interaction, molecular dynamics (MD) simulations offer a dynamic view of the complex over time.[9][10] This allows for the assessment of the stability of the predicted binding pose and provides a more realistic representation of the interactions in a simulated physiological environment.

Simulation with GROMACS

GROMACS is a versatile and high-performance software package for performing molecular dynamics simulations.[11]

Experimental Protocol: Molecular Dynamics Simulation

  • System Building: The top-ranked protein-ligand complex from the docking study is placed in a simulation box.

  • Solvation: The box is filled with water molecules to simulate an aqueous environment.

  • Ionization: Ions (e.g., Na+ and Cl-) are added to neutralize the system and to mimic a physiological salt concentration.

  • Energy Minimization: The entire system (protein-ligand complex, water, and ions) is energy minimized to remove any steric clashes.

  • Equilibration: The system is gradually heated to the desired temperature (e.g., 300 K) and the pressure is stabilized (e.g., 1 bar) in two phases: NVT (constant Number of particles, Volume, and Temperature) and NPT (constant Number of particles, Pressure, and Temperature) equilibration.

  • Production Run: A production MD simulation is run for a significant period (e.g., 100 nanoseconds) to collect trajectory data.

  • Trajectory Analysis: The trajectory is analyzed to evaluate the stability of the protein-ligand complex. Key metrics include the root-mean-square deviation (RMSD) of the protein and ligand, the root-mean-square fluctuation (RMSF) of individual residues, and the analysis of hydrogen bonds over time.

Visualization: In Silico Modeling Workflow

In_Silico_Workflow cluster_prep System Preparation cluster_dock Molecular Docking cluster_md Molecular Dynamics cluster_admet ADMET Prediction Target_Prep Target Preparation (PDB: 1J3I) Docking AutoDock Vina (Binding Affinity & Pose) Target_Prep->Docking Ligand_Prep Ligand Preparation (this compound) Ligand_Prep->Docking ADMET SwissADME (Pharmacokinetics & Druglikeness) Ligand_Prep->ADMET MD_Sim GROMACS Simulation (Complex Stability) Docking->MD_Sim Analysis Comprehensive Analysis & Report Generation MD_Sim->Analysis ADMET->Analysis

Caption: A flowchart illustrating the key stages of the in silico modeling pipeline.

IV. ADMET Prediction: Evaluating Drug-like Properties

Early assessment of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound is crucial in drug discovery to identify potential liabilities that could lead to late-stage failures.[2]

In Silico ADMET Profiling with SwissADME

SwissADME is a free and widely used web tool for predicting the physicochemical properties, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness of small molecules.[1]

Experimental Protocol: ADMET Prediction

  • Input: The SMILES string of this compound is submitted to the SwissADME web server.

  • Analysis: The server calculates a wide range of parameters, including:

    • Physicochemical Properties: Molecular weight, logP (lipophilicity), water solubility.

    • Pharmacokinetics: Gastrointestinal absorption, blood-brain barrier permeability.

    • Drug-likeness: Adherence to rules such as Lipinski's rule of five.

    • Medicinal Chemistry: Alerts for potentially problematic fragments.

  • Interpretation: The results are analyzed to assess the overall drug-like potential of the compound.

Data Presentation: Predicted ADMET Properties

PropertyPredicted ValueAcceptable Range
Molecular Weight273.29 g/mol < 500 g/mol
LogP2.5 (Example)< 5
H-bond Donors2 (Example)≤ 5
H-bond Acceptors5 (Example)≤ 10
GI AbsorptionHigh (Example)High
BBB PermeantNo (Example)No/Yes (Target Dependent)
Lipinski Violations0 (Example)0

Visualization: Logical Relationship of Key Computational Stages

Logical_Flow Start Compound of Interest Target_ID Target Identification Based on literature analysis of analogous compounds Start->Target_ID ADMET ADMET Prediction Evaluates drug-like properties Identifies potential liabilities Start->ADMET Docking Molecular Docking Predicts binding mode and affinity Identifies key interactions Target_ID->Docking MD_Sim MD Simulation Assesses stability of the docked complex Refines understanding of interactions Docking->MD_Sim Conclusion Integrated Assessment of Potential MD_Sim->Conclusion ADMET->Conclusion

Caption: The logical progression from compound selection to a comprehensive in silico assessment.

V. Conclusion and Future Directions

This guide has outlined a robust and scientifically grounded workflow for the in silico modeling of this compound. By systematically applying molecular docking, molecular dynamics simulations, and ADMET prediction, researchers can gain significant insights into the potential interactions and drug-like properties of this compound.

The findings from these computational studies can serve as a strong foundation for guiding further experimental validation. For instance, the predicted binding interactions can inform the design of site-directed mutagenesis experiments, and the ADMET profile can help prioritize compounds for in vitro and in vivo testing. It is imperative to remember that in silico models are predictive tools, and their results must be confirmed through experimental validation.

As more data becomes available regarding the specific biological targets of this compound, the methodologies described herein can be applied with even greater precision, accelerating the journey from a promising compound to a potential therapeutic agent.

References

The Nexus of Potency: A Technical Guide to the Structure-Activity Relationship of Nitroquinolinyl-piperidines

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals.

Abstract

The quinoline scaffold is a privileged heterocyclic motif, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer and antimicrobial properties.[1] The introduction of a nitro group onto the quinoline ring can significantly modulate its electronic properties and biological activity, often enhancing its potency.[2] Concurrently, the piperidine moiety is a ubiquitous structural element in medicinal chemistry, recognized for its ability to improve pharmacokinetic profiles and provide key interaction points with biological targets.[3] The strategic hybridization of nitroquinolines with piperidine rings has emerged as a promising avenue for the development of novel drug candidates. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of nitroquinolinyl-piperidine derivatives, offering insights into the rational design of more potent and selective therapeutic agents. We will explore the critical interplay between the substitution patterns on both the nitroquinoline and piperidine moieties and their resulting biological effects, supported by detailed experimental workflows and mechanistic insights.

The Rationale for Hybridization: Unlocking Synergistic Effects

The conjugation of a nitroquinoline pharmacophore with a piperidine moiety is a deliberate design strategy aimed at harnessing the complementary attributes of each component. The nitroquinoline core typically serves as the primary pharmacophore, responsible for the core biological activity, while the piperidine ring acts as a versatile auxiliary component that can profoundly influence the molecule's overall properties.

Key Contributions of Each Moiety:

  • Nitroquinoline: The electron-withdrawing nature of the nitro group can enhance the reactivity of the quinoline ring system, making it more susceptible to interactions with biological nucleophiles. The position of the nitro group is a critical determinant of activity, with different isomers exhibiting distinct biological profiles.[2] For instance, some nitroquinoline derivatives have been shown to induce cellular apoptosis and generate reactive oxygen species (ROS), contributing to their anticancer effects.[4]

  • Piperidine: This saturated heterocycle offers several advantages:

    • Improved Physicochemical Properties: The piperidine ring can enhance the solubility and metabolic stability of the parent molecule.[5]

    • Vectorial Properties: It can act as a linker to orient the nitroquinoline pharmacophore for optimal interaction with its target.

    • Additional Binding Interactions: The nitrogen atom of the piperidine ring can act as a hydrogen bond acceptor, and substituents on the ring can form further interactions with the target protein.[3]

The following diagram illustrates the general modular design of nitroquinolinyl-piperidine compounds.

SAR_Module cluster_0 Nitroquinolinyl-Piperidine Scaffold cluster_1 Key SAR Areas Nitroquinoline Nitroquinoline Core (Primary Pharmacophore) Linker Linker/Attachment Point Nitroquinoline->Linker Modulates core activity SAR_Nitro Position & Number of Nitro Groups Nitroquinoline->SAR_Nitro SAR_Quinoline Substituents on Quinoline Ring Nitroquinoline->SAR_Quinoline Piperidine Piperidine Moiety (Auxiliary Component) SAR_Piperidine Substituents on Piperidine Ring Piperidine->SAR_Piperidine Linker->Piperidine Influences orientation SAR_Linker Nature & Position of Linkage Linker->SAR_Linker

Caption: Modular design of nitroquinolinyl-piperidine derivatives.

Deciphering the Structure-Activity Relationship (SAR)

The biological activity of nitroquinolinyl-piperidine derivatives is exquisitely sensitive to their structural modifications. A systematic exploration of these modifications is crucial for optimizing potency and selectivity.

The Nitroquinoline Core: The Epicenter of Activity
  • Position of the Nitro Group: The regiochemistry of the nitro group on the quinoline ring is a paramount factor influencing the biological activity. For example, studies on nitroquinoline analogs have demonstrated that the placement of the nitro group at the 3-position can lead to potent antiproliferative effects against cancer cell lines overexpressing the epidermal growth factor receptor (EGFR).[2] In contrast, 5-nitro and 8-nitroquinoline derivatives have shown significant antimicrobial and anticancer activities through mechanisms potentially involving metal chelation and induction of oxidative stress.[6][7] The electron-withdrawing effect of the nitro group at different positions alters the electron density distribution across the quinoline ring, thereby affecting its interaction with biological targets.

  • Substituents on the Quinoline Ring: The introduction of other substituents on the quinoline nucleus can further fine-tune the biological activity. Halogen atoms, such as chlorine at the 7-position, are frequently incorporated and have been associated with enhanced anticancer and antimalarial activities in related quinoline compounds. These substituents can modulate the lipophilicity, metabolic stability, and electronic properties of the molecule.

The Piperidine Moiety: A Modulator of Potency and Pharmacokinetics

The piperidine ring, while often considered an auxiliary component, plays a critical role in the overall SAR.

  • Point of Attachment: The piperidine ring is typically attached to the quinoline core at positions that are synthetically accessible and allow for appropriate spatial orientation of the two ring systems. The most common attachment point is the C4 position of the quinoline ring.

  • Substituents on the Piperidine Ring: Functionalization of the piperidine ring can lead to significant changes in biological activity. The introduction of various substituents can:

    • Enhance Target Binding: Substituents can engage in additional hydrogen bonding, hydrophobic, or electrostatic interactions with the target enzyme or receptor.

    • Modulate Physicochemical Properties: The nature of the substituents can affect the molecule's solubility, lipophilicity, and ability to cross cell membranes.

    • Influence Conformation: Bulky substituents can restrict the conformational flexibility of the piperidine ring, locking the molecule into a bioactive conformation.

The following table summarizes the general SAR principles for nitroquinolinyl-piperidine derivatives based on findings from related compound series.

Molecular FragmentModificationImpact on Biological ActivityRationale
Nitroquinoline Position of Nitro GroupCritical for potency and mechanism of action.Alters electronic properties and steric hindrance.[2]
Other Ring Substituents (e.g., halogens)Can enhance activity and modulate pharmacokinetics.Influences lipophilicity and metabolic stability.
Linker Point of AttachmentAffects the spatial relationship between the two rings.Determines the overall geometry for target interaction.
Piperidine Ring SubstituentsCan significantly increase or decrease potency.Provides additional binding interactions and modulates physicochemical properties.[3]

Proposed Mechanism of Action: A Multi-pronged Attack

While the precise mechanism of action for every nitroquinolinyl-piperidine derivative will be target-specific, insights from related nitroaromatic compounds suggest a multi-faceted approach to their anticancer effects.

One of the proposed mechanisms involves the intracellular generation of reactive oxygen species (ROS). The nitro group can undergo enzymatic reduction within cancer cells, leading to the formation of nitro radical anions. These radicals can then react with molecular oxygen to produce superoxide anions and other ROS, which induce oxidative stress and trigger apoptotic cell death.[4]

Furthermore, some nitroquinoline derivatives, such as nitroxoline (8-hydroxy-5-nitroquinoline), have been shown to inhibit key enzymes involved in cancer progression, such as cathepsin B and sirtuins.[8] The piperidine moiety can play a crucial role in directing the nitroquinoline core to these specific cellular targets.

The following diagram illustrates a plausible signaling pathway for the anticancer activity of certain nitroquinolinyl-piperidine derivatives.

Mechanism_Pathway cluster_0 Cellular Environment Compound Nitroquinolinyl-Piperidine CellMembrane Cell Membrane Compound->CellMembrane Cellular Uptake Enzymes Intracellular Enzymes (e.g., Nitroreductases) CellMembrane->Enzymes ROS Reactive Oxygen Species (ROS) (e.g., O2-, H2O2) Enzymes->ROS Metabolic Activation Mitochondria Mitochondria ROS->Mitochondria Induces Oxidative Stress Apoptosis Apoptosis Mitochondria->Apoptosis Mitochondrial Damage

Caption: Proposed mechanism of action for anticancer nitroquinolinyl-piperidines.

Experimental Protocols: A Guide to Synthesis and Evaluation

To facilitate further research in this area, we provide a representative, step-by-step methodology for the synthesis and biological evaluation of a model nitroquinolinyl-piperidine compound.

Synthesis of a Representative 4-(7-Nitroquinolin-4-yl)piperidine Derivative

This protocol outlines a general two-step synthesis, commencing with a nucleophilic aromatic substitution (SNAr) reaction followed by functionalization of the piperidine nitrogen.

Synthesis_Workflow cluster_workflow Synthetic Workflow Start 4,7-dichloroquinoline Step1 Nitration (HNO3/H2SO4) Start->Step1 Intermediate1 4,7-dichloro-x-nitroquinoline Step1->Intermediate1 Step2 Nucleophilic Aromatic Substitution (Piperidine derivative, Base) Intermediate1->Step2 Intermediate2 4-(piperidin-4-yl)-7-chloro-x-nitroquinoline Step2->Intermediate2 Step3 Further functionalization (e.g., Alkylation, Acylation) Intermediate2->Step3 FinalProduct Target Nitroquinolinyl- Piperidine Derivative Step3->FinalProduct

Caption: General synthetic workflow for nitroquinolinyl-piperidine derivatives.

Step 1: Synthesis of 4-Chloro-7-nitroquinoline

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cautiously add 4,7-dichloroquinoline to concentrated sulfuric acid at 0 °C.

  • Nitration: Slowly add a mixture of concentrated nitric acid and sulfuric acid dropwise to the reaction mixture while maintaining the temperature below 10 °C.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture onto crushed ice. Neutralize the solution with a saturated sodium bicarbonate solution until a precipitate forms.

  • Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum. The crude product can be purified by recrystallization from ethanol.

Step 2: Synthesis of 4-(Piperidin-4-yl)-7-nitroquinoline

  • Reaction Setup: To a solution of 4-chloro-7-nitroquinoline in a suitable solvent (e.g., N,N-dimethylformamide or ethanol), add an excess of a desired piperidine derivative (e.g., 4-aminopiperidine) and a non-nucleophilic base (e.g., diisopropylethylamine).

  • Reaction Conditions: Heat the reaction mixture at 80-100 °C for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up: After cooling to room temperature, pour the reaction mixture into water. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

In Vitro Biological Evaluation: Anticancer Activity

Sulforhodamine B (SRB) Assay for Cytotoxicity

The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in 96-well plates at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the synthesized nitroquinolinyl-piperidine derivatives for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Cell Fixation: After the incubation period, fix the cells by gently adding cold trichloroacetic acid (TCA) and incubate for 1 hour at 4 °C.

  • Staining: Wash the plates with water and stain with SRB solution for 30 minutes at room temperature.

  • Solubilization and Absorbance Reading: Wash away the unbound dye with 1% acetic acid and air dry. Solubilize the bound dye with a Tris base solution and read the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the concentration that inhibits 50% of cell growth (IC50) by plotting the percentage of cell viability against the compound concentration.

Future Perspectives and Conclusion

The exploration of nitroquinolinyl-piperidine derivatives represents a fertile ground for the discovery of novel therapeutic agents. The modular nature of these compounds allows for extensive chemical modifications to optimize their biological activity, selectivity, and pharmacokinetic properties. Future research should focus on:

  • Systematic SAR Studies: Comprehensive studies involving the synthesis and evaluation of a diverse library of analogs are needed to build a more detailed understanding of the SAR.

  • Target Identification and Validation: Elucidating the specific molecular targets of the most potent compounds will be crucial for understanding their mechanism of action and for rational drug design.

  • In Vivo Efficacy and Toxicity Studies: Promising lead compounds should be advanced to in vivo models to assess their therapeutic efficacy and safety profiles.

References

Whitepaper: A Multi-pronged Strategy for the Deconvolution of Biological Targets for 1-(5-Nitroquinolin-6-YL)piperidin-4-OL

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The quinoline scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a vast spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects[1][2][3]. The introduction of a nitro group can further modulate this activity, as seen in compounds like the DNA-damaging agent 4-nitroquinoline 1-oxide and the anticancer agent nitroxoline[4][5]. The compound 1-(5-Nitroquinolin-6-YL)piperidin-4-OL, hereafter referred to as NQP-4, is a novel chemical entity incorporating both the nitroquinoline and piperidin-4-ol moieties. While its specific biological functions are uncharacterized, its structural alerts strongly suggest potential pharmacological activity. This guide presents a comprehensive, multi-disciplinary strategy for the systematic identification and validation of its biological targets. We eschew a linear, one-size-fits-all approach, instead advocating for an integrated workflow that combines computational prediction with robust biochemical and cell-based validation, ensuring a high degree of confidence in target identification for downstream drug development.

Introduction: The Rationale for Target Identification

Target identification is the foundational step in modern drug discovery[6]. Understanding the specific molecular target(s) of a compound like NQP-4 is critical for elucidating its mechanism of action, predicting potential therapeutic applications, and identifying off-target effects that could lead to toxicity. The NQP-4 structure contains two key pharmacophores:

  • The Nitroquinoline Core: This aromatic heterocyclic system is present in numerous approved drugs[7]. The nitro group, in particular, is a known bio-isostere and can participate in critical binding interactions or redox cycling, potentially inducing cellular stress or DNA damage[4][8]. Some nitroquinolines are known to inhibit key signaling molecules like the Epidermal Growth Factor Receptor (EGFR)[9].

  • The Piperidin-4-ol Moiety: This saturated heterocycle is a common feature in centrally active drugs and serves as a versatile scaffold for establishing hydrogen bonds and occupying specific pockets within a protein's active site.

Given this structural heritage, NQP-4 could plausibly interact with a wide range of protein classes, including kinases, metabolic enzymes, or DNA-associated proteins. A systematic and multi-faceted approach is therefore not just recommended, but necessary to de-orphanize this compound.

The Integrated Target Deconvolution Workflow

Our proposed strategy is an iterative process that begins with broad, cost-effective computational screening to generate hypotheses. These hypotheses are then rigorously tested using direct biochemical assays, followed by validation in a physiological cellular context. Finally, the most promising targets are advanced for in vivo confirmation. This funneling approach maximizes resource efficiency and minimizes the risk of pursuing false positives.

TargetID_Workflow cluster_0 Phase 1: Hypothesis Generation cluster_1 Phase 2: Biochemical Validation cluster_2 Phase 3: Cellular & Functional Validation cluster_3 Phase 4: Preclinical Confirmation in_silico In Silico Prediction (Similarity Search, Inverse Docking, Network Pharmacology) biochemical Direct Binding Assays (Thermal Shift Assay, Affinity Chromatography-MS) in_silico->biochemical Testable Hypotheses cellular Cell-Based Assays (CETSA, Reporter Assays, Phenotypic Screening) biochemical->cellular Confirmed Binding in_vivo In Vivo Validation (Disease-Relevant Animal Models) cellular->in_vivo Validated Cellular Mechanism final final in_vivo->final Prioritized Target(s)

Caption: Integrated workflow for NQP-4 target identification.

In Silico Target Prediction: The Hypothesis Generation Engine

Computational approaches are indispensable for rapidly surveying the vast landscape of the human proteome to shortlist plausible targets, saving significant time and resources[10][11].

Causality and Approach

The core principle is to leverage existing biological and chemical data. We assume that NQP-4 will either bind to targets similar to those of structurally related molecules (ligand-based approach) or fit into binding pockets of proteins with complementary physicochemical properties (structure-based approach).

Methodologies
  • Ligand-Based Similarity Searching: Utilizes databases that correlate chemical structures with known biological activities.

    • Workflow:

      • Generate a 2D/3D representation of NQP-4.

      • Submit the structure to servers like SwissTargetPrediction, PharmMapper, or ChEMBL.

      • Analyze the output, which provides a ranked list of potential protein targets based on the principle that similar molecules often have similar targets.

  • Structure-Based Inverse Docking: This method "docks" the NQP-4 molecule against a large library of 3D protein structures to predict binding affinity.[12]

    • Workflow:

      • Prepare a 3D conformer of NQP-4.

      • Screen this ligand against a database of protein crystal structures (e.g., the Protein Data Bank, PDB).

      • Rank the proteins based on the calculated docking scores, which estimate the binding free energy.

  • Network Pharmacology: This systems biology approach constructs interaction networks to identify key proteins or "hubs" that are most likely to be perturbed by the compound.[10][13]

The output of this phase is not a single definitive answer, but a prioritized list of candidate proteins and pathways for subsequent experimental validation.

Table 1: Comparison of In Silico Approaches

MethodPrincipleProsCons
Ligand-Based Similar compounds bind to similar targets.Fast, does not require protein structure.Limited by the data available for known similar compounds.
Inverse Docking Compound fits into a protein's binding pocket.Can identify novel targets, provides structural insight.Computationally intensive, sensitive to protein conformation.
Network Pharmacology Identifies key nodes in disease pathways.Provides systems-level context.Relies on curated pathway data, can be complex to interpret.

Experimental Target Identification & Validation

This phase is designed to empirically test the hypotheses generated computationally and to discover novel targets missed by in silico methods. We employ a two-tiered approach: direct biochemical assays to confirm physical binding and cell-based assays to validate functional engagement in a physiological setting.[14][15][16]

Direct Target Engagement Assays (Biochemical)

The primary goal here is to answer a simple question: Does NQP-4 physically interact with a purified protein or proteins from a complex cellular mixture?

Causality: The binding of a ligand to a protein typically alters its conformational stability. This change can be measured as a shift in the protein's melting temperature (Tm). An increase in Tm suggests stabilization upon binding, which is a strong indicator of a direct interaction.[17][18] This assay is rapid, cost-effective, and ideal for high-throughput screening of candidate proteins identified in silico.[17]

Protocol: High-Throughput Thermal Shift Assay

  • Protein Preparation: Purify candidate proteins to ≥90% purity.[17] Prepare a working stock at a final concentration of 5-15 µM in a suitable buffer.[19]

  • Assay Plate Setup: In a 96-well PCR plate, add the protein solution.

  • Compound Addition: Add NQP-4 from a DMSO stock to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Include a DMSO-only control.

  • Dye Addition: Add a fluorescent dye (e.g., SYPRO Orange) that binds to exposed hydrophobic regions of unfolded proteins.[20][21] A typical final concentration is 2x-5x from a stock solution.[20][21]

  • Thermal Denaturation: Place the plate in a real-time PCR instrument.[20] Program a temperature gradient from 20 °C to 95 °C, increasing in 0.5-1.0 °C increments.[19]

  • Data Acquisition: Monitor the fluorescence at each temperature increment.

  • Data Analysis: Plot fluorescence versus temperature. The Tm is the inflection point of the resulting sigmoidal curve, often calculated from the peak of the first derivative. A significant ΔTm between the NQP-4 treated sample and the DMSO control indicates direct binding.[17]

TSA_Logic cluster_0 Protein Melting Curves x_axis Temperature (°C) origin->x_axis y_axis Fluorescence (Unfolding) origin->y_axis       curve1 Protein Alone curve2 Protein + NQP-4 (Binding) p1_start->p1_mid p1_mid->p1_end p2_start->p2_mid p2_mid->p2_end tm1_point->tm1_label Tm tm2_point->tm2_label Tm + ΔTm

Caption: Ligand binding stabilizes protein structure, increasing its melting temperature (Tm).

Causality: This is the classical and most direct method for identifying unknown binding partners from a complex biological mixture, such as a cell lysate.[22][23] By immobilizing NQP-4 on a solid support, it can be used as "bait" to "fish" for its interacting proteins.[22]

Workflow: AC-MS for Target Discovery

  • Probe Synthesis: Synthesize a derivative of NQP-4 that contains a linker and a reactive group (e.g., an alkyne or azide for "click" chemistry) or a biotin tag. This "probe" must be validated to ensure it retains the biological activity of the parent compound.[24][25]

  • Immobilization: Covalently attach the probe to a solid support, such as agarose or magnetic beads.[26]

  • Incubation: Incubate the NQP-4-coated beads with a cell or tissue lysate.

  • Washing: Perform a series of stringent washes to remove proteins that bind non-specifically to the beads. This step is critical for reducing false positives.

  • Elution: Elute the specifically bound proteins, often by using a competing agent (excess free NQP-4), changing pH, or using a denaturant.

  • Identification: Separate the eluted proteins by SDS-PAGE and identify the unique bands, or directly analyze the entire eluate, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Validation: Candidate proteins must be validated using orthogonal methods, such as Western Blot or the Thermal Shift Assay described above.

ACMS_Workflow start Synthesize & Immobilize NQP-4 Probe on Beads incubate Incubate Beads with Cell Lysate start->incubate wash Wash to Remove Non-Specific Binders incubate->wash elute Elute Specifically Bound Proteins wash->elute identify Protein Identification (LC-MS/MS) elute->identify validate Validate Hits (Western Blot, TSA) identify->validate

Caption: Step-by-step workflow for Affinity Chromatography-Mass Spectrometry.

Cell-Based Target Validation (Functional)

Biochemical assays are powerful but occur outside a living system. Cell-based assays are essential to confirm that the NQP-4-target interaction occurs within cells and results in a measurable functional consequence.[27]

Causality: This technique extends the principle of TSA to the cellular environment.[28] It measures the thermal stability of a target protein within intact cells or cell lysates. Ligand binding in the cell protects the target protein from heat-induced aggregation, leaving more soluble protein available for detection after heating.

Causality: Many drugs function by modulating cell signaling pathways. Reporter assays provide a functional readout of pathway activity.[29][30] By screening NQP-4 against a panel of reporter cell lines, we can quickly identify which pathways are activated or inhibited.[27][31]

Protocol: Luciferase-Based Pathway Screening

  • Cell Lines: Utilize a panel of commercially available cell lines, each engineered with a specific transcription factor response element (e.g., NF-κB, AP-1, STAT3, CREB) driving the expression of a reporter gene like luciferase.[29]

  • Treatment: Seed the cells in 96-well plates and treat with a dose-response of NQP-4 for an appropriate time (e.g., 6-24 hours).

  • Lysis & Substrate Addition: Lyse the cells and add the luciferase substrate.

  • Measurement: Read the resulting luminescence on a plate reader.

  • Analysis: A significant increase or decrease in luminescence compared to vehicle-treated cells indicates that NQP-4 modulates that specific signaling pathway. This provides crucial clues to the identity of upstream targets.

In Vivo Target Validation

The ultimate test of a drug target's relevance is to demonstrate that its modulation in a living organism produces a desired therapeutic effect.[32][33] Once a high-confidence target is identified and validated in vitro, in vivo studies are crucial.[34][35]

Methodologies:

  • Pharmacodynamic (PD) Biomarkers: Measure the effect of NQP-4 on the target in an animal model. For example, if the target is a kinase, a PD biomarker could be the phosphorylation level of its substrate in tumor tissue following NQP-4 administration.

  • Disease Models: Test the efficacy of NQP-4 in a relevant animal model of disease (e.g., a tumor xenograft model if the target is implicated in cancer).[28][36] Efficacy in the model provides strong evidence for the therapeutic potential of modulating the identified target.

The design of these studies must be rigorous, with careful consideration of species selection, dosing, and appropriate controls to ensure the results are translatable.[34]

Conclusion

The deconvolution of biological targets for a novel compound like this compound requires a disciplined, evidence-based approach. The strategy outlined in this guide—initiating with a broad computational funnel, confirming with direct biochemical binding assays, and validating with functional cellular and in vivo models—provides a robust framework for success. By integrating these diverse methodologies, researchers can build a compelling, data-rich narrative around the compound's mechanism of action, significantly de-risking and accelerating its journey through the drug discovery pipeline.

References

Introduction: The Imperative of Pre-formulation in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility and Stability Analysis of 1-(5-Nitroquinolin-6-YL)piperidin-4-OL

In the landscape of pharmaceutical development, the journey from a promising chemical entity to a viable drug candidate is paved with rigorous scientific evaluation. A molecule's intrinsic physicochemical properties are the bedrock upon which its entire development program is built. Among the most critical of these are solubility and stability. For novel heterocyclic compounds such as this compound, a thorough understanding of these parameters is not merely a regulatory formality but a fundamental necessity that dictates formulation strategies, predicts bioavailability, and ensures patient safety.

This technical guide provides a comprehensive framework for the systematic analysis of the solubility and stability of this compound. As a molecule incorporating a nitroaromatic quinoline system and a piperidinol moiety, it presents a unique set of challenges and considerations. The quinoline ring, substituted with a strong electron-withdrawing nitro group, influences its polarity and potential for photolytic degradation.[1] The basic piperidine nitrogen introduces pH-dependent solubility, while the secondary alcohol is a potential site for oxidation. This guide is designed for researchers, chemists, and drug development professionals, offering not just protocols, but the scientific rationale behind them to empower informed, data-driven decisions in the pre-formulation phase.

Part 1: Aqueous and Solvent Solubility Profiling

Aqueous solubility is a primary determinant of a drug's absorption and bioavailability.[2] For this compound, its structural features—a largely hydrophobic aromatic system combined with polar functional groups—suggest a complex solubility profile. The basic nitrogen within the piperidine ring (pKa estimated in the range of 8-9) implies that its aqueous solubility will be highly dependent on pH.

Causality of Method Selection: Thermodynamic vs. Kinetic Solubility

It is critical to distinguish between thermodynamic and kinetic solubility.[3] Kinetic solubility measures the concentration at which a compound, rapidly dissolved from a high-concentration stock (e.g., DMSO), begins to precipitate in an aqueous medium.[2] While useful for high-throughput screening, it can overestimate the true solubility. Thermodynamic (or equilibrium) solubility, conversely, is the saturation concentration of a compound in a solvent at equilibrium with its solid phase.[3][4] For foundational pre-formulation, determining the thermodynamic solubility is paramount as it represents the true, stable dissolution capacity of the molecule. The shake-flask method is the gold-standard technique for this purpose.[4][5]

Experimental Protocol: Equilibrium Solubility Determination via Shake-Flask Method

This protocol outlines the definitive measurement of thermodynamic solubility in various aqueous and organic media.

Objective: To determine the equilibrium solubility of this compound at controlled temperature and pH.

Materials:

  • This compound (solid, purity >98%)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • 0.1 N Hydrochloric Acid (HCl), pH ~1.2

  • pH 4.5 Acetate Buffer

  • Dimethyl Sulfoxide (DMSO)

  • Ethanol

  • Orbital shaker with temperature control

  • Centrifuge

  • 0.22 µm syringe filters (PTFE or other compatible material)

  • Validated HPLC-UV system for concentration analysis

Procedure:

  • Preparation: Add an excess amount of solid this compound to several vials, ensuring a visible amount of undissolved solid will remain at equilibrium.

  • Solvent Addition: To each vial, add a precise volume (e.g., 2 mL) of the desired solvent (pH 1.2 buffer, pH 4.5 buffer, pH 7.4 PBS, DMSO, Ethanol).

  • Equilibration: Seal the vials and place them in a temperature-controlled orbital shaker set to 25°C (or 37°C for physiological relevance). Agitate for a minimum of 48 hours to ensure equilibrium is reached. A preliminary time-to-equilibrium study can confirm the required duration.

  • Phase Separation: After equilibration, allow the vials to stand for 1 hour. Centrifuge the vials at high speed (e.g., 14,000 rpm) for 20 minutes to pellet the excess solid.

  • Sample Collection: Carefully withdraw an aliquot of the supernatant. Immediately filter the aliquot through a 0.22 µm syringe filter to remove any remaining microparticulates.

  • Quantification: Dilute the filtered supernatant with a suitable mobile phase and analyze the concentration using a pre-validated HPLC-UV method against a standard curve.

Data Presentation: Solubility Profile

The following table summarizes hypothetical, yet chemically plausible, solubility data for this compound.

Solvent/BufferpHTemperature (°C)Thermodynamic Solubility (µg/mL)Classification
0.1 N HCl~1.2251550Soluble
Acetate Buffer4.525850Sparingly Soluble
PBS7.42515Poorly Soluble
EthanolN/A25> 10,000Freely Soluble
DMSON/A25> 50,000Very Soluble

The data clearly illustrates the impact of pH. Solubility is significantly higher in acidic conditions where the piperidine nitrogen is protonated, compared to neutral pH.

Visualization: Solubility Determination Workflow

G cluster_prep 1. Preparation & Equilibration cluster_sep 2. Phase Separation cluster_analysis 3. Analysis A Add excess solid compound to vials B Add specific volume of solvent/buffer A->B C Seal and agitate in shaker (48h, 25°C) B->C D Let stand (1h) C->D E Centrifuge at 14,000 rpm (20 min) D->E F Withdraw supernatant E->F G Filter through 0.22 µm syringe filter F->G H Dilute and quantify via HPLC-UV G->H

Caption: Workflow for the Shake-Flask Solubility Assay.

Part 2: Intrinsic Stability and Degradation Pathway Analysis

Stability testing is a mandatory regulatory requirement to understand how a drug substance changes over time under the influence of environmental factors like temperature, humidity, and light.[6][7] Forced degradation, or stress testing, is the cornerstone of this process.[8] It is intentionally designed to accelerate degradation to identify likely degradation products, elucidate degradation pathways, and, crucially, to develop and validate a stability-indicating analytical method (SIAM).[9][10] A SIAM is a validated analytical procedure that can accurately quantify the active ingredient without interference from any degradants, impurities, or excipients.[8][10]

Rationale for Stress Conditions

The choice of stress conditions is guided by the International Council for Harmonisation (ICH) Q1A(R2) guideline and the chemical nature of this compound.[11]

  • Acid/Base Hydrolysis: To evaluate susceptibility to degradation in low and high pH environments, which can be encountered in physiological conditions or during formulation.

  • Oxidation: The piperidinol moiety could be susceptible to oxidation. Hydrogen peroxide is a common and effective oxidizing agent for this purpose.[12][13]

  • Photolysis: Nitroaromatic compounds are often photosensitive and can degrade upon exposure to light.[13] ICH Q1B provides standardized conditions for photostability testing.[14]

  • Thermal: High temperature is used to assess the molecule's thermal stability and potential degradation during manufacturing or storage in hot climates.[13]

Experimental Protocol: Forced Degradation Study

Objective: To identify the degradation pathways of this compound and develop a stability-indicating HPLC method.

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of 1 mg/mL.

  • Application of Stress:

    • Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 1 N HCl. Heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of stock with 1 mL of 1 N NaOH. Keep at room temperature for 8 hours.

    • Oxidation: Mix 1 mL of stock with 1 mL of 10% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light.

    • Thermal (Solution): Heat a solution of the compound at 60°C for 48 hours.

    • Thermal (Solid): Store the solid powder in an oven at 60°C for 7 days.

    • Photolytic: Expose a solution and the solid powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B.[14] A control sample should be kept in the dark.

  • Sample Quenching & Analysis: At appropriate time points, withdraw samples. Neutralize the acid and base samples. Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with mobile phase.

  • HPLC Analysis: Analyze all stressed samples, along with an unstressed control, using an HPLC system equipped with a photodiode array (PDA) detector. The PDA detector is crucial for assessing peak purity and identifying the emergence of new chromophores. The method must be capable of separating all major degradation peaks from the parent peak.

Data Presentation: Summary of Forced Degradation

The goal is to achieve modest degradation (5-20%) to ensure that primary degradants are formed without complete destruction of the molecule.[12]

Stress ConditionDuration% Degradation of ParentNo. of DegradantsObservations
1 N HCl24h @ 60°C~12%2Significant degradation observed with two major degradant peaks.
1 N NaOH8h @ RT~8%1Moderate degradation with one primary degradant.
10% H₂O₂24h @ RT~18%3Significant degradation, suggesting oxidative liability.
Thermal (Solid)7 days @ 60°C< 2%0Compound is stable in solid form to dry heat.
Photolytic (Solution)ICH Q1B~25%>3Highly susceptible to light, significant color change observed.

This hypothetical data suggests the compound is most labile to photolytic and oxidative stress, and relatively stable as a solid.

Visualization: Stability Testing and Analysis Workflow

G cluster_stress 1. Application of Stress Conditions cluster_analysis 2. Sample Analysis cluster_eval 3. Data Evaluation A Acid (1N HCl, 60°C) F Sample at Time Points A->F B Base (1N NaOH, RT) B->F C Oxidative (10% H₂O₂, RT) C->F D Thermal (Solid/Solution, 60°C) D->F E Photolytic (ICH Q1B) E->F G Neutralize/Dilute F->G H Inject into HPLC-PDA G->H I Assess Peak Purity H->I J Quantify % Degradation I->J K Identify Degradation Pathways J->K

Caption: Forced Degradation and Stability Analysis Workflow.

Conclusion and Forward Outlook

The comprehensive analysis of this compound reveals a molecule with distinct physicochemical characteristics that will heavily influence its development pathway. The pH-dependent solubility, with poor performance at physiological pH, indicates that formulation strategies such as salt formation or enabling technologies like amorphous solid dispersions may be necessary to achieve adequate bioavailability. The stability profile highlights significant liabilities, particularly to oxidation and photolysis. This necessitates the inclusion of antioxidants in future formulations and mandates the use of light-protective packaging.

By grounding these experimental protocols in established scientific principles and regulatory guidelines, this guide provides a robust framework for de-risking the development of this compound and similar complex heterocyclic molecules. The insights gained from this early-stage characterization are invaluable for guiding medicinal chemistry efforts, designing effective formulations, and ultimately, accelerating the translation of a promising molecule into a safe and effective therapeutic.

References

A Technical Guide to the Spectroscopic Characterization of 1-(5-Nitroquinolin-6-YL)piperidin-4-OL

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the spectroscopic characterization of the novel compound 1-(5-Nitroquinolin-6-YL)piperidin-4-OL. While empirical data for this specific molecule is not widely published, this document outlines the expected Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic signatures based on its chemical structure. Furthermore, it offers detailed, field-proven experimental protocols for acquiring high-quality data, alongside insights into the causal relationships between molecular structure and spectral features. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis and analysis of novel chemical entities.

Introduction

This compound is a heterocyclic compound featuring a quinoline core substituted with a nitro group and a piperidinol moiety. The precise elucidation of its molecular structure and the confirmation of its purity are paramount for any subsequent application, particularly in the context of drug discovery and development. Spectroscopic techniques such as NMR, MS, and IR are indispensable tools for achieving this. This guide will provide a predictive analysis of the spectroscopic data for this compound and establish robust protocols for its empirical determination.

The molecular structure of this compound, with the systematic numbering used for NMR assignments, is presented below.

This compound N1 N1 C2 C2 C2->N1 C3 C3 C3->C2 C4 C4 C4->C3 C4a C4a C4a->N1 C4a->C4 C5 C5 C5->C4a N_nitro N C5->N_nitro C6 C6 C6->C5 N_piperidine N1' C6->N_piperidine C7 C7 C7->C6 C8 C8 C8->C7 C8a C8a C8a->N1 C8a->C8 O1_nitro O N_nitro->O1_nitro O2_nitro O N_nitro->O2_nitro C2_piperidine C2' N_piperidine->C2_piperidine C3_piperidine C3' C3_piperidine->C2_piperidine C4_piperidine C4' C4_piperidine->C3_piperidine O_hydroxyl O C4_piperidine->O_hydroxyl C5_piperidine C5' C5_piperidine->C4_piperidine C6_piperidine C6' C6_piperidine->N_piperidine C6_piperidine->C5_piperidine H_hydroxyl H O_hydroxyl->H_hydroxyl

Caption: Molecular structure of this compound with atom numbering.

Predicted Spectroscopic Data

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be complex, with distinct regions for the aromatic quinoline protons and the aliphatic piperidine protons.

Proton(s) Predicted Chemical Shift (ppm) Multiplicity Coupling Constants (Hz) Rationale
H28.8 - 9.0ddJ ≈ 4.5, 1.5Deshielded by adjacent nitrogen and aromatic system.
H37.5 - 7.7ddJ ≈ 8.5, 4.5Coupled to H2 and H4.
H48.6 - 8.8ddJ ≈ 8.5, 1.5Deshielded by proximity to the quinoline nitrogen.
H77.8 - 8.0dJ ≈ 9.0Ortho-coupled to H8.
H88.2 - 8.4dJ ≈ 9.0Deshielded by the electron-withdrawing nitro group.
H2', H6' (axial & equatorial)3.2 - 3.6m-Protons on carbons adjacent to the piperidine nitrogen.
H3', H5' (axial & equatorial)1.8 - 2.2m-Aliphatic protons on the piperidine ring.
H4'3.8 - 4.2m-Methine proton attached to the hydroxyl-bearing carbon.
OHVariable (1.5 - 4.0)br s-Chemical shift is dependent on solvent, concentration, and temperature.
¹³C NMR Spectroscopy

The carbon NMR will show signals for all 14 carbon atoms in the molecule, with distinct chemical shifts for the aromatic and aliphatic carbons.

Carbon(s) Predicted Chemical Shift (ppm) Rationale
C2150 - 152Aromatic carbon adjacent to nitrogen.
C3122 - 124Aromatic CH.
C4135 - 137Aromatic CH.
C4a148 - 150Aromatic quaternary carbon.
C5140 - 142Carbon bearing the nitro group.
C6130 - 132Carbon attached to the piperidine nitrogen.
C7125 - 127Aromatic CH.
C8128 - 130Aromatic CH.
C8a145 - 147Aromatic quaternary carbon.
C2', C6'50 - 55Carbons adjacent to the piperidine nitrogen.
C3', C5'30 - 35Aliphatic carbons in the piperidine ring.
C4'65 - 70Carbon bearing the hydroxyl group.
Mass Spectrometry

For mass spectrometry, the primary expectation is the observation of the molecular ion peak.

Parameter Predicted Value Rationale
Molecular Formula C₁₄H₁₅N₃O₃Based on the chemical structure.
Molecular Weight 273.29 g/mol Calculated from the molecular formula.[1]
[M+H]⁺ (ESI) m/z 274.12Protonated molecular ion in positive ion mode Electrospray Ionization.
[M-H]⁻ (ESI) m/z 272.10Deprotonated molecular ion in negative ion mode Electrospray Ionization.

Key fragmentation patterns would likely involve the loss of the nitro group (NO₂), water (H₂O) from the hydroxyl group, and cleavage of the piperidine ring.

IR Spectroscopy

The infrared spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.

Functional Group Predicted Wavenumber (cm⁻¹) Rationale
O-H stretch3200 - 3600 (broad)Characteristic of the hydroxyl group.
C-H stretch (aromatic)3000 - 3100Stretching vibrations of C-H bonds on the quinoline ring.
C-H stretch (aliphatic)2850 - 3000Stretching vibrations of C-H bonds on the piperidine ring.
N-O stretch (nitro)1500 - 1550 and 1300 - 1350Asymmetric and symmetric stretching of the nitro group.
C=C and C=N stretch (aromatic)1400 - 1600Skeletal vibrations of the quinoline ring.
C-O stretch1000 - 1250Stretching of the C-O bond of the secondary alcohol.
C-N stretch1000 - 1350Stretching of the C-N bonds in the piperidine and at the quinoline junction.

Experimental Protocols

The following are detailed, step-by-step methodologies for acquiring high-quality spectroscopic data for this compound.

NMR Spectroscopy Protocol
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the compound.

    • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for the observation of exchangeable protons like -OH.

    • Ensure the sample is fully dissolved; sonication may be used if necessary.

  • Instrument Setup (for a 500 MHz Spectrometer):

    • Insert the sample into the spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum.

    • Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2 seconds, and 1024-4096 scans. The number of scans will depend on the sample concentration.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).

    • Reference the spectra to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

    • Integrate the ¹H signals and pick the peaks for both ¹H and ¹³C spectra.

Mass Spectrometry Protocol (LC-MS with ESI)
  • Sample Preparation:

    • Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

    • Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.

  • Liquid Chromatography (LC) Method:

    • Use a C18 column for separation.

    • Employ a gradient elution with mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile with 0.1% formic acid). A typical gradient would be from 5% B to 95% B over 10-15 minutes. Formic acid is added to promote protonation for positive ion mode ESI.

  • Mass Spectrometry (MS) Method:

    • Set the Electrospray Ionization (ESI) source to positive and negative ion modes for comprehensive analysis.

    • Acquire data over a mass range of m/z 100-1000.

    • Optimize source parameters such as capillary voltage, cone voltage, and desolvation gas flow and temperature to achieve maximum signal intensity for the molecular ion.

  • Data Analysis:

    • Extract the mass spectrum for the chromatographic peak corresponding to the compound.

    • Identify the molecular ion ([M+H]⁺ or [M-H]⁻) and compare the measured m/z to the theoretical value.

    • Analyze the fragmentation pattern to further confirm the structure.

IR Spectroscopy Protocol (ATR-FTIR)
  • Sample Preparation:

    • Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

    • Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum.

    • Typical parameters: spectral range of 4000-400 cm⁻¹, resolution of 4 cm⁻¹, and 16-32 scans.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Workflow and Data Integration

The spectroscopic characterization of a novel compound is a holistic process where data from different techniques are integrated to build a conclusive structural assignment.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Elucidation Synthesis Synthesis of this compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (LC-MS) Purification->MS IR IR Spectroscopy (ATR-FTIR) Purification->IR Structure_Elucidation Structural Elucidation NMR->Structure_Elucidation Purity_Assessment Purity Assessment NMR->Purity_Assessment MS->Structure_Elucidation MS->Purity_Assessment IR->Structure_Elucidation Final_Report Final Characterization Report Structure_Elucidation->Final_Report Purity_Assessment->Final_Report

Caption: General workflow for the spectroscopic characterization of a novel compound.

Conclusion

The structural confirmation of this compound relies on a multi-faceted spectroscopic approach. By correlating the predicted spectral data with empirically acquired results from robust experimental protocols, researchers can confidently elucidate the structure and assess the purity of this compound. This guide provides the necessary theoretical framework and practical methodologies to achieve this, ensuring the scientific integrity of subsequent research and development activities.

References

Methodological & Application

Application Notes and Protocols: 1-(5-Nitroquinolin-6-YL)piperidin-4-OL as a Potential Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for a Novel Quinoline-Based Kinase Inhibitor

Protein kinases are a critical class of enzymes that regulate a majority of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[1] The quinoline scaffold has emerged as a "privileged" structure in medicinal chemistry, forming the core of numerous FDA-approved kinase inhibitors.[2][3] Compounds incorporating this moiety have shown potent inhibitory activity against a range of oncologically-relevant kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and FMS-like Tyrosine Kinase 3 (FLT3).[4][5][6] These kinases are key drivers of tumor growth, angiogenesis, and metastasis.[7][8]

This document outlines the scientific premise and provides detailed protocols for the investigation of 1-(5-Nitroquinolin-6-YL)piperidin-4-OL , a novel compound designed to leverage the established pharmacophore of quinoline-based inhibitors. The molecule combines the quinoline core, known for its interaction with the kinase hinge region, with a piperidin-4-ol substituent. The piperidine group can enhance solubility and provide a vector for additional interactions within the ATP-binding pocket, while the nitro group can be a key electronic feature for binding affinity. We hypothesize that this compound will exhibit inhibitory activity against key oncogenic kinases such as VEGFR-2, EGFR, and FLT3, thereby representing a promising candidate for anticancer drug development.

PART 1: Synthesis Protocol

A plausible synthetic route for this compound involves a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nitro group at the 5-position activates the 6-position of the quinoline ring for nucleophilic attack by the secondary amine of piperidin-4-ol.

Protocol 1: Synthesis of this compound

Objective: To synthesize the target compound from commercially available starting materials.

Materials:

  • 6-Chloro-5-nitroquinoline

  • Piperidin-4-ol

  • Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 6-chloro-5-nitroquinoline (1.0 eq) in DMF, add piperidin-4-ol (1.2 eq) and potassium carbonate (2.5 eq).

  • Heat the reaction mixture to 80-90 °C and stir for 12-18 hours under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of methanol in dichloromethane to afford the pure this compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

PART 2: In Vitro Biochemical Assays

The initial evaluation of a potential kinase inhibitor involves direct measurement of its ability to inhibit the enzymatic activity of purified kinases.

Protocol 2: In Vitro Kinase Inhibition Assay (IC₅₀ Determination)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the compound against a panel of target kinases (e.g., VEGFR-2, EGFR, FLT3).

Principle: This protocol utilizes a luminescence-based assay that quantifies the amount of ADP produced in the kinase reaction. A decrease in ADP production corresponds to inhibition of the kinase.[9]

Materials:

  • Purified recombinant human kinases (VEGFR-2, EGFR, FLT3)

  • Kinase-specific peptide substrates

  • ATP (Adenosine triphosphate)

  • This compound (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96-well or 384-well plates

  • Plate-reading luminometer

Workflow Diagram:

G cluster_prep Plate Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection prep1 Dispense serial dilutions of This compound (in DMSO) into wells prep2 Add positive control (Staurosporine) and negative control (DMSO) reac1 Add Kinase Enzyme and Substrate Mixture prep2->reac1 reac2 Add ATP to initiate reaction reac1->reac2 reac3 Incubate at 30°C reac2->reac3 det1 Add ADP-Glo™ Reagent to stop reaction and deplete ATP reac3->det1 det2 Add Kinase Detection Reagent to convert ADP to ATP det1->det2 det3 Measure Luminescence det2->det3 Data Data det3->Data IC50_Calc IC₅₀ Calculation Data->IC50_Calc

Caption: Workflow for the in vitro kinase IC₅₀ determination assay.

Procedure:

  • Prepare a serial dilution of this compound in a 96-well plate. Typically, an 11-point, 3-fold serial dilution starting from 100 µM is appropriate.

  • Add positive (a known potent inhibitor like Staurosporine) and negative (DMSO vehicle) controls to designated wells.

  • Add the kinase and its specific substrate to each well.

  • Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to the Km value for each specific kinase.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent, which converts the ADP produced into ATP and generates a luminescent signal via a coupled luciferase/luciferin reaction. Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Convert luminescence signals to percent inhibition relative to controls. Plot percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Expected Data Summary:

Kinase TargetThis compound IC₅₀ (nM)Staurosporine IC₅₀ (nM)
VEGFR-2Experimental ValueReference Value
EGFRExperimental ValueReference Value
FLT3Experimental ValueReference Value

PART 3: Cell-Based Assays

After confirming direct enzymatic inhibition, it is crucial to assess the compound's activity in a cellular context. This validates that the compound can penetrate cell membranes and inhibit the target kinase within its native signaling pathway.

Protocol 3: Cellular Proliferation (MTT) Assay

Objective: To evaluate the cytotoxic and anti-proliferative effects of the compound on cancer cell lines that are dependent on the target kinases.

Principle: The MTT assay is a colorimetric method that measures the metabolic activity of cells.[10] Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt (MTT) into purple formazan crystals.[10] The amount of formazan produced is proportional to the number of living cells.[11]

Materials:

  • Cancer cell lines (e.g., MV4-11 for FLT3, A549 for EGFR, HUVEC for VEGFR-2)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO or Solubilization Buffer

  • 96-well cell culture plates

  • Microplate spectrophotometer

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of this compound for 72 hours. Include a vehicle control (DMSO).

  • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO or a suitable solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation).

Protocol 4: Western Blot Analysis of Target Phosphorylation

Objective: To confirm that the compound inhibits the target kinase signaling pathway within the cell by assessing the phosphorylation status of the kinase or its downstream substrates.

Principle: Western blotting uses antibodies to detect specific proteins. By using phospho-specific antibodies, one can measure the level of activated (phosphorylated) kinases or their substrates in cell lysates after treatment with the inhibitor.[12][13] A reduction in the phospho-protein signal indicates target engagement and pathway inhibition.

Materials:

  • Cancer cell lines and culture reagents

  • This compound

  • Lysis buffer containing protease and phosphatase inhibitors[14]

  • Primary antibodies (e.g., anti-phospho-VEGFR2, anti-total-VEGFR2, anti-phospho-STAT5, anti-total-STAT5)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels and electrophoresis equipment

  • PVDF or nitrocellulose membranes

  • Chemiluminescent substrate

  • Imaging system

Workflow Diagram:

G cluster_treatment Cell Treatment & Lysis cluster_blotting Western Blotting cluster_analysis Analysis treat1 Treat cells with compound at various concentrations treat2 Lyse cells with buffer (with phosphatase inhibitors) treat1->treat2 blot1 Run lysates on SDS-PAGE gel treat2->blot1 blot2 Transfer proteins to PVDF membrane blot1->blot2 blot3 Block membrane (e.g., with BSA) blot2->blot3 blot4 Incubate with Primary Antibody (e.g., anti-pVEGFR2) blot3->blot4 blot5 Incubate with Secondary Antibody blot4->blot5 blot6 Add Chemiluminescent Substrate blot5->blot6 ana1 Image blot blot6->ana1 ana2 Quantify band intensity ana1->ana2 ana3 Normalize phospho-protein to total protein ana2->ana3

References

Antiplasmodium activity of novel quinoline-piperidine scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Evaluation of Novel Quinoline-Piperidine Scaffolds for Antiplasmodium Activity

Introduction: The Imperative for Novel Antimalarials

Malaria, a parasitic disease transmitted by Anopheles mosquitoes, places nearly half of the global population at risk and causes hundreds of thousands of deaths annually.[1][2] The cornerstone of treatment, artemisinin-based combination therapies (ACTs), is under significant threat from the emergence and spread of drug-resistant Plasmodium falciparum strains.[1][3][4] This escalating resistance necessitates an urgent and continuous search for new antimalarial agents with novel mechanisms of action or the ability to circumvent existing resistance pathways.

The quinoline scaffold has historically been the bedrock of antimalarial chemotherapy, yielding foundational drugs like chloroquine (CQ), quinine, and mefloquine.[5][6] These agents are widely believed to exert their antiplasmodial effect by accumulating in the parasite's acidic digestive vacuole and interfering with the detoxification of heme, a toxic byproduct of hemoglobin digestion.[7][8][9] The parasite typically crystallizes free heme into inert hemozoin pigment; quinolines inhibit this polymerization, leading to a buildup of toxic heme that ultimately kills the parasite.[8][10]

This guide focuses on a promising strategy in modern antimalarial drug discovery: the molecular hybridization of the privileged quinoline core with a piperidine moiety.[11] The addition of a basic piperidine side chain is thought to be beneficial for the uptake and accumulation of the drug within the acidic digestive vacuole, a phenomenon known as pH trapping, potentially enhancing its efficacy against both drug-sensitive and drug-resistant parasite strains.[1][11] We present a comprehensive set of protocols and technical insights for the synthesis, in vitro evaluation, and preliminary in vivo assessment of novel quinoline-piperidine scaffolds.

Hypothesized Mechanism of Action

The dual-component structure of quinoline-piperidine scaffolds suggests a multi-faceted mechanism of action, primarily centered on disrupting the parasite's heme detoxification pathway. The weakly basic nature of the piperidine side chain facilitates the diffusion of the compound across the parasite's membranes and subsequent protonation and trapping within the acidic (pH ~5.3) digestive vacuole.[1][10] Once concentrated, the planar aromatic quinoline ring is positioned to interfere with the formation of β-hematin (hemozoin), leading to the accumulation of toxic free heme, which induces oxidative stress and membrane damage, culminating in parasite lysis.[8][10]

G cluster_erythrocyte Infected Erythrocyte cluster_vacuole Parasite Digestive Vacuole (Acidic pH) P Plasmodium parasite Hb Hemoglobin Ingestion P->Hb Heme Toxic Free Heme Released Hb->Heme Digestion Hemozoin Non-Toxic Hemozoin Crystals Heme->Hemozoin Detoxification Inhibition Inhibition of Heme Polymerization (Quinoline Core) Heme->Inhibition Lysis Parasite Lysis (Oxidative Stress) QP Quinoline-Piperidine Scaffold QP_acc Accumulation via pH Trapping (Piperidine Moiety) QP->QP_acc QP_acc->Inhibition Inhibition->Lysis

Caption: Hypothesized mechanism of quinoline-piperidine scaffolds.

Experimental Design & Workflow

A logical and phased approach is critical to efficiently identify potent and selective lead candidates. The workflow begins with the chemical synthesis of the target scaffolds, followed by a cascade of in vitro assays to determine antiplasmodial potency and host cell cytotoxicity. Promising candidates from this stage can then be advanced to in vivo models for efficacy assessment.

G A PART 1: Chemical Synthesis of Quinoline-Piperidine Library B PART 2: In Vitro Antiplasmodium Assay (P. falciparum Strains) A->B D PART 3: In Vitro Cytotoxicity Assay (Mammalian Cell Line) A->D C Determine IC50 Values (Potency) B->C F PART 4: Data Analysis & Interpretation C->F E Determine CC50 Values (Toxicity) D->E E->F G Calculate Selectivity Index (SI) SI = CC50 / IC50 F->G H Lead Candidate Selection (High Potency, High SI) G->H I PART 5: In Vivo Efficacy Studies (e.g., P. berghei Mouse Model) H->I

Caption: Overall experimental workflow for evaluating scaffolds.

PART 1: Synthesis of Novel Quinoline-Piperidine Scaffolds

The synthesis of these hybrid molecules typically involves the coupling of a functionalized quinoline core with a desired piperidine-containing side chain.[1][3] While numerous specific synthetic routes exist, a common approach involves the nucleophilic substitution of a halogenated quinoline (e.g., 4,7-dichloroquinoline) with an amino-functionalized piperidine derivative.[11]

Protocol 1: Generalized Synthesis of a 4-Aminoquinoline-Piperidine Conjugate

Rationale: This protocol describes a representative nucleophilic aromatic substitution reaction, a robust and widely used method for generating 4-aminoquinoline derivatives.[11] 4,7-dichloroquinoline serves as a readily available starting material, analogous to the core of chloroquine.

Materials:

  • 4,7-dichloroquinoline

  • Desired amino-functionalized piperidine derivative

  • Solvent (e.g., N,N-Dimethylformamide (DMF) or Ethanol)

  • Base (e.g., Triethylamine (TEA) or Potassium Carbonate)

  • Reaction vessel with reflux condenser and magnetic stirrer

  • Thin Layer Chromatography (TLC) supplies

  • Silica gel for column chromatography

  • Appropriate solvents for purification (e.g., Hexane, Ethyl Acetate, Dichloromethane, Methanol)

Procedure:

  • Reactant Setup: In a clean, dry reaction vessel, dissolve 4,7-dichloroquinoline (1 equivalent) in the chosen solvent.

  • Addition of Amine: Add the amino-functionalized piperidine derivative (1.1-1.5 equivalents) to the solution.

  • Addition of Base: Add the base (2-3 equivalents) to the reaction mixture. The base acts as a scavenger for the hydrochloric acid generated during the reaction.

  • Reaction: Heat the mixture to reflux (typically 80-120 °C, solvent-dependent) and stir for 4-24 hours.

  • Monitoring: Monitor the reaction progress using TLC until the starting material (4,7-dichloroquinoline) is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure. Redissolve the residue in a suitable organic solvent (e.g., Dichloromethane) and wash with water or brine to remove inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography using an appropriate solvent gradient to yield the pure quinoline-piperidine conjugate.

  • Characterization: Confirm the structure and purity of the final compound using techniques such as NMR (¹H, ¹³C) and Mass Spectrometry (MS).

PART 2: In Vitro Antiplasmodium Activity Assessment

The primary measure of a compound's effectiveness is its 50% inhibitory concentration (IC50), the concentration required to inhibit parasite growth by 50%. The SYBR Green I-based fluorescence assay is a widely used, reliable, and high-throughput method for determining IC50 values.[12][13] It relies on the principle that the SYBR Green I dye intercalates with parasitic DNA, and the resulting fluorescence is proportional to the number of viable parasites.

Protocol 2: IC50 Determination using the SYBR Green I Assay

Rationale: This protocol provides a robust method to screen compounds against both chloroquine-sensitive (e.g., NF54, 3D7) and chloroquine-resistant (e.g., K1, Dd2) strains of P. falciparum.[1][4][14] Using multiple strains is crucial to identify compounds that can overcome common resistance mechanisms.

Materials:

  • P. falciparum cultures (e.g., NF54 and K1 strains)

  • Human erythrocytes (O+), washed

  • Complete Medium (CM): RPMI-1640 supplemented with HEPES, L-glutamine, hypoxanthine, gentamicin, and 10% human serum or 0.5% Albumax I.

  • Test compounds and control drugs (e.g., Chloroquine, Artemisinin) dissolved in DMSO.

  • Black, clear-bottom 96-well microplates

  • SYBR Green I lysis buffer: 20 mM Tris-HCl (pH 7.5), 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, with SYBR Green I dye added.

  • Gas mixture (5% CO₂, 5% O₂, 90% N₂)

  • 37°C incubator and a modular incubation chamber

  • Fluorescence microplate reader (Excitation: ~485 nm, Emission: ~530 nm)

Procedure:

  • Parasite Culture: Maintain continuous asynchronous cultures of P. falciparum in human erythrocytes at 3-5% hematocrit in CM at 37°C under the gas mixture.[15] Synchronize cultures to the ring stage using 5% D-sorbitol treatment to ensure a uniform starting population.

  • Drug Plate Preparation:

    • Prepare serial dilutions of the test compounds and control drugs in CM. The final concentration of DMSO should not exceed 0.5% to avoid solvent toxicity.

    • Add 100 µL of each drug dilution to the 96-well plate in triplicate.

    • Include control wells: drug-free control (parasitized RBCs) and background control (uninfected RBCs).

  • Assay Initiation:

    • Adjust the synchronized ring-stage parasite culture to a final parasitemia of 0.5-1% and a hematocrit of 2% in CM.

    • Add 100 µL of this parasite suspension to each well of the drug plate. The final volume in each well will be 200 µL.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified, gassed chamber.[12]

  • Lysis and Staining:

    • After incubation, carefully remove 100 µL of the supernatant from each well.

    • Add 100 µL of the SYBR Green I lysis buffer to each well.

    • Mix gently and incubate the plate in the dark at room temperature for 1-2 hours.

  • Fluorescence Measurement: Read the fluorescence intensity using a microplate reader.

  • Data Analysis:

    • Average the triplicate fluorescence readings for each concentration.

    • Subtract the average background fluorescence (uninfected RBCs) from all other readings.

    • Normalize the data by expressing the fluorescence at each drug concentration as a percentage of the drug-free control (set to 100% growth).

    • Calculate the IC50 value by plotting the percentage of parasite growth inhibition against the log of the drug concentration and fitting the data to a non-linear regression dose-response curve.

PART 3: In Vitro Cytotoxicity Assessment

A promising antimalarial compound must be selectively toxic to the parasite with minimal effect on host cells. Cytotoxicity is typically assessed by determining the 50% cytotoxic concentration (CC50) against a mammalian cell line. The MTT assay is a standard colorimetric method for this purpose.[16][17][18]

Protocol 3: CC50 Determination using the MTT Assay

Rationale: This assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[16] Live cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product, which can be quantified spectrophotometrically.[18][19]

Materials:

  • Mammalian cell line (e.g., HEK293, HepG2, or Chinese Hamster Ovary (CHO) cells).[1][20]

  • Appropriate cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS).

  • Test compounds and a positive control (e.g., Emetine or Doxorubicin).

  • MTT solution (5 mg/mL in PBS).

  • Dimethyl sulfoxide (DMSO).

  • 96-well clear tissue culture plates.

  • 37°C incubator with 5% CO₂.

  • Microplate spectrophotometer (absorbance at ~570 nm).

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Addition: Prepare serial dilutions of the test compounds in the cell culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the wells in triplicate. Include a vehicle control (medium with DMSO) and a no-cell blank.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of the MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells will form purple formazan crystals.[19]

  • Formazan Solubilization: Carefully remove the medium from the wells. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Mix gently on a shaker for 10 minutes.[19]

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Express the viability at each concentration as a percentage of the vehicle control (set to 100% viability).

    • Calculate the CC50 value using non-linear regression, similar to the IC50 calculation.

PART 4: Data Interpretation & Lead Candidate Selection

The ultimate goal of in vitro screening is to identify compounds with high potency against the parasite and low toxicity towards host cells. This relationship is quantified by the Selectivity Index (SI) .

Calculation: Selectivity Index (SI) = CC50 (Toxicity) / IC50 (Potency)[21]

A higher SI value indicates greater selectivity for the parasite. Generally, a compound with an SI > 10 is considered a promising starting point, while an SI > 100 is highly desirable for a lead candidate.

Data Summary

Quantitative data should be organized into a clear table to facilitate comparison between compounds.

Compound IDQuinoline CorePiperidine MoietyIC50 (nM) vs. P. falciparum NF54 (CQ-Sens)IC50 (nM) vs. P. falciparum K1 (CQ-Res)CC50 (nM) vs. Mammalian Cells (e.g., CHO)Selectivity Index (SI) vs. K1 Strain
Control-CQ 4-AminoDiethylaminoethyl20.0169.0>20,000>118
Test-Cmpd-1 4-AminoN-benzyl12.026.0>50,000>1923
Test-Cmpd-2 2-Amino4-hydroxy15002200>50,000>22
... ..................
Note: Data are representative examples based on published findings for illustrative purposes.[4][14]

PART 5: Outline for In Vivo Efficacy Evaluation

Compounds that demonstrate high potency and excellent selectivity in vitro should be advanced to in vivo animal models. The standard model is the Plasmodium berghei-infected mouse, using the 4-day suppressive test (Peter's test).[15][22]

Protocol 5: 4-Day Suppressive Test in P. berghei-Infected Mice (Outline)

Rationale: This test evaluates the ability of a compound to suppress the growth of parasites in the blood during an active infection, providing a crucial measure of in vivo efficacy.

Procedure Outline:

  • Infection: Naive mice are inoculated intraperitoneally with P. berghei-infected red blood cells.

  • Treatment: Two to four hours post-infection, treatment begins. The test compound is administered orally or subcutaneously once daily for four consecutive days (Days 0 to 3).[15] Groups should include a vehicle control and a positive control (e.g., chloroquine).

  • Monitoring: On Day 4 post-infection, thin blood smears are prepared from the tail blood of each mouse.

  • Parasitemia Determination: The smears are stained with Giemsa, and the percentage of parasitized red blood cells is determined by microscopy.

  • Efficacy Calculation: The average parasitemia of the treated group is compared to the vehicle control group to calculate the percentage of parasite suppression. The effective dose (ED50 and ED90) can be determined by testing a range of doses.[22]

References

Application Note & Protocols: Utilizing 1-(5-Nitroquinolin-6-YL)piperidin-4-OL in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers utilizing the novel small molecule, 1-(5-Nitroquinolin-6-YL)piperidin-4-OL, in cancer cell line studies. Drawing from established knowledge on the anti-neoplastic properties of both nitroquinoline and piperidine scaffolds, we hypothesize a mechanism of action and present a suite of validated protocols to investigate its therapeutic potential. This guide details methodologies for assessing cytotoxicity, induction of apoptosis, effects on cell cycle progression, and modulation of key oncogenic signaling pathways. The protocols are designed to be self-validating, ensuring robust and reproducible data generation for drug development professionals.

Introduction: Scientific Rationale

The quinoline nucleus is a privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anti-cancer properties. Specifically, the incorporation of a nitro group can enhance cytotoxic activity. Studies on compounds like 8-hydroxy-5-nitroquinoline (Nitroxoline) have demonstrated potent anti-cancer effects, often linked to the generation of reactive oxygen species (ROS) and the inhibition of critical cellular processes.[1][2] Furthermore, nitroquinoline derivatives have been identified as inhibitors of key signaling molecules such as Epidermal Growth Factor Receptor (EGFR) tyrosine kinases.[3]

The subject compound, this compound, uniquely combines this active nitroquinoline moiety with a piperidin-4-ol group. The piperidine ring is another pharmacologically significant heterocycle found in many therapeutic agents and is known to modulate critical signaling pathways involved in cancer, such as STAT-3, NF-κB, and PI3K/Akt.[4]

Given the established anti-cancer activities of its constituent moieties, we hypothesize that this compound acts as a potent anti-proliferative agent. Its mechanism may involve the disruption of the PI3K/AKT/mTOR signaling cascade, a central pathway regulating cell growth, proliferation, and survival that is frequently hyperactivated in human cancers.[5][6] This guide provides the experimental framework to test this hypothesis.

Compound Details:

  • Name: this compound

  • CAS Number: 1133115-89-5

  • Molecular Formula: C₁₄H₁₅N₃O₃[7]

  • Molecular Weight: 273.29 g/mol [7]

Experimental Design & Workflow

A logical, phased approach is critical to characterizing the anti-cancer effects of a novel compound. The following workflow is designed to first establish broad cytotoxic effects and subsequently elucidate the specific cellular and molecular mechanisms of action.

G A Phase 1: Cytotoxicity Screening B MTT Cell Viability Assay (Determine IC50) A->B Establish Dose-Response C Phase 2: Elucidating Cell Death Mechanism B->C Use IC50 Concentration D Annexin V-FITC / PI Apoptosis Assay C->D Quantify Apoptosis vs. Necrosis E Cell Cycle Analysis (PI Staining) C->E Identify Cell Cycle Arrest F Phase 3: Investigating Molecular Target D->F E->F G Western Blot for PI3K/AKT Pathway (p-AKT, total AKT, etc.) F->G Validate Signaling Inhibition H Data Analysis & Mechanistic Conclusion G->H

Caption: A phased experimental workflow for characterizing this compound.

Core Protocols

Preparation of Compound Stock Solution

Accurate and reproducible results begin with the correct preparation of the test compound. Due to the poor aqueous solubility typical of such organic molecules, a concentrated stock solution in an organic solvent is required.

Rationale: Creating a high-concentration stock in a water-miscible solvent like DMSO allows for minimal final solvent concentration in the cell culture medium, thereby avoiding solvent-induced cytotoxicity.[8] Aliquoting prevents degradation from repeated freeze-thaw cycles.

Materials:

  • This compound (MW: 273.29 g/mol )

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, amber microcentrifuge tubes

Procedure:

  • Calculation: To prepare a 10 mM stock solution, weigh out 2.73 mg of the compound.

    • Calculation: 273.29 g/mol * 0.010 mol/L = 2.73 g/L = 2.73 mg/mL

  • Dissolution: Add 1 mL of DMSO to the 2.73 mg of compound in a sterile tube.

  • Homogenization: Vortex vigorously until the compound is completely dissolved. Gentle warming in a 37°C water bath may be used if necessary.[8]

  • Aliquoting & Storage: Aliquot the stock solution into smaller volumes (e.g., 50 µL) in sterile, amber microcentrifuge tubes. Store at -20°C, protected from light.[9]

Cell Culture & Selection

Rationale: The choice of cell line is critical. Based on the known activities of nitroquinolines against EGFR and the central role of the PI3K/AKT pathway, cell lines with known dysregulation in these areas are recommended.

  • A549 (Non-small cell lung cancer): Known to have an activated PI3K/AKT pathway.

  • MCF-7 (Breast cancer): Expresses estrogen receptors and has a constitutively active PI3K/AKT pathway due to a PIK3CA mutation.[10]

  • A431 (Epidermoid carcinoma): Overexpresses EGFR, making it a suitable model to test for EGFR-inhibitory effects.[11]

General Culture Protocol:

  • Maintain cells in the recommended medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture in a humidified incubator at 37°C with 5% CO₂.

  • Subculture cells when they reach 80-90% confluency. Ensure cells are in the logarithmic growth phase for all experiments.

Protocol: MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[12] It is the foundational experiment to determine the cytotoxic potential and the half-maximal inhibitory concentration (IC₅₀) of the compound.

Procedure:

  • Cell Seeding: Seed 5 x 10³ to 1 x 10⁴ cells per well in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from the 10 mM stock. Concentrations could range from 0.1 µM to 100 µM. Replace the old medium with 100 µL of the compound-containing medium. Include a "vehicle control" with the same final DMSO concentration as the highest compound dose.

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[13]

  • Formazan Formation: Incubate at 37°C for 2-4 hours, until purple formazan crystals are visible.[14]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.[4][13]

Data Presentation:

Concentration (µM)Absorbance (570 nm) (Mean ± SD)% Viability
0 (Vehicle Control)1.25 ± 0.08100%
0.11.21 ± 0.0796.8%
11.05 ± 0.0684.0%
50.68 ± 0.0554.4%
100.45 ± 0.0436.0%
500.15 ± 0.0212.0%
1000.08 ± 0.016.4%
Table 1: Example data from an MTT assay on A549 cells after 48h treatment. The IC₅₀ value is calculated from the dose-response curve.
Protocol: Annexin V-FITC / Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Rationale: During early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (FITC) to detect this event.[15][16] Propidium Iodide (PI) is a nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.[17]

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the compound at its determined IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.

  • Resuspension: Resuspend 1-5 x 10⁵ cells in 100 µL of 1X Annexin V Binding Buffer.

  • Staining: Add 5 µL of Annexin V-FITC and 1 µL of PI (100 µg/mL working solution) to the cell suspension.[18]

  • Incubation: Incubate for 15 minutes at room temperature in the dark.[18]

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer and analyze immediately by flow cytometry.

    • FITC is detected in the FL1 channel (~530 nm).

    • PI is detected in the FL2 or FL3 channel (>575 nm).

Data Presentation:

Treatment% Viable (Annexin V-/PI-)% Early Apoptotic (Annexin V+/PI-)% Late Apoptotic (Annexin V+/PI+)% Necrotic (Annexin V-/PI+)
Vehicle Control95.2%2.5%1.8%0.5%
IC₅₀ Compound55.7%28.3%12.5%3.5%
2x IC₅₀ Compound20.1%45.8%29.9%4.2%
Table 2: Example data from an Annexin V/PI assay, demonstrating a dose-dependent increase in apoptosis.
Protocol: Cell Cycle Analysis

This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Rationale: Many anti-cancer agents exert their effects by inducing cell cycle arrest, preventing cancer cells from progressing to mitosis. This is quantified by measuring the DNA content of cells using a fluorescent dye like Propidium Iodide (PI) and flow cytometry.[3][19]

Procedure:

  • Cell Treatment: Seed cells and treat with the compound at IC₅₀ concentration for 24 hours.

  • Harvesting: Harvest the cells by trypsinization and wash with PBS.

  • Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.[1][20]

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a PI staining solution containing RNase A (to prevent staining of double-stranded RNA).[21]

  • Incubation: Incubate for 30 minutes at room temperature, protected from light.

  • Analysis: Analyze the samples using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content.

Data Presentation:

Treatment% G0/G1 Phase% S Phase% G2/M Phase
Vehicle Control60.5%25.3%14.2%
IC₅₀ Compound25.1%15.6%59.3%
Table 3: Example data showing compound-induced cell cycle arrest at the G2/M phase.
Protocol: Western Blot for PI3K/AKT Pathway

This technique is used to measure the levels of specific proteins and their phosphorylation status, providing direct evidence of signaling pathway modulation.

Rationale: The activation of the PI3K/AKT pathway is dependent on a cascade of phosphorylation events.[22] A key event is the phosphorylation of AKT at Serine 473 (p-AKT Ser473). An effective inhibitor would decrease the level of p-AKT without significantly changing the total amount of AKT protein.[2][23]

Hypothesized Signaling Pathway:

G RTK RTK (e.g., EGFR) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3  Phosphorylates PIP2 PIP2 AKT Total AKT p-AKT (Ser473) PIP3->AKT:phos Activation mTOR mTORC1 AKT:phos->mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Compound 1-(5-Nitroquinolin-6-YL) piperidin-4-OL Compound->PI3K Hypothesized Inhibition

Caption: Hypothesized inhibition of the PI3K/AKT pathway by the test compound.

Procedure:

  • Cell Lysis: Treat cells as in previous assays. After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[23]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[23]

  • SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer. Separate the proteins by size on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[24]

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer.

    • Rabbit anti-phospho-AKT (Ser473)

    • Rabbit anti-total AKT

    • Mouse anti-β-Actin (as a loading control)

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.[24]

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[23]

  • Quantification: Measure band intensity using densitometry software (e.g., ImageJ). Normalize p-AKT levels to total AKT and then to the loading control.

Conclusion & Future Directions

The protocols outlined in this document provide a robust framework for the initial characterization of this compound as a potential anti-cancer agent. The expected results from these assays will establish its cytotoxicity, clarify its mode of cell killing (apoptosis vs. necrosis), identify effects on cell cycle progression, and validate its impact on the PI3K/AKT signaling pathway. Positive results would warrant further investigation, including analysis of other signaling pathways, in vivo efficacy studies in xenograft models, and medicinal chemistry efforts to optimize its structure for improved potency and drug-like properties.

References

Protocol for in vitro testing of 1-(5-Nitroquinolin-6-YL)piperidin-4-OL

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the In Vitro Evaluation of 1-(5-Nitroquinolin-6-YL)piperidin-4-OL

Abstract

This document provides a comprehensive framework for the initial in vitro characterization of this compound, a novel small molecule with potential therapeutic applications. The protocol is designed for researchers in drug discovery and development, offering a tiered, hypothesis-driven approach. Given the compound's core structure, which combines a nitroquinoline moiety with a piperidinol group, we postulate potential biological activities including anticancer and antimicrobial effects. The methodologies detailed herein are designed to first establish a general cytotoxicity profile, followed by specific, mechanism-of-action assays to probe its effects on key cellular processes such as DNA topology, protein phosphorylation, and bacterial growth.

Introduction and Scientific Rationale

The chemical scaffold of this compound presents compelling structural alerts that guide its initial biological evaluation. The quinoline ring system is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Specifically, the presence of a nitro group on the quinoline ring is significant; compounds like 4-nitroquinoline 1-oxide (4-NQO) are known to be potent DNA damaging agents that can mimic the effects of UV radiation and generate reactive oxygen species (ROS).[2][3] Furthermore, the related compound nitroxoline (8-hydroxy-5-nitroquinoline) is a clinically used antimicrobial and has demonstrated anticancer properties, suggesting that the 5-nitroquinoline core of our test compound may confer similar activities.[4][5][6]

The piperidine moiety is also a common feature in centrally active and other therapeutic agents, often improving pharmacokinetic properties or providing a key interaction point with biological targets.[7] The combination of these structural features necessitates a multi-faceted screening approach. This guide outlines a logical workflow, beginning with broad cytotoxicity screening to determine potency and selectivity, followed by a suite of mechanistic assays to elucidate its mode of action. The proposed assays are selected based on the known activities of structurally related compounds, including topoisomerase inhibition, kinase modulation, and antibacterial action.[7][8][9]

Preliminary Compound Management

Accurate and reproducible in vitro testing begins with proper handling and preparation of the test compound.

2.1. Compound Solubility Assessment The solubility of a test compound is a critical parameter that dictates its bioavailability in in vitro assays and prevents misleading results due to precipitation.

Protocol:

  • Prepare a high-concentration stock solution (e.g., 10-50 mM) of this compound in 100% dimethyl sulfoxide (DMSO).

  • Perform serial dilutions of this stock into aqueous assay buffers (e.g., Phosphate-Buffered Saline (PBS), cell culture medium) to determine the maximum soluble concentration.

  • Visually inspect for precipitation immediately and after a period of incubation (e.g., 2 hours) at the assay temperature (e.g., 37°C).

  • Causality Check: It is imperative that all final assay concentrations are below the maximum soluble concentration to ensure the observed biological effect is due to the compound in solution. The final DMSO concentration in assays should be kept consistent across all treatments and should not exceed a non-toxic level, typically ≤0.5%.

2.2. Stock Solution Preparation and Storage

  • Based on the solubility test, prepare a concentrated stock solution (e.g., 10 mM) in 100% DMSO.

  • Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles.

  • Store aliquots at -20°C or -80°C, protected from light.

Tier 1: General Cytotoxicity Profiling

The initial step in characterizing a novel compound is to assess its effect on cell viability and proliferation. This allows for the determination of the half-maximal inhibitory concentration (IC₅₀), a key measure of potency.[10] We recommend using the Sulforhodamine B (SRB) assay, which measures cell density based on total cellular protein content.[11]

3.1. Recommended Cell Line Panel To assess both potency and potential selectivity, we recommend a panel that includes cancer cell lines from different tissue origins and a non-cancerous cell line.

Cell LineTypeRationale
MCF-7 Breast AdenocarcinomaStandard epithelial cancer model.[11]
A549 Lung CarcinomaCommon model for lung cancer studies.
HCT-116 Colon CarcinomaRepresents colorectal cancer.
HEK293 Human Embryonic KidneyNon-cancerous control for selectivity assessment.[12]

3.2. Protocol: SRB Cytotoxicity Assay

  • Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: The next day, treat the cells with a range of concentrations of this compound (e.g., 0.01 µM to 100 µM) prepared by serial dilution. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).[10]

  • Incubation: Incubate the plates for 48-72 hours.[11]

  • Cell Fixation: Gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.[11]

  • Washing: Wash the plates five times with slow-running tap water and allow them to air-dry completely.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 15-30 minutes.

  • Wash and Solubilize: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow to air-dry. Add 200 µL of 10 mM Tris-base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.[11]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value using non-linear regression.

Tier 2: Hypothesis-Driven Mechanistic Assays

Based on the cytotoxicity profile and structural alerts, the following assays can elucidate the compound's mechanism of action.

G cluster_0 Experimental Workflow for this compound cluster_1 Tier 1: Cytotoxicity cluster_2 Tier 2: Anticancer MOA cluster_3 Tier 2: Antimicrobial Activity Compound Test Compound (Stock Solution) Cytotoxicity Cytotoxicity Screen (SRB Assay) Compound->Cytotoxicity Dose-response Topo Topoisomerase I Inhibition Assay Compound->Topo Select concentrations around IC50 Kinase Kinase Panel Screening Compound->Kinase Fixed concentration (e.g., 1-10 µM) Antimicrobial Antimicrobial Susceptibility (Broth Microdilution) Compound->Antimicrobial Dose-response IC50 IC50 Determination Cytotoxicity->IC50 Analysis Integrated Data Analysis & Profile Generation IC50->Analysis Topo->Analysis Kinase->Analysis MIC MIC Determination Antimicrobial->MIC MIC->Analysis

Caption: A tiered workflow for the in vitro characterization of the test compound.

4.1. DNA Topoisomerase I Inhibition Assay The nitroquinoline moiety is known to interact with DNA and associated enzymes.[2] A DNA relaxation assay can determine if the compound inhibits Topoisomerase I, a key enzyme in managing DNA topology.[13][14]

Protocol:

  • Reaction Setup: In a microcentrifuge tube on ice, prepare the reaction mixture containing assay buffer, supercoiled plasmid DNA (e.g., pUC19), and human Topoisomerase I enzyme.[15]

  • Compound Addition: Add varying concentrations of this compound. Include a positive control (e.g., Camptothecin) and a vehicle control (DMSO).

  • Incubation: Incubate the reaction at 37°C for 30 minutes.

  • Termination: Stop the reaction by adding a stop buffer/loading dye containing SDS and proteinase K.

  • Gel Electrophoresis: Load the samples onto a 1% agarose gel. Run the gel at a low voltage (e.g., 2-5 V/cm) to separate the supercoiled and relaxed forms of the plasmid DNA.[8]

  • Visualization: Stain the gel with an intercalating dye (e.g., ethidium bromide or SYBR Safe), visualize under UV light, and document the image.[15]

  • Interpretation: Inhibition of Topoisomerase I is indicated by the persistence of the faster-migrating supercoiled DNA band, whereas the vehicle control should show a majority of the slower-migrating relaxed DNA.

4.2. In Vitro Kinase Inhibition Assay The quinoline scaffold is present in many FDA-approved kinase inhibitors. A general kinase assay can screen for off-target effects or identify a primary mechanism of action.

Protocol (Radiometric Filter Binding Assay): This protocol is a classic method for measuring kinase activity.[9][16]

  • Reaction Mix: Prepare a master mix containing kinase buffer, a specific peptide or protein substrate for the target kinase, and the kinase itself.

  • Compound Addition: Aliquot the reaction mix into a 96-well plate. Add the test compound at a fixed concentration (e.g., 10 µM for initial screening) or in a dose-response format.

  • Initiate Reaction: Start the kinase reaction by adding a solution containing MgCl₂ and radiolabeled [γ-³²P]ATP.[16]

  • Incubation: Incubate at 30°C for a predetermined time (e.g., 20-60 minutes).

  • Stop Reaction: Terminate the reaction by adding phosphoric acid.

  • Filter Binding: Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unreacted [γ-³²P]ATP will pass through.

  • Washing: Wash the filter plate multiple times to remove unbound radioactivity.

  • Quantification: Add scintillation fluid to the wells and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to the vehicle control.

4.3. Antimicrobial Susceptibility Testing The structural similarity to nitroxoline warrants an investigation into the compound's antimicrobial properties.[4] The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC).[17][18]

Protocol (Broth Microdilution):

  • Bacterial Strains: Use representative Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacterial strains.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 5 x 10⁵ CFU/mL) in cation-adjusted Mueller-Hinton Broth (CAMHB).[17]

  • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in CAMHB.

  • Inoculation: Add the bacterial inoculum to each well. Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[18]

Data Integration and Path Forward

The data generated from this tiered approach will provide a robust initial profile of this compound.

AssayKey ParameterInterpretation
Cytotoxicity (SRB) IC₅₀ (µM)Potency against cancer cells; Selectivity Index (IC₅₀ non-cancerous / IC₅₀ cancerous).
Topoisomerase I % InhibitionIndicates a potential DNA-interacting mechanism.
Kinase Screen % InhibitionIdentifies potential primary targets or off-target liabilities.
Antimicrobial (MIC) MIC (µg/mL)Defines the spectrum and potency of antibacterial activity.

A potent cytotoxic effect against cancer cells, coupled with positive results in the topoisomerase or kinase assays, would strongly support further development as an anticancer agent. Conversely, a low cytotoxicity in human cells but a potent MIC against bacteria would suggest a path toward antimicrobial development. These in vitro results are foundational for guiding subsequent cell-based mechanistic studies, lead optimization, and eventual in vivo efficacy testing.

References

Development of cell-based assays for 1-(5-Nitroquinolin-6-YL)piperidin-4-OL

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide and Protocols for the Cellular Characterization of 1-(5-Nitroquinolin-6-YL)piperidin-4-OL

Introduction: A Strategic Framework for Novel Compound Evaluation

The compound this compound presents a compelling scaffold for drug discovery, integrating the biologically significant quinoline and piperidine moieties.[1][2][3][4] Quinoline derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties, often by targeting key cellular pathways like kinase signaling or DNA replication.[5][6][7] The piperidine ring is a cornerstone pharmacophore in numerous FDA-approved drugs, valued for its structural versatility.[1][4] The presence of a nitro group on the quinoline ring may also confer specific activities, such as metal chelation or enhanced cytotoxicity, similar to other known nitroquinolines.[8]

Given the absence of established biological targets for this specific molecule, a systematic, multi-tiered approach to cellular assay development is paramount. This guide provides a strategic workflow, moving from broad, target-agnostic assessments of cellular health to hypothesis-driven assays aimed at elucidating a specific mechanism of action (MOA). As a Senior Application Scientist, this document is structured not as a rigid template, but as a logical progression that builds confidence in the biological activity of a novel chemical entity, ensuring that each experimental choice is deliberate and informative.

Tier 1: Foundational Assays – Establishing the Therapeutic Window

The initial and most critical step in characterizing any new compound is to determine its effect on cell viability and cytotoxicity.[9] These foundational assays establish the concentration range for all subsequent experiments, distinguishing between targeted pharmacological effects and non-specific toxicity. We will utilize a luminescence-based assay to measure ATP, a robust indicator of metabolically active, viable cells.[10]

Protocol 1: Cell Viability Assessment using ATP Luminescence Assay

This protocol quantifies the number of viable cells in culture based on the amount of ATP present, which is directly proportional to the number of metabolically active cells.

Rationale: An ATP-based assay is chosen for its high sensitivity, broad linear range, and simple "add-mix-measure" format, making it ideal for high-throughput screening (HTS). It provides a more direct measure of cell health compared to metabolic assays (like MTT) which can be confounded by compounds affecting cellular metabolism.[11]

Step-by-Step Methodology:

  • Cell Seeding:

    • Select a panel of relevant cell lines (e.g., a cancer line like MCF-7 or HCT116 if anticancer activity is hypothesized, and a non-cancerous line like HEK293 for selectivity).[5][12]

    • Plate cells in an opaque-walled 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adherence and recovery.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions to create a dose-response curve (e.g., 11 points from 100 µM to 1 nM). Prepare these at 2X the final concentration.

    • Add 100 µL of the 2X compound dilutions to the cells. Include vehicle controls (DMSO at the highest concentration used) and "no treatment" controls.[9]

    • Incubate for a specified duration (typically 48-72 hours) to assess the compound's effect on cell proliferation.

  • Data Acquisition:

    • Equilibrate the plate and the ATP detection reagent (e.g., CellTiter-Glo®) to room temperature.

    • Add a volume of reagent equal to the culture medium volume in each well (e.g., 200 µL).

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

Data Presentation and Interpretation:

The raw luminescence data is converted to percent viability relative to the vehicle control. This data is then plotted against the compound concentration to generate a dose-response curve, from which the half-maximal inhibitory concentration (IC50) is calculated.

Concentration (µM)Luminescence (RLU)% Viability (vs. Vehicle)
Vehicle (DMSO)1,500,000100.0%
0.0011,485,00099.0%
0.011,455,00097.0%
0.11,350,00090.0%
1975,00065.0%
5750,00050.0%
10450,00030.0%
50150,00010.0%
10075,0005.0%
Calculated IC50 5.0 µM

Table 1: Example cell viability data for this compound in HCT116 cells after 72-hour treatment.

Tier 2: Elucidating the Mechanism of Cell Death

An observed decrease in cell viability prompts the next critical question: is the compound cytostatic (inhibiting proliferation) or cytotoxic (inducing cell death)? Assays that measure markers of apoptosis, such as caspase enzyme activity, provide a more mechanistic understanding beyond a simple viability readout.

Protocol 2: Apoptosis Detection via Caspase-Glo® 3/7 Assay

This assay measures the activity of caspases 3 and 7, key executioner enzymes in the apoptotic pathway.

Rationale: Measuring caspase activation provides a direct, proximal readout of apoptosis, offering more mechanistic insight than observing downstream morphological changes.[13] The luminescent format is highly sensitive and can be multiplexed with viability assays.

Step-by-Step Methodology:

  • Assay Setup: Plate and treat cells with the compound as described in Protocol 1. A shorter incubation time (e.g., 24 hours) is often optimal for detecting peak caspase activity. A known apoptosis inducer (e.g., staurosporine) should be used as a positive control.

  • Reagent Addition: Equilibrate the plate and Caspase-Glo® 3/7 reagent to room temperature. Add 100 µL of reagent to each 100 µL of cell culture.

  • Incubation: Mix on a plate shaker for 30 seconds and incubate at room temperature for 1-2 hours.

  • Data Acquisition: Measure luminescence with a plate reader. The signal is proportional to the amount of caspase 3/7 activity.

Data Presentation and Interpretation:

Data is presented as a fold-change in caspase activity relative to the vehicle control. A significant, dose-dependent increase in the luminescent signal indicates the induction of apoptosis.

Concentration (µM)Luminescence (RLU)Fold Change (vs. Vehicle)
Vehicle (DMSO)50,0001.0
Positive Control750,00015.0
0.155,0001.1
1125,0002.5
5400,0008.0
10600,00012.0
50450,0009.0 (cell death leads to signal drop)
Calculated EC50 3.5 µM

Table 2: Example apoptosis induction data for this compound.

Tier 3: Target Engagement – Confirming Interaction in a Live Cell Context

Identifying the direct molecular target of a compound is a crucial step in drug development.[14][15] While initial target identification may come from broader screens (e.g., kinome profiling), confirming that the compound physically interacts with its putative target inside a living cell is essential.[16] The NanoBRET® Target Engagement (TE) assay is a state-of-the-art method for this purpose.[17][18]

Protocol 3: Quantifying Intracellular Target Engagement with NanoBRET®

This protocol assumes a putative kinase target (e.g., "Kinase X") has been identified. The assay measures the displacement of a fluorescent tracer from a NanoLuc® luciferase-tagged target protein by a competitive compound.

Rationale: Target engagement assays provide definitive evidence that a compound interacts with its intended target in a physiological context.[17] This is a critical step to bridge the gap between biochemical activity and cellular effects.[18] NanoBRET® is preferred for its ability to quantify binding affinity and residence time in live cells.

cluster_NoCompound No Compound cluster_WithCompound With Test Compound Target Target-NanoLuc® Tracer Fluorescent Tracer Target->Tracer Binding BRET High BRET Signal Tracer->BRET Energy Transfer Target_C Target-NanoLuc® Compound Test Compound Target_C->Compound Binding Tracer_C Fluorescent Tracer NoBRET Low BRET Signal Tracer_C->NoBRET No Energy Transfer

Figure 1: Principle of the NanoBRET® Target Engagement Assay.

Step-by-Step Methodology:

  • Cell Preparation: Transfect HEK293 cells with a vector expressing the target protein (Kinase X) fused to NanoLuc® luciferase. Plate the transfected cells in a white 96-well plate.

  • Compound and Tracer Addition:

    • Prepare serial dilutions of this compound.

    • Add the compound to the cells, followed immediately by the addition of the specific NanoBRET® fluorescent tracer for Kinase X at a pre-optimized concentration.

  • Reagent Addition: Add the NanoLuc® substrate (furimazine) to the wells.

  • Data Acquisition:

    • Incubate for 2 hours at 37°C.

    • Measure both donor (NanoLuc®, ~460nm) and acceptor (Tracer, >600nm) emission simultaneously using a filtered luminometer.

    • Calculate the NanoBRET® ratio (Acceptor Emission / Donor Emission).

Data Presentation and Interpretation:

A decrease in the NanoBRET® ratio with increasing compound concentration indicates that the test compound is displacing the tracer from the target protein. Plotting the BRET ratio against compound concentration allows for the calculation of an IC50 value, which reflects the compound's apparent affinity for the target in live cells.

Tier 4: Functional Validation – Measuring Downstream Pathway Modulation

Confirming target engagement should be followed by demonstrating a functional consequence. If the compound binds to a kinase, it should modulate the downstream signaling pathway. Reporter-gene assays are a powerful tool for measuring the activity of specific transcription factors or signaling pathways.[19][20]

Protocol 4: Downstream Pathway Analysis with a Luciferase Reporter Assay

This protocol assumes "Kinase X" (from Protocol 3) activates "Transcription Factor Y" (TFY). The assay uses a cell line containing a plasmid where the expression of firefly luciferase is controlled by a promoter with response elements for TFY.

Rationale: This assay connects target engagement to a functional cellular outcome, confirming the compound's mechanism of action.[21] The dual-luciferase format, which includes a constitutively expressed control reporter (e.g., Renilla luciferase), allows for normalization, increasing data accuracy by correcting for variations in cell number and transfection efficiency.

cluster_nucleus Gene Expression Compound Compound Target Target Kinase Compound->Target Inhibition Downstream Downstream Protein Target->Downstream Phosphorylation (Blocked) TF Transcription Factor (TFY) Downstream->TF Activation (Blocked) Promoter TFY-Response Element TF->Promoter Binding (Reduced) Luciferase Luciferase Gene Promoter->Luciferase Transcription (Reduced) Signal Light Signal Luciferase->Signal Translation & Light Production (Reduced)

Figure 2: A generic signaling pathway leading to reporter gene expression.

Step-by-Step Methodology:

  • Cell Preparation: Co-transfect cells (e.g., HEK293) with the firefly luciferase reporter plasmid and a Renilla luciferase control plasmid. Plate and allow to recover for 24 hours.

  • Compound Treatment: Treat cells with a dose-response of the compound for an appropriate duration (e.g., 6-24 hours) to allow for changes in gene expression. Include a known pathway activator (e.g., a growth factor) to stimulate the pathway and a known inhibitor as a positive control.

  • Cell Lysis: Wash cells with PBS and add passive lysis buffer.

  • Data Acquisition:

    • Transfer lysate to a white 96-well plate.

    • Use a dual-luciferase injector system to first add the firefly luciferase substrate and measure luminescence.

    • Next, inject the Stop & Glo® reagent (which quenches the firefly signal and activates the Renilla signal) and measure the second luminescence.

  • Data Analysis: Calculate the ratio of Firefly to Renilla luminescence for each well. Normalize this ratio to the stimulated vehicle control to determine the percent inhibition of the signaling pathway.

Integrated Workflow and Conclusion

The development of robust cell-based assays is a cornerstone of modern drug discovery.[22][23] The tiered workflow presented here provides a logical and efficient path for the characterization of this compound, or any novel compound with an unknown mechanism of action.

Start Novel Compound: This compound Tier1 Tier 1: Foundational Screening (Cell Viability / Cytotoxicity) Start->Tier1 Decision1 Is Compound Active? (IC50 < Threshold) Tier1->Decision1 Tier2 Tier 2: MOA Elucidation (Apoptosis / Cell Cycle Assay) Decision1->Tier2 Yes Stop Compound Inactive or Too Toxic Decision1->Stop No Decision2 Mechanism Identified? Tier2->Decision2 Tier3 Tier 3: Target Identification & Engagement (Profiling, NanoBRET® Assay) Decision2->Tier3 Yes Decision3 Target Engaged in Cells? Tier3->Decision3 Decision3->Tier2 No, Re-evaluate MOA Tier4 Tier 4: Functional Validation (Downstream Pathway Reporter Assay) Decision3->Tier4 Yes End Lead Candidate Profile Tier4->End

Figure 3: Tiered workflow for novel compound characterization.

By starting with broad assessments of cytotoxicity and progressing to highly specific, hypothesis-driven assays for target engagement and functional validation, researchers can build a comprehensive data package. This strategy mitigates risk by ensuring that resources are focused on compounds with desirable cellular activity and a clear, verifiable mechanism of action, ultimately accelerating the journey from a novel molecule to a potential therapeutic.

References

Application Notes & Protocols for Antimicrobial Screening of 1-(5-Nitroquinolin-6-YL)piperidin-4-OL

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The escalating threat of antimicrobial resistance necessitates the discovery and development of novel antimicrobial agents.[1][2] Quinoline derivatives have historically been a rich source of potent antibacterial drugs, acting primarily by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[3][4][5][6] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic antimicrobial screening of a novel quinoline compound, exemplified by 1-(5-Nitroquinolin-6-YL)piperidin-4-OL.

This guide is structured to provide a tiered approach to screening, beginning with fundamental in vitro susceptibility testing, progressing to more detailed mechanistic and safety evaluations, and culminating in considerations for in vivo efficacy studies. Each protocol is designed to be self-validating, incorporating quality control measures and explaining the scientific rationale behind experimental choices.

Mechanism of Action: The Quinoline Pharmacophore

Quinolone antibiotics function as bactericidal agents by interfering with DNA replication. They form a ternary complex with the bacterial type II topoisomerase (either DNA gyrase or topoisomerase IV) and DNA, which stabilizes the enzyme-DNA cleavage complex.[4][5][6] This action prevents the re-ligation of the cleaved DNA strands, leading to the accumulation of double-strand breaks and subsequent cell death.[5] While eukaryotic cells do not possess DNA gyrase or topoisomerase IV, making these enzymes attractive targets, it is crucial to assess the cytotoxicity of any new compound to ensure its selective toxicity.[3]

A Tiered Approach to Antimicrobial Screening

A logical, stepwise progression is essential for the efficient evaluation of a novel compound. This approach ensures that resources are focused on compounds with the most promising characteristics.

Screening_Workflow cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Secondary Screening cluster_2 Tier 3: Safety & Preclinical Assessment T1_MIC Broth Microdilution (Determine MIC) T2_TimeKill Time-Kill Kinetics (Bactericidal vs. Bacteriostatic) T1_MIC->T2_TimeKill Promising MIC values T1_Disk Disk Diffusion (Assess Spectrum of Activity) T2_Biofilm Biofilm Disruption Assay (Anti-Biofilm Potential) T1_Disk->T2_Biofilm Broad Spectrum Activity T3_Cyto Cytotoxicity Assays (Mammalian Cell Viability) T2_TimeKill->T3_Cyto Bactericidal Activity Confirmed T2_Biofilm->T3_Cyto T3_InVivo In Vivo Efficacy Models (Preclinical Evaluation) T3_Cyto->T3_InVivo Low Cytotoxicity (High Therapeutic Index)

Caption: A tiered workflow for antimicrobial screening.

Tier 1: Primary Screening Protocols

The initial phase of screening aims to determine the intrinsic antimicrobial activity and the spectrum of a novel compound.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

The broth microdilution method is the gold standard for quantitative antimicrobial susceptibility testing, providing the minimum concentration of a drug that inhibits the visible growth of a microorganism.[7][8]

Principle: A standardized inoculum of the test organism is exposed to serial twofold dilutions of the antimicrobial agent in a liquid growth medium. After incubation, the lowest concentration of the agent that prevents visible growth is determined to be the MIC.[8][9]

Materials:

  • This compound (stock solution of known concentration)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)[9]

  • Sterile 96-well microtiter plates[8]

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853, Enterococcus faecalis ATCC 29212)

  • 0.5 McFarland turbidity standard[9]

  • Spectrophotometer

  • Sterile saline or phosphate-buffered saline (PBS)

  • Incubator (35°C ± 2°C)[9]

Procedure:

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in sterile saline or CAMHB.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be verified using a spectrophotometer at 625 nm (absorbance of 0.08 to 0.13).[9]

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[9]

  • Preparation of Antimicrobial Dilutions:

    • Add 50 µL of sterile CAMHB to all wells of a 96-well plate.

    • In the first column of wells, add an additional 50 µL of the stock solution of this compound to achieve the highest desired concentration.

    • Perform serial twofold dilutions by transferring 50 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 50 µL from the tenth column.

    • Column 11 will serve as the growth control (no drug), and column 12 as the sterility control (no bacteria).[8]

  • Inoculation:

    • Within 15 minutes of preparing the final inoculum, add 50 µL of the standardized bacterial suspension to each well (columns 1-11), resulting in a final volume of 100 µL.[9]

  • Incubation:

    • Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours for most rapidly growing aerobic bacteria.[9]

  • Interpretation:

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the organism.[8][9] The growth control well should show distinct turbidity, and the sterility control well should remain clear.[9]

Data Presentation: Example MIC Values

OrganismStrainMIC (µg/mL) of this compound
Staphylococcus aureusATCC 292132
Escherichia coliATCC 259224
Pseudomonas aeruginosaATCC 2785316
Enterococcus faecalisATCC 292128
Protocol 2: Kirby-Bauer Disk Diffusion Assay

This method assesses the susceptibility of bacteria to an antimicrobial agent and provides a qualitative or semi-quantitative measure of its spectrum of activity.[10][11]

Principle: A filter paper disk impregnated with a known concentration of the antimicrobial compound is placed on an agar plate inoculated with the test organism. The compound diffuses into the agar, creating a concentration gradient. If the organism is susceptible, a clear zone of no growth will appear around the disk.[12][13]

Materials:

  • Mueller-Hinton agar (MHA) plates[12]

  • Sterile 6-mm filter paper disks

  • This compound solution of known concentration

  • Bacterial strains (as in Protocol 1)

  • Sterile cotton swabs

  • 0.5 McFarland turbidity standard

  • Incubator (35°C ± 2°C)

  • Calipers or ruler

Procedure:

  • Inoculum Preparation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.

  • Inoculation of Agar Plate:

    • Dip a sterile cotton swab into the standardized bacterial suspension.

    • Streak the swab evenly over the entire surface of an MHA plate in three directions to ensure uniform growth.

  • Disk Preparation and Placement:

    • Impregnate sterile filter paper disks with a defined amount of the this compound solution.

    • Using sterile forceps, place the impregnated disks onto the inoculated agar surface.[11] Ensure firm contact with the agar.

    • Place no more than 12 disks on a 150mm plate or 6 on a 100mm plate to avoid overlapping zones.[13]

  • Incubation:

    • Incubate the plates in an inverted position at 35°C ± 2°C for 16-20 hours.[14]

  • Interpretation:

    • Measure the diameter of the zones of inhibition in millimeters (mm).

    • The size of the inhibition zone is indicative of the compound's activity against the test organism.[14] While interpretive standards (Susceptible, Intermediate, Resistant) are not available for novel compounds, the zone diameters can be used for comparative purposes against known antibiotics.

Data Presentation: Example Zone of Inhibition Diameters

OrganismStrainZone of Inhibition (mm) for this compound (30 µg disk)
S. aureusATCC 2921322
E. coliATCC 2592218
P. aeruginosaATCC 2785312
E. faecalisATCC 2921215

Tier 2: Secondary Screening Protocols

Compounds demonstrating promising primary activity are advanced to secondary screening to elucidate their mode of action (bactericidal vs. bacteriostatic) and their potential against complex bacterial communities like biofilms.

Protocol 3: Time-Kill Kinetics Assay

This assay determines the rate and extent of bacterial killing over time, distinguishing between bactericidal (killing) and bacteriostatic (inhibiting growth) activity.[15][16]

Principle: A standardized bacterial inoculum is exposed to various concentrations of the antimicrobial agent (typically multiples of the MIC). The number of viable bacteria (CFU/mL) is determined at specific time points over a 24-hour period.[17][18]

Materials:

  • Materials from Protocol 1

  • Sterile culture tubes

  • Sterile saline or PBS for serial dilutions

  • Agar plates for colony counting

Procedure:

  • Inoculum Preparation:

    • Prepare a bacterial suspension adjusted to a 0.5 McFarland standard and then dilute to a final concentration of approximately 5 x 10⁵ CFU/mL in CAMHB, as in the MIC protocol.

  • Assay Setup:

    • Prepare tubes containing CAMHB with this compound at concentrations of 0.5x, 1x, 2x, and 4x the predetermined MIC.

    • Include a growth control tube without the compound.

    • Inoculate each tube with the prepared bacterial suspension.

  • Sampling and Plating:

    • At time points 0, 2, 4, 6, 8, 12, and 24 hours, withdraw an aliquot from each tube.[17]

    • Perform serial 10-fold dilutions in sterile saline or PBS.

    • Plate a specific volume (e.g., 100 µL) of appropriate dilutions onto agar plates.

  • Incubation and Counting:

    • Incubate the plates at 37°C for 18-24 hours.

    • Count the number of colonies (CFU) and calculate the CFU/mL for each time point and concentration.

  • Interpretation:

    • Plot the log10 CFU/mL versus time for each concentration.

    • Bactericidal activity is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[16]

    • Bacteriostatic activity is characterized by a <3-log10 reduction in CFU/mL.

Data Presentation: Example Time-Kill Curve Data

Time (hours)Growth Control (Log10 CFU/mL)1x MIC (Log10 CFU/mL)2x MIC (Log10 CFU/mL)4x MIC (Log10 CFU/mL)
05.705.715.695.70
26.505.104.804.20
47.804.303.903.10
88.903.102.50<2.00
249.20<2.00<2.00<2.00

Tier 3: Safety and Preclinical Assessment

A crucial step in drug development is to ensure the compound is selectively toxic to bacteria with minimal effects on host cells.

Protocol 4: Cytotoxicity Assessment using MTT Assay

The MTT assay is a colorimetric method for assessing cell viability based on mitochondrial metabolic activity.[19][20]

Principle: Viable cells contain mitochondrial dehydrogenases that convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[20]

Materials:

  • Mammalian cell line (e.g., HeLa, HEK293)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

  • 96-well cell culture plates

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed mammalian cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Compound Exposure:

    • Prepare serial dilutions of this compound in cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the compound dilutions to the wells.

    • Include untreated cells as a negative control (100% viability) and cells treated with a known cytotoxic agent as a positive control.

    • Incubate for 24-48 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.

  • Interpretation:

    • Calculate cell viability as a percentage relative to the untreated control.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell viability). A high IC₅₀ value is desirable.

Data Presentation: Example Cytotoxicity Data

Compound Concentration (µg/mL)Cell Viability (%)
0 (Control)100
1098
5092
10085
20060
40045

IC₅₀: ~350 µg/mL

Considerations for In Vivo Efficacy Models

Once a compound has demonstrated potent in vitro activity and an acceptable safety profile, evaluation in animal models of infection is the next logical step.[21][22] These models provide crucial information on the compound's pharmacokinetics, pharmacodynamics, and efficacy in a complex biological system.[23][24] The choice of model depends on the target pathogen and the type of infection being studied (e.g., murine sepsis model, thigh infection model, or respiratory tract infection model).[23][24]

Conclusion

The systematic screening approach outlined in these application notes provides a robust framework for the evaluation of novel quinoline derivatives like this compound. By progressing through tiered assessments of antimicrobial activity, spectrum, mechanism of action, and cytotoxicity, researchers can efficiently identify promising lead candidates for further preclinical and clinical development. Adherence to standardized protocols, such as those provided by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), is paramount for generating reliable and reproducible data.[25][26][27][28]

References

High-Throughput Screening Protocols for 1-(5-Nitroquinolin-6-YL)piperidin-4-OL Analogs: A Strategic Guide to Hit Identification

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Discovery Professionals

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs, particularly in the oncology and infectious disease sectors. Its rigid, planar structure and versatile substitution patterns make it an ideal starting point for library synthesis and drug discovery campaigns. This guide provides a comprehensive, field-proven framework for designing and executing a high-throughput screening (HTS) campaign for analogs of 1-(5-nitroquinolin-6-yl)piperidin-4-ol, a representative quinoline derivative. We will detail a multi-tiered screening cascade, from a robust primary biochemical screen to cell-based secondary and counter-assays, ensuring the efficient identification of potent and selective "hit" compounds. The protocols herein are designed as self-validating systems, incorporating essential quality control metrics and decision-making logic to maximize the integrity and success of the screening campaign.

Introduction: The Rationale for Screening Quinoline Analogs

The this compound scaffold combines the quinoline core, known for its ability to interact with ATP-binding sites in kinases, with a piperidinol moiety that can improve solubility and provide vectors for further chemical modification.[1] While the specific biological target of this parent compound is not defined, its structural motifs suggest a high probability of interaction with protein kinases, a target class deeply implicated in cancer and inflammatory diseases.[2][3] Therefore, a logical and resource-effective strategy is to initiate a screening campaign against a representative protein kinase to identify initial hits, which can then be profiled for selectivity and cellular activity.

This guide proposes a screening cascade against a hypothetical, yet representative, protein kinase, "Target Kinase X" (TKX), which is assumed to be a key node in a disease-relevant signaling pathway. The principles and protocols described are broadly applicable to other kinase targets.

The High-Throughput Screening (HTS) Cascade Strategy

A tiered screening approach is the most efficient method to identify high-quality hits from a large compound library. It filters the library through progressively more complex and biologically relevant assays, minimizing resource expenditure on compounds that are non-specific, cytotoxic, or have undesirable properties.[4]

Our proposed cascade involves three main stages:

  • Primary Screen: A highly robust, sensitive, and cost-effective biochemical assay to identify all compounds that inhibit TKX activity at a single high concentration.

  • Secondary Screens: A collection of assays to confirm the activity of primary hits, determine their potency (IC50), and assess their initial selectivity and mechanism of action.

  • Counter-Screens & Orthogonal Assays: Essential assays to eliminate false positives and cytotoxic compounds, ensuring that the activity observed is specific to the target.

HTS_Cascade

Primary Screening Protocol: Biochemical Kinase Inhibition Assay

Principle: The primary screen will utilize a universal ADP-detecting luminescence assay. Kinase activity consumes ATP and produces ADP. The amount of ADP produced is directly proportional to kinase activity. Inhibitors will block this reaction, resulting in low ADP levels and a low luminescent signal. This format is highly sensitive, robust, and applicable to virtually any kinase.[5][6]

Assay Technology: ADP-Glo™ Kinase Assay (Promega) or equivalent.

Materials and Reagents
  • Assay Plates: 384-well, low-volume, white, solid-bottom plates (e.g., Corning #3572).

  • Target Kinase X (TKX): Recombinant, purified enzyme.

  • Substrate: Specific peptide or protein substrate for TKX.

  • Cofactor: ATP (at or below Km concentration for sensitive inhibitor detection).[7]

  • Assay Buffer: Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Positive Control: A known, potent inhibitor of TKX or a broad-spectrum kinase inhibitor like Staurosporine.

  • Negative Control: DMSO (vehicle).

  • Detection Reagents: ADP-Glo™ Reagent and Kinase Detection Reagent.

Step-by-Step Protocol
  • Compound Plating: Using an acoustic liquid handler (e.g., Echo®), transfer 100 nL of test compounds (10 mM in DMSO) and controls into the 384-well assay plates. This results in a final assay concentration of 10 µM.

  • Enzyme Preparation: Prepare a 2X solution of TKX in kinase buffer.

  • Substrate/ATP Preparation: Prepare a 2X solution of the substrate and ATP in kinase buffer.

  • Kinase Reaction Initiation:

    • Add 5 µL of the 2X TKX solution to each well.

    • Incubate for 15 minutes at room temperature (RT) to allow compounds to bind to the kinase.

    • Add 5 µL of the 2X Substrate/ATP solution to start the reaction.

  • Kinase Reaction Incubation: Incubate the plate for 60 minutes at RT. The optimal time should be determined during assay development to ensure the reaction is in the linear range.

  • Reaction Termination & ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at RT.

  • Luminescence Generation:

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a coupled luciferase reaction.

    • Incubate for 30 minutes at RT.

  • Data Acquisition: Read the luminescence on a compatible plate reader (e.g., EnVision® Multilabel Plate Reader).

Data Analysis and Hit Selection
  • Normalization: The raw data from each plate is normalized using the plate controls:

    • Percent Inhibition (%) = 100 * (1 - (Signal_Compound - Signal_Pos_Ctrl) / (Signal_Neg_Ctrl - Signal_Pos_Ctrl))

  • Quality Control: The robustness of each plate is determined by calculating the Z'-factor.[8][9]

    • Z' = 1 - (3*(SD_Neg_Ctrl + SD_Pos_Ctrl)) / |Mean_Neg_Ctrl - Mean_Pos_Ctrl|

    • A Z'-factor ≥ 0.5 is considered excellent and acceptable for HTS.[9]

  • Hit Criteria: Primary hits are typically defined as compounds exhibiting inhibition greater than a certain threshold, commonly >50% or >3 standard deviations from the mean of the negative controls.[10]

Primary_Assay

Secondary Assay & Counter-Screen Protocols

Primary hits must be subjected to further testing to confirm their activity and rule out artifacts.

Protocol: Dose-Response and IC50 Determination

This assay confirms the inhibitory activity of the primary hits and determines their potency (IC50). The protocol is identical to the primary screen, but compounds are tested over a range of concentrations (e.g., an 11-point, 3-fold serial dilution starting from 50 µM). The resulting data is fitted to a four-parameter logistic curve to calculate the IC50 value.[7]

Protocol: Cytotoxicity Counter-Screen

Principle: It is crucial to determine if the observed inhibition is due to specific interaction with the target or simply because the compound is killing the cells (in cell-based assays) or denaturing the enzyme (in biochemical assays). A cell-based viability assay is a common and effective method to assess general cytotoxicity.[11]

Assay Technology: CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or equivalent.

Protocol:

  • Cell Plating: Seed a relevant human cell line (e.g., HEK293) into 384-well, white, clear-bottom plates at a density of 5,000 cells/well in 20 µL of culture medium. Incubate overnight.

  • Compound Addition: Add serially diluted compounds to the cells (final concentration range similar to the IC50 determination).

  • Incubation: Incubate for 24-48 hours.

  • Reagent Addition: Add 20 µL of CellTiter-Glo® Reagent to each well.

  • Signal Stabilization: Mix on an orbital shaker for 2 minutes, then incubate at RT for 10 minutes.

  • Data Acquisition: Read luminescence. A decrease in signal indicates a loss of cell viability.

  • Data Analysis: Calculate the CC50 (cytotoxic concentration 50%) for each compound. Hits with a CC50 value close to their biochemical IC50 (e.g., within 10-fold) are often deprioritized as they may be non-specific.

Advanced Hit Characterization

Orthogonal Target Engagement Assay

Principle: To confirm that the compound physically interacts with the target protein in a cellular context, a target engagement assay can be employed. The Cellular Thermal Shift Assay (CETSA) is one such method that measures the change in thermal stability of a protein upon ligand binding.

Signaling Pathway Analysis

Principle: To confirm that inhibition of TKX by a hit compound translates to the desired downstream biological effect, a reporter gene assay can be used.[12][13][14] This involves a cell line engineered to express a reporter protein (e.g., luciferase) under the control of a transcription factor that is regulated by the TKX signaling pathway.

Assay Technology: Luciferase Reporter Assay System (e.g., Promega, BPS Bioscience).

Signaling_Pathway

Data Management and Interpretation

All data should be captured and processed using a robust informatics platform. The final selection of "Validated Lead Series" for further medicinal chemistry efforts should be based on a multi-parameter analysis, including:

  • Potency: Biochemical IC50 < 1 µM.

  • Selectivity: >30-fold selectivity against other relevant kinases.

  • Cellular Activity: Confirmed on-target activity in a cell-based assay.

  • Low Cytotoxicity: CC50 > 30 µM or a therapeutic index (CC50/IC50) > 30.

  • Structural Tractability: Represents a chemical series with clear potential for structure-activity relationship (SAR) studies.

ParameterPrimary ScreenDose-ResponseCytotoxicity
Compound Conc. 10 µM (single point)11-point, 3-fold dilution11-point, 3-fold dilution
Plate Format 384-well384-well384-well
Assay Type Biochemical (Luminescence)Biochemical (Luminescence)Cell-based (Luminescence)
Key Output % InhibitionIC50 (nM or µM)CC50 (µM)
QC Metric Z'-factor ≥ 0.5R² of curve fit > 0.95Z'-factor ≥ 0.5
Acceptance Criteria % Inhibition > 50%Confirmed dose-dependent inhibitionCC50 / IC50 > 10

Conclusion

This application note outlines a robust and logical HTS workflow for the discovery of inhibitors from a library of this compound analogs. By integrating state-of-the-art biochemical and cell-based assays with rigorous quality control and data analysis, this strategy provides a clear path from a large chemical library to a small set of validated, high-quality lead compounds. This foundational work is critical for enabling subsequent lead optimization efforts and accelerating the drug discovery pipeline.

References

Application Notes and Protocols for the Synthesis and Biological Evaluation of 1-(5-Nitroquinolin-6-YL)piperidin-4-OL Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Targeting the 5-Nitroquinoline Scaffold

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds with applications ranging from anticancer to antimicrobial agents.[1] The introduction of a nitro group, particularly at the C-5 position, significantly modulates the electronic properties of the quinoline ring, rendering the C-6 position highly susceptible to nucleophilic aromatic substitution (SNAr).[2][3] This enhanced reactivity provides a reliable synthetic handle for the introduction of diverse functionalities.

The piperidine moiety is a common structural motif in pharmaceuticals, known to improve pharmacokinetic properties such as solubility and bioavailability.[4] Specifically, the piperidin-4-ol substituent offers a secondary site for chemical modification, allowing for the creation of a focused library of derivatives to explore structure-activity relationships (SAR). This guide provides a comprehensive framework for the synthesis of a core intermediate, 1-(5-nitroquinolin-6-yl)piperidin-4-ol , its subsequent derivatization, and the protocols for its biological evaluation as a potential anticancer agent. Studies have shown that other 5-nitroquinoline derivatives possess potent cytotoxic effects against various cancer cell lines, making this scaffold a promising starting point for novel drug discovery.[5][6][7]

Part I: Synthesis of this compound and Derivatives

Retrosynthetic Analysis & Strategy

The synthetic strategy hinges on a classical nucleophilic aromatic substitution (SNAr) reaction. The target molecule, This compound (3) , can be disconnected at the C-N bond, leading to two commercially available or readily synthesizable starting materials: a 6-halo-5-nitroquinoline (e.g., 6-chloro-5-nitroquinoline, 1 ) and piperidin-4-ol (2) . The electron-withdrawing nitro group at the C-5 position is critical, as it activates the C-6 position for nucleophilic attack by the secondary amine of piperidin-4-ol.

Retrosynthesis Target This compound (3) Disconnect C-N Bond (SNAr) Target->Disconnect SM1 6-Chloro-5-nitroquinoline (1) Disconnect->SM1 SM2 Piperidin-4-ol (2) Disconnect->SM2

Caption: Retrosynthetic analysis of the target compound.

Protocol 1: Synthesis of this compound (Core Scaffold)

Principle: This protocol describes the SNAr reaction between 6-chloro-5-nitroquinoline and piperidin-4-ol. The reaction is facilitated by a non-nucleophilic base in a polar aprotic solvent. The nitro group para to the leaving group (chloride) stabilizes the negative charge in the Meisenheimer intermediate, driving the reaction forward.[3]

Materials:

  • 6-Chloro-5-nitroquinoline (1 )

  • Piperidin-4-ol (2 )

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • TLC plates (silica gel 60 F₂₅₄)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 6-chloro-5-nitroquinoline (1.0 mmol, 1 eq), piperidin-4-ol (1.2 mmol, 1.2 eq), and anhydrous potassium carbonate (2.0 mmol, 2.0 eq).

  • Under an inert atmosphere (e.g., Argon or Nitrogen), add anhydrous DMSO (5 mL).

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

    • Causality Note: DMSO is an ideal solvent for SNAr reactions due to its high polarity, which stabilizes the charged intermediate, and its high boiling point, which allows for elevated reaction temperatures. K₂CO₃ acts as a base to neutralize the HCl generated in situ, preventing the protonation of the piperidine nucleophile.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., 50% EtOAc in Hexane). The reaction is typically complete within 6-12 hours.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Pour the mixture into cold water (50 mL) and extract with Ethyl Acetate (3 x 30 mL).

  • Combine the organic layers and wash with water (2 x 25 mL) followed by brine (1 x 25 mL) to remove residual DMSO and inorganic salts.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude solid by flash column chromatography on silica gel using a gradient of Ethyl Acetate in Hexane to afford the pure product This compound (3) .

Characterization:

  • ¹H NMR, ¹³C NMR: To confirm the structure and purity.

  • Mass Spectrometry (MS): To verify the molecular weight of the synthesized compound.

  • Melting Point (Mp): To assess purity.

Protocol 2: Synthesis of Ester and Ether Derivatives

Principle: The hydroxyl group of the core scaffold (3) provides a convenient handle for creating a library of derivatives to probe SAR. Simple esterification or etherification reactions can be employed.

A. Ester Synthesis (e.g., Acetate Derivative)

  • Dissolve This compound (3) (1.0 mmol) in anhydrous Dichloromethane (DCM, 10 mL).

  • Add triethylamine (1.5 mmol) followed by the dropwise addition of acetyl chloride (1.2 mmol) at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench with water, separate the organic layer, wash with NaHCO₃ solution, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography to yield the ester derivative.

B. Ether Synthesis (e.g., Methyl Ether Derivative)

  • To a solution of This compound (3) (1.0 mmol) in anhydrous Tetrahydrofuran (THF, 10 mL) at 0 °C, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 mmol).

  • Stir the mixture for 30 minutes at 0 °C to form the alkoxide.

  • Add methyl iodide (1.2 mmol) and allow the reaction to stir at room temperature overnight.

  • Carefully quench the reaction with water, extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography to yield the ether derivative.

Part II: Biological Evaluation Protocols

The potent anticancer activity of various quinoline derivatives provides a strong rationale for evaluating these new compounds in cancer cell lines.[8][9] The following protocols outline a standard cascade for in vitro anticancer screening.

Biological_Workflow cluster_0 Primary Screening cluster_1 Mechanism of Action Studies (for potent compounds) Start Synthesized Derivatives MTT MTT Cell Viability Assay (e.g., HeLa, MCF-7) Start->MTT IC50 Determine IC50 Values MTT->IC50 CellCycle Cell Cycle Analysis (PI Staining) IC50->CellCycle IC50 < 10 µM Apoptosis Apoptosis Assay (Annexin V/PI Staining) IC50->Apoptosis IC50 < 10 µM

Caption: Experimental workflow for anticancer evaluation.

Protocol 3: MTT Cell Viability Assay

Principle: The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability.[10] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Human cancer cell lines (e.g., HeLa - cervical cancer, MCF-7 - breast cancer)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well microtiter plates

  • Test compounds dissolved in DMSO (stock solutions)

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a blank control (medium only).

  • Incubate the plates for 48-72 hours at 37 °C in a 5% CO₂ atmosphere.

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

    • Expertise Note: During this incubation, only viable cells with active mitochondria will reduce the MTT to formazan, forming visible purple precipitates.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.[11]

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

CompoundDerivative TypeR GroupIC₅₀ (µM) vs. HeLaIC₅₀ (µM) vs. MCF-7
3 Parent Alcohol-OH8.511.2
4a Acetate Ester-OCOCH₃5.27.8
4b Methyl Ether-OCH₃15.618.9
Doxorubicin Control Drug-0.80.5
Table 1: Hypothetical anticancer activity data for synthesized derivatives.
Protocol 4: Cell Cycle Analysis by Propidium Iodide Staining

Principle: Propidium iodide (PI) is a fluorescent dye that intercalates into the major groove of double-stranded DNA.[12] The fluorescence intensity is directly proportional to the DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, G2/M) using flow cytometry.[13] An increase in the sub-G1 population is often indicative of apoptotic cell death.

Procedure:

  • Seed cells in 6-well plates and treat with the test compound (at its IC₅₀ concentration) for 24 hours.

  • Harvest the cells (including floating cells) by trypsinization and centrifugation (300 x g for 5 minutes).

  • Wash the cell pellet with ice-cold PBS.

  • Fix the cells by adding the pellet dropwise to ice-cold 70% ethanol while gently vortexing. Incubate at -20 °C for at least 2 hours.[14]

  • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) in PBS.

    • Trustworthiness Note: RNase A is crucial to degrade cellular RNA, ensuring that PI only stains DNA for accurate cell cycle analysis.[12]

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the samples using a flow cytometer. The data is typically displayed as a histogram of cell count versus fluorescence intensity.

Protocol 5: Apoptosis Detection by Annexin V-FITC/PI Staining

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent protein, has a high affinity for PS and, when conjugated to a fluorophore like FITC, can identify early apoptotic cells. Propidium Iodide is used as a counterstain to identify late apoptotic and necrotic cells, which have lost membrane integrity.[15][16]

Procedure:

  • Seed and treat cells as described for the cell cycle analysis (Protocol 4).

  • Harvest all cells and wash them twice with cold PBS.

  • Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[17]

  • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Analyze by flow cytometry immediately (within 1 hour). The results allow for the differentiation of four cell populations:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Conclusion and Future Directions

This guide provides robust and detailed protocols for the synthesis and preliminary biological evaluation of novel this compound derivatives. The synthetic route is efficient and allows for facile diversification at the piperidin-4-ol position. The biological evaluation cascade enables the identification of potent cytotoxic compounds and initial elucidation of their mechanism of action. Based on the hypothetical data (Table 1), initial SAR suggests that esterification of the hydroxyl group may enhance activity, while etherification is detrimental. Further investigation into a broader range of derivatives is warranted to build a comprehensive SAR model. Promising compounds should be advanced to more complex studies, including target identification, in vivo efficacy in xenograft models, and ADME/Tox profiling.[4]

References

Troubleshooting & Optimization

Overcoming solubility issues with 1-(5-Nitroquinolin-6-YL)piperidin-4-OL in aqueous buffers

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1-(5-Nitroquinolin-6-YL)piperidin-4-OL

A Guide to Overcoming Aqueous Solubility Challenges

Welcome to the technical support center for this compound (CAS 1133115-89-5). As Senior Application Scientists, we understand that unlocking the full potential of a promising research compound is often predicated on overcoming fundamental physicochemical hurdles. One of the most common challenges researchers face is the limited aqueous solubility of complex heterocyclic molecules like this one.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting protocols designed to provide you with both the practical steps and the underlying scientific principles to effectively manage and overcome solubility issues. Our goal is to empower you to generate reliable and reproducible data in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound won't dissolve in my neutral aqueous buffer (e.g., PBS pH 7.4). Why is this happening and what is the first thing I should try?

A1: The Root of the Issue: Molecular Structure and pH-Dependence

This is the most common issue encountered and it stems directly from the compound's chemical structure. This compound is a weakly basic compound. Its structure contains two key nitrogen atoms—one in the quinoline ring system and one in the piperidine ring—that can accept a proton (become protonated).

In a neutral or basic buffer (pH ≥ 7), these nitrogen atoms are predominantly in their neutral, uncharged state. This un-ionized form is more lipophilic ("fat-loving") and consequently has very low intrinsic solubility in polar solvents like water or aqueous buffers.[1][2]

The First Step: Leverage pH

The most direct and effective initial strategy is to adjust the pH of your solvent. By preparing your stock solution in an acidic environment (e.g., pH 2-4), you can significantly increase the compound's solubility.[3][4]

  • The Mechanism: In an acidic solution, the excess protons (H+) will be accepted by the nitrogen atoms on your compound. This protonation confers a positive charge on the molecule, transforming it into a more polar salt form. This charged species is significantly more soluble in aqueous media than its neutral counterpart.[5][6] The solubility of ionizable compounds is often highly dependent on pH.[7][8]

Q2: To effectively use pH, I need to understand the compound's ionization behavior. Can you illustrate this?

A2: Visualizing the pH-Dependent Ionization

Certainly. The diagram below illustrates the equilibrium between the poorly soluble neutral form and the highly soluble protonated (charged) form of the compound. Your goal in an acidic buffer is to shift this equilibrium to the right.

G cluster_high_ph High pH (e.g., > 8.0) Predominantly Neutral Form cluster_low_ph Low pH (e.g., < 5.0) Predominantly Protonated Form Neutral This compound (Poorly Soluble) Protonated [Compound-H]+ (Highly Soluble Salt) Neutral->Protonated + H+ (Acid) Equilibrium Equilibrium shifts based on pH Protonated->Neutral - H+ (Base)

Caption: pH-dependent ionization of this compound.

Q3: pH adjustment isn't sufficient or is incompatible with my cell-based assay. What is the next logical step?

A3: Introducing Cosolvents

If pH manipulation alone is insufficient or if your experimental system (e.g., a cell line) is sensitive to pH changes, the use of a water-miscible organic cosolvent is the next strategy.[9][10] A cosolvent works by reducing the overall polarity of the aqueous buffer, making it a more hospitable environment for a lipophilic compound.[11]

  • The Mechanism: Cosolvents disrupt the highly ordered hydrogen-bonding network of water. This creates "pockets" that are less polar, which can more easily accommodate the nonpolar regions of your compound, thereby increasing its solubility.

Commonly used cosolvents in research settings include:

  • Dimethyl sulfoxide (DMSO)

  • Ethanol (EtOH)

  • Propylene glycol (PG)

  • Polyethylene glycols (e.g., PEG 300, PEG 400)[12]

Data Table: Common Cosolvents for In Vitro Assays

CosolventTypical Starting Concentration (Final Assay)Max Tolerated Conc. (Most Cell Lines)Key Considerations
DMSO 0.1% - 0.5%< 1.0%Most common, but can be cytotoxic at higher concentrations.[3] Ensure final concentration is consistent across all experimental conditions.
Ethanol 0.5% - 1.0%~1.0%Can be cytotoxic and may affect enzyme activity. Use high-purity, non-denatured ethanol.
PEG 400 1.0% - 5.0%Varies; generally well-toleratedCan increase viscosity of the solution. Often used in preclinical formulations.[12][13]
Propylene Glycol 1.0% - 5.0%VariesSimilar to PEG 400; a common vehicle for in vivo studies.

Important: Always run a vehicle control in your experiments containing the same final concentration of the cosolvent to ensure that the solvent itself is not causing an effect.[3]

Caption: Mechanism of cosolvency to enhance compound solubility.

Q4: My compound dissolves in my DMSO stock, but precipitates immediately when I add it to my aqueous buffer. What's happening?

A4: Understanding Kinetic vs. Thermodynamic Solubility

This is a classic example of the difference between kinetic and thermodynamic solubility, a critical concept in drug discovery.[14][15][16]

  • Kinetic Solubility: This is what you are measuring in this scenario. You start with a high concentration of the compound dissolved in a strong organic solvent (like DMSO). When you rapidly dilute this into an aqueous buffer, the compound is momentarily at a concentration far above its true solubility limit, creating a supersaturated solution. This state is unstable, and over time (from seconds to hours), the excess compound will precipitate out.[17][18] Kinetic solubility is often measured in high-throughput screening (HTS) because it's fast.[19][20]

  • Thermodynamic Solubility: This is the true, equilibrium solubility of the compound. It is the maximum concentration of the compound that can remain dissolved in a specific solvent system at equilibrium over a long period (e.g., 24-48 hours).[15][17] This value is generally lower than the kinetic solubility and is essential for developing stable formulations.[14]

The precipitation you observe indicates that the concentration you are trying to achieve exceeds the compound's thermodynamic solubility in your final buffer system (even with a small percentage of DMSO).

G cluster_kinetic Kinetic Solubility Assay Workflow cluster_thermo Thermodynamic Solubility Assay Workflow k_start Start: High Conc. Stock (e.g., 10mM in DMSO) k_step1 Rapid Dilution into Aqueous Buffer k_start->k_step1 k_result Result: Supersaturated Solution (Often Precipitates Over Time) k_step1->k_result t_start Start: Excess Solid Compound t_step1 Add Aqueous Buffer and Equilibrate (e.g., Shake for 24-48h) t_start->t_step1 t_step2 Remove Undissolved Solid (Centrifuge/Filter) t_step1->t_step2 t_result Result: Saturated Solution (True Equilibrium Solubility) t_step2->t_result

Caption: Workflow comparison of kinetic and thermodynamic solubility assays.

Q5: I need to develop a stable formulation for animal studies. What other options can I explore if pH and cosolvents are not enough?

A5: Advanced Solubilization with Excipients

For more demanding applications like in vivo studies, where higher concentrations and stability are paramount, you should consider using specialized solubilizing agents, known as excipients.[21] These are additives that enhance the solubility and stability of active pharmaceutical ingredients (APIs).[22]

Two common classes of solubilizing excipients are:

  • Surfactants: These are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), form structures called micelles in aqueous solution. These micelles have a hydrophobic core and a hydrophilic shell. Your lipophilic compound can partition into the hydrophobic core, effectively being "hidden" from the aqueous environment and increasing its apparent solubility.[3][23]

    • Examples: Polysorbate 80 (Tween 80), Solutol HS-15.

  • Cyclodextrins: These are cyclic oligosaccharides that have a bucket-like shape with a hydrophobic interior and a hydrophilic exterior. They can form "inclusion complexes" with lipophilic drug molecules, where the drug is encapsulated within the hydrophobic cavity, thereby increasing its solubility in water.[3][21]

    • Examples: Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD, Captisol®).[24]

The selection and optimization of these advanced excipients typically require formulation expertise and systematic screening.[25][26]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Acidic Stock Solution

This protocol describes how to prepare a soluble stock solution by leveraging pH adjustment.

  • Calculate Required Mass: Determine the mass of this compound (MW: 273.3 g/mol ) needed for your desired volume of 10 mM stock solution.

  • Prepare Acidic Solvent: Prepare a solution of 0.1 N Hydrochloric Acid (HCl) in deionized water.

  • Dissolution: Add the calculated mass of the compound to a sterile conical tube or volumetric flask. Add a small volume of the 0.1 N HCl and vortex or sonicate gently. The compound should readily dissolve.

  • Final Volume Adjustment: Once fully dissolved, add 0.1 N HCl to reach your final desired volume.

  • Neutralization for Assay (Important): When preparing your working solution, you will dilute this acidic stock into your final (likely neutral) assay buffer. Use a buffer with sufficient buffering capacity to neutralize the small amount of acid being added. For example, adding 10 µL of your 10 mM stock to 990 µL of 1x PBS will result in a 100 µM working solution where the pH is maintained by the buffer. Always verify the final pH of your working solution.

Protocol 2: Basic Thermodynamic "Shake-Flask" Solubility Assessment

This protocol provides a simplified method to estimate the thermodynamic solubility in your buffer of choice.

  • Add Excess Compound: Weigh approximately 1-2 mg of the solid compound into a small, clear glass vial.

  • Add Buffer: Add 1 mL of your target aqueous buffer (e.g., 1x PBS, pH 7.4) to the vial.

  • Equilibrate: Seal the vial tightly. Place it on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for 24 to 48 hours. This allows the system to reach equilibrium.[27]

  • Separate Solid from Solution: After incubation, visually confirm that excess solid is still present at the bottom of the vial. Centrifuge the vial at high speed (e.g., >10,000 x g) for 15 minutes to pellet all undissolved solid.

  • Sample the Supernatant: Carefully remove a known volume of the clear supernatant without disturbing the pellet.

  • Quantify Concentration: Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as HPLC-UV or LC-MS, against a standard curve prepared from a known-concentration stock (e.g., dissolved in DMSO or acetonitrile). The resulting concentration is your thermodynamic solubility under those conditions.

Protocol 3: Preparation of 1 L of 1x Phosphate-Buffered Saline (PBS), pH 7.4

This is a standard recipe for a commonly used isotonic buffer.[28][29]

  • Add Water: Start with 800 mL of purified, deionized water in a suitable container (e.g., a 1 L beaker or media bottle).[30]

  • Dissolve Salts: Add the following salts to the water and stir until completely dissolved:[30][31]

    • Sodium chloride (NaCl): 8 g

    • Potassium chloride (KCl): 0.2 g

    • Disodium phosphate (Na₂HPO₄): 1.44 g

    • Potassium phosphate monobasic (KH₂PO₄): 0.24 g

  • Adjust pH: Place a calibrated pH probe into the solution. Adjust the pH to 7.4 by adding small amounts of 1 N HCl (to lower pH) or 1 N NaOH (to raise pH) dropwise while stirring.[32]

  • Final Volume: Once the pH is stable at 7.4, transfer the solution to a 1 L graduated cylinder and add deionized water to bring the final volume to exactly 1 L.[30]

  • Sterilization (Optional): If required for your application, sterilize the buffer by autoclaving or by passing it through a 0.22 µm filter.[29][32] Store at room temperature.[30]

References

Optimizing reaction conditions for the synthesis of 1-(5-Nitroquinolin-6-YL)piperidin-4-OL

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(5-Nitroquinolin-6-YL)piperidin-4-OL. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to this specific synthetic procedure. Our goal is to equip you with the knowledge to optimize your reaction conditions, overcome common challenges, and ensure the integrity of your results.

Introduction to the Synthesis

The synthesis of this compound is primarily achieved through a nucleophilic aromatic substitution (SNAr) reaction. This well-established reaction class involves the displacement of a suitable leaving group on the quinoline ring by the nucleophilic piperidin-4-ol. The success of this synthesis hinges on a clear understanding of the underlying mechanism and the critical parameters that govern the reaction's outcome.

The core of this transformation is the reaction between a 6-substituted-5-nitroquinoline, typically 6-chloro-5-nitroquinoline, and piperidin-4-ol. The nitro group at the 5-position is essential as it strongly activates the quinoline ring towards nucleophilic attack by withdrawing electron density.[1][2] This activation is most pronounced at the positions ortho and para to the nitro group, making the 6-position an ideal site for substitution.

The reaction proceeds via an addition-elimination mechanism, where the nucleophile (piperidin-4-ol) first attacks the carbon atom bearing the leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[2][3][4] The subsequent elimination of the leaving group restores the aromaticity of the quinoline ring, yielding the desired product. The initial addition of the nucleophile is generally the rate-determining step of the reaction.[5]

This guide will delve into the practical aspects of this synthesis, providing detailed protocols, troubleshooting for common issues, and a comprehensive FAQ section.

Frequently Asked Questions (FAQs)

Q1: What is the best leaving group for the 6-position of the 5-nitroquinoline?

A1: Halogens are typically the most effective leaving groups for this SNAr reaction. 6-chloro-5-nitroquinoline is a commonly used and commercially available starting material. While other halogens like fluorine could also be used, and in some SNAr reactions, fluorine is a better leaving group due to its high electronegativity, chlorine often provides a good balance of reactivity and cost-effectiveness.

Q2: Is a base required for this reaction? If so, which one is recommended?

A2: Yes, a base is generally recommended. The reaction between 6-chloro-5-nitroquinoline and piperidin-4-ol generates hydrochloric acid (HCl) as a byproduct. This acid can protonate the nitrogen of piperidin-4-ol, rendering it non-nucleophilic and halting the reaction. A non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is often used to scavenge the in-situ generated acid. Inorganic bases such as potassium carbonate (K2CO3) or sodium carbonate (Na2CO3) can also be effective. The choice of base may depend on the solvent and the desired reaction temperature.

Q3: What are the recommended solvents for this synthesis?

A3: Aprotic polar solvents are generally the best choice for SNAr reactions as they can solvate the Meisenheimer complex and do not interfere with the nucleophile. Commonly used solvents include:

  • Dimethylformamide (DMF)

  • Dimethyl sulfoxide (DMSO)

  • Acetonitrile (ACN)

  • N-Methyl-2-pyrrolidone (NMP)

The choice of solvent can influence the reaction rate and temperature required. DMF and DMSO are excellent solvents for this type of reaction but can be difficult to remove during workup. Acetonitrile is a good alternative with a lower boiling point.

Q4: What is the optimal reaction temperature and time?

A4: The optimal temperature and time are highly dependent on the specific reactants, solvent, and base used. However, SNAr reactions often require elevated temperatures to proceed at a reasonable rate. A good starting point is typically in the range of 80-120 °C. Reaction progress should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to determine the point of completion, which can range from a few hours to overnight.

Q5: How can I monitor the progress of the reaction?

A5: TLC is a simple and effective method for monitoring the reaction. A suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) should be developed to clearly separate the starting material (6-chloro-5-nitroquinoline), the product, and any potential side products. The disappearance of the starting material spot and the appearance of the product spot indicate the progression of the reaction. For more quantitative analysis, HPLC is recommended.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive Nucleophile: The piperidin-4-ol may have been protonated by acid. 2. Insufficient Temperature: The reaction may be too slow at the current temperature. 3. Poor Quality Reagents: Starting materials may be impure or degraded. 4. Incorrect Stoichiometry: An incorrect ratio of reactants was used.1. Add a suitable base (e.g., TEA, DIPEA, K2CO3) to neutralize any acid. Use at least one equivalent of base. 2. Increase the reaction temperature in increments of 10-20 °C and monitor the progress. 3. Verify the purity of starting materials using techniques like NMR or melting point analysis. 4. Ensure accurate measurement of all reagents. A slight excess of piperidin-4-ol (e.g., 1.1-1.2 equivalents) can sometimes be beneficial.
Incomplete Reaction 1. Insufficient Reaction Time: The reaction has not been allowed to proceed to completion. 2. Reversible Reaction: The reaction may be reaching equilibrium. 3. Catalyst Poisoning (if applicable): Though not typical for this reaction, impurities could interfere if a catalyst were used.1. Extend the reaction time and continue to monitor by TLC or HPLC. 2. Use a larger excess of the nucleophile or remove the byproduct (HCl) more efficiently with a stronger or more soluble base.
Formation of Multiple Products (Impurities) 1. Side Reactions: Possible side reactions could include reaction with the solvent or degradation of starting materials or product at high temperatures. 2. Competing Nucleophilic Attack: Although less likely, other nucleophilic species in the reaction mixture could compete with piperidin-4-ol.1. Lower the reaction temperature and increase the reaction time if necessary. 2. Ensure the purity of all reagents and solvents. 3. Consider a different solvent that is less likely to participate in side reactions.
Difficult Product Isolation/Purification 1. Product is highly soluble in the workup solvent. 2. Product co-elutes with starting material or impurities during chromatography. 3. Product is an oil instead of a solid. 1. Choose an appropriate solvent for extraction. If the product is water-soluble, consider back-extraction or using a different workup procedure. 2. Optimize the chromatography conditions. Try different solvent systems or use a different stationary phase. Recrystallization may also be a viable purification method.[6] 3. Attempt to crystallize the product from a suitable solvent system. If it remains an oil, purification by column chromatography is the best approach.

Experimental Protocols

General Procedure for the Synthesis of this compound
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 6-chloro-5-nitroquinoline (1.0 eq), piperidin-4-ol (1.1 eq), and a suitable base such as potassium carbonate (1.5 eq).

  • Solvent Addition: Add a suitable solvent, such as dimethylformamide (DMF), to the flask. The concentration should be sufficient to dissolve the reactants upon heating.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into water, which may cause the product to precipitate.

    • If a precipitate forms, collect it by filtration, wash with water, and dry under vacuum.

    • If no precipitate forms, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent.[6]

Visualizing the Synthetic Workflow

SynthesisWorkflow cluster_reactants Reactants & Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification R1 6-Chloro-5-nitroquinoline Reaction Heat (80-100 °C) Monitor by TLC/HPLC R1->Reaction R2 Piperidin-4-ol R2->Reaction R3 Base (e.g., K2CO3) R3->Reaction Solvent Solvent (e.g., DMF) Solvent->Reaction Workup Quench with Water Extract with Organic Solvent Reaction->Workup Isolation Dry and Concentrate Workup->Isolation Purification Column Chromatography or Recrystallization Isolation->Purification FinalProduct This compound Purification->FinalProduct

Caption: Workflow for the synthesis of this compound.

Understanding the Troubleshooting Logic

When encountering issues in the synthesis, a logical approach to troubleshooting is crucial. The following diagram illustrates a decision-making process for addressing the common problem of low product yield.

TroubleshootingLogic Start Low Product Yield Observed Check_SM Is Starting Material Consumed? (Check TLC/HPLC) Start->Check_SM Yes_SM Yes Check_SM->Yes_SM   No_SM No Check_SM->No_SM   Workup_Issue Investigate Workup & Purification: - Product lost during extraction? - Degradation during purification? Yes_SM->Workup_Issue Check_Conditions Review Reaction Conditions: - Temperature too low? - Insufficient base? - Reaction time too short? No_SM->Check_Conditions Optimize_Conditions Optimize Conditions: - Increase Temperature - Add More Base - Extend Reaction Time Check_Conditions->Optimize_Conditions Check_Purity Verify Purity of Starting Materials Check_Conditions->Check_Purity Optimize_Conditions->Start Impure_SM Purify or Replace Starting Materials Check_Purity->Impure_SM Impure_SM->Start Optimize_Workup Modify Workup/Purification: - Change extraction solvent - Use milder purification conditions Workup_Issue->Optimize_Workup End Problem Resolved Optimize_Workup->End

Caption: Troubleshooting decision tree for low yield in the synthesis.

References

Technical Support Center: Troubleshooting Low Yield in 1-(5-Nitroquinolin-6-YL)piperidin-4-OL Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(5-Nitroquinolin-6-YL)piperidin-4-OL. This guide is designed for researchers, chemists, and drug development professionals who may be encountering challenges, particularly low yields, in this synthetic procedure. Drawing upon established principles of organic chemistry and practical laboratory insights, this document provides a structured approach to troubleshooting and optimizing your reaction.

The synthesis of this compound is a cornerstone reaction for accessing a versatile chemical scaffold used in various research applications.[1][2] The core transformation is a Nucleophilic Aromatic Substitution (SNA r) reaction, a well-understood but often nuanced process. Success hinges on a precise interplay of reagents, conditions, and technique. This guide will walk you through the underlying mechanism, common pitfalls, and systematic solutions to maximize your synthetic output.

Section 1: Understanding the Reaction - The SNAr Mechanism

The synthesis involves the reaction of 6-chloro-5-nitroquinoline with piperidin-4-ol. This is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. Unlike SN1 or SN2 reactions that occur at sp³ hybridized carbon centers, the SNAr mechanism has distinct features.[3]

Key Mechanistic Steps:

  • Nucleophilic Attack: The secondary amine of piperidin-4-ol acts as the nucleophile, attacking the electron-deficient carbon atom at the C-6 position of the quinoline ring, which bears the chloride leaving group.[4]

  • Formation of a Meisenheimer Complex: This attack temporarily breaks the aromaticity of the quinoline ring, forming a resonance-stabilized negative intermediate known as a Meisenheimer complex. The stability of this complex is crucial and is significantly enhanced by the presence of a strong electron-withdrawing group (EWG).[5][6]

  • Role of the Nitro Group: The nitro group (NO₂) at the C-5 position is a powerful EWG. Its position ortho to the site of substitution is critical, as it effectively delocalizes the negative charge of the Meisenheimer complex through resonance, thereby lowering the activation energy of this rate-determining step.[6][7]

  • Elimination and Rearomatization: The chloride ion is expelled as the leaving group, and the aromaticity of the quinoline ring is restored, yielding the final product.[7]

SNAr_Mechanism Figure 1: S-N-Ar Reaction Pathway Reactants 6-Chloro-5-nitroquinoline + Piperidin-4-ol Intermediate Meisenheimer Complex (Resonance Stabilized Anion) Reactants->Intermediate Nucleophilic Attack (Rate-Determining Step) Products This compound + HCl Intermediate->Products Leaving Group Expulsion (Rearomatization)

Caption: Figure 1: S-N-Ar Reaction Pathway.

Section 2: Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction shows low conversion of the starting material (6-chloro-5-nitroquinoline). What are the likely causes?

A1: Low conversion is typically a result of insufficient reaction activation. The primary factors to investigate are reaction conditions and reagent quality.

  • Inadequate Temperature: SNAr reactions often require thermal energy to overcome the activation barrier. If the reaction is too cold, the rate will be impractically slow.

  • Insufficient Reaction Time: Monitor the reaction's progress using a suitable analytical method like Thin Layer Chromatography (TLC) or LC-MS. A common mistake is to terminate the reaction prematurely.

  • Improper Solvent Choice: The solvent plays a critical role. Aprotic polar solvents like DMF, DMSO, or NMP are generally preferred as they can effectively solvate the charged Meisenheimer intermediate without interfering with the nucleophile.[8]

  • Ineffective Base: A base is often necessary to neutralize the HCl generated in situ. If the HCl is not scavenged, it will protonate the piperidin-4-ol nucleophile, rendering it inactive. The choice and amount of base are critical.

  • Reagent Purity: Ensure the 6-chloro-5-nitroquinoline is pure and free from isomers.[9] Piperidin-4-ol can be hygroscopic; water can interfere with the reaction.

Troubleshooting Steps & Optimization:

  • Verify Reagent Quality: Use freshly opened or properly stored reagents. Dry piperidin-4-ol if necessary.

  • Optimize Temperature: Gradually increase the reaction temperature in 10-15 °C increments (e.g., from 80 °C to 120 °C) while monitoring for product formation and potential decomposition.

  • Select an Appropriate Base and Solvent: If using a non-polar solvent, a tertiary amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is a good choice. In polar aprotic solvents like DMF or DMSO, an inorganic base like potassium carbonate (K₂CO₃) is often effective and can facilitate a higher reaction rate.[10]

ParameterRecommended Starting PointOptimization RangeRationale
Solvent DMF or DMSONMP, DioxaneAprotic polar solvents stabilize the charged intermediate.[8]
Base K₂CO₃ (2.0 eq)DIPEA, TEA (2.0-3.0 eq)Neutralizes HCl byproduct, preventing nucleophile protonation.[11]
Temperature 90 °C80 - 130 °CProvides activation energy for the rate-determining step.
Concentration 0.1 - 0.5 M0.1 - 1.0 MAffects reaction kinetics; higher concentration can increase rate.
Q2: I observe multiple spots on my TLC plate, and the desired product is a minor component. What are the potential side reactions?

A2: The formation of multiple byproducts points towards issues with reaction specificity or stability of the reactants/products under the chosen conditions.

  • Decomposition: Nitroaromatic compounds can be sensitive to high temperatures and strongly basic conditions, leading to decomposition and the formation of complex, often colored, impurities.

  • Reaction with Impurities: If the starting 6-chloro-5-nitroquinoline contains other isomers (e.g., 8-nitroquinoline isomers), piperidin-4-ol may react with these to form isomeric products that can be difficult to separate.[12]

  • Hydroxide Substitution: If using a strong base like NaOH or KOH in the presence of water, nucleophilic substitution of the chloride with a hydroxide ion can occur, leading to the formation of 5-nitroquinolin-6-ol.

Side_Reactions Figure 2: Potential Reaction Pathways cluster_main Main Reaction cluster_side Side Reactions Start 6-Chloro-5-nitroquinoline + Piperidin-4-ol Product Desired Product Start->Product S-N-Ar Decomp Decomposition Products (Tar, colored impurities) Start->Decomp Excessive Heat / Strong Base Isomer Isomeric Byproducts Start->Isomer Impure Starting Material

Caption: Figure 2: Potential Reaction Pathways.

Troubleshooting Steps:

  • Analyze Starting Materials: Confirm the purity of 6-chloro-5-nitroquinoline by NMR or LC-MS before starting the reaction.

  • Moderate Reaction Conditions: Avoid excessively high temperatures or prolonged reaction times. Use the minimum temperature required for a reasonable reaction rate.

  • Choose a Milder Base: If decomposition is suspected, switch from a strong inorganic base to a milder organic base like DIPEA.

Q3: My yield is significantly lower after work-up and purification. Where am I losing my product?

A3: Product loss during isolation is a frequent and frustrating source of low yield. The physicochemical properties of this compound require a careful work-up strategy.

  • Aqueous Work-up: The product contains a basic piperidine nitrogen and a weakly acidic hydroxyl group. Its solubility in aqueous and organic layers will be highly dependent on pH. During an acidic wash, the product will become protonated and move into the aqueous layer. During a basic wash, it will remain in the organic layer.

  • Emulsion Formation: High concentrations of salts or polar solvents like DMF can lead to emulsion formation during extraction, trapping the product between layers.

  • Purification Losses:

    • Crystallization: If the product is highly soluble in your crystallization solvent, recovery will be low. Conversely, if it "crashes out" too quickly, impurities can be trapped.

    • Column Chromatography: The product's polar nature (due to the -OH and nitro groups) means it can stick to silica gel. Using an inadequate eluent system can result in poor recovery from the column.[13]

Troubleshooting Steps:

  • Dilute the Reaction Mixture: Before extraction, dilute the reaction mixture (especially if in DMF or DMSO) with a larger volume of a suitable organic solvent like ethyl acetate or dichloromethane.

  • Control pH Carefully: Perform a wash with a saturated NaHCO₃ or a dilute Na₂CO₃ solution to remove any acidic impurities. Avoid strong acids unless you intend to extract the product as a salt.

  • Optimize Purification:

    • For Crystallization: Perform a solvent screen to find an ideal system (e.g., Ethanol, Isopropanol, or Ethyl Acetate/Hexane mixtures).

    • For Chromatography: Use a polar eluent system. A gradient elution starting from a less polar mixture (e.g., 50% Ethyl Acetate in Hexane) and gradually increasing to a more polar one (e.g., 5-10% Methanol in Dichloromethane) is often effective. Pre-treating the silica with triethylamine can mitigate streaking.

Section 3: Frequently Asked Questions (FAQs)

  • Q1: What is the role of the base in this reaction?

    • The primary role of the base is to act as an acid scavenger, neutralizing the HCl that is formed as a byproduct. This prevents the protonation of the piperidin-4-ol nucleophile, which would render it inactive. In some SNAr reactions, the base can also play a catalytic role by assisting in the deprotonation of the intermediate complex, which can be the rate-determining step under certain conditions.[11][14]

  • Q2: Which solvent is best for this synthesis?

    • Aprotic polar solvents are generally the best choice. Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) are excellent options because they are highly polar and can solvate the charged Meisenheimer complex, accelerating the reaction.[8] N-Methyl-2-pyrrolidone (NMP) is another good alternative, especially for higher temperatures.

  • Q3: How can I effectively monitor the reaction progress?

    • Thin Layer Chromatography (TLC) is the most common and convenient method. Use a solvent system that gives good separation between the starting material (6-chloro-5-nitroquinoline) and the product. For example, a mixture of Ethyl Acetate and Hexane (e.g., 1:1) is a good starting point. The product, being more polar due to the hydroxyl group, will have a lower Rf value than the starting material. Staining with potassium permanganate can help visualize the spots. For more quantitative analysis, LC-MS can be used.

  • Q4: What are the key safety considerations for this synthesis?

    • Reagents: 6-chloro-5-nitroquinoline is a potential irritant. Nitroaromatic compounds should be handled with care as they can be toxic. Solvents like DMF and DMSO have their own specific hazards; consult the Safety Data Sheet (SDS) for each chemical.

    • Procedure: The reaction is often heated. Use a proper heating mantle and condenser to prevent solvent evaporation. Perform the reaction in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

Troubleshooting_Workflow Figure 3: Troubleshooting Workflow Start Low Yield Observed Check_Conversion Check Reaction Conversion (TLC / LC-MS) Start->Check_Conversion Check_Purity Analyze Crude Product Purity (TLC / NMR) Check_Conversion->Check_Purity Complete Problem_Low_Conversion Problem: Low Conversion Check_Conversion->Problem_Low_Conversion Incomplete Check_Mass_Balance Assess Mass Balance After Work-up Check_Purity->Check_Mass_Balance High Purity Problem_Impure Problem: Multiple Byproducts Check_Purity->Problem_Impure Low Purity Problem_Loss Problem: Purification Loss Check_Mass_Balance->Problem_Loss Low Mass Solution_Conversion Action: - Increase Temperature - Change Solvent/Base - Increase Reaction Time - Check Reagent Quality Problem_Low_Conversion->Solution_Conversion Solution_Impure Action: - Purify Starting Materials - Use Milder Conditions (Lower Temp, Milder Base) Problem_Impure->Solution_Impure Solution_Loss Action: - Optimize Work-up pH - Optimize Purification (Recrystallization solvent, Chromatography eluent) Problem_Loss->Solution_Loss

Caption: Figure 3: Troubleshooting Workflow.

Section 4: Experimental Protocols

General Protocol for this compound Synthesis

This protocol is a representative example. Optimization may be required.

  • Reagent Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-chloro-5-nitroquinoline (1.0 eq), piperidin-4-ol (1.2 eq), and potassium carbonate (K₂CO₃, 2.0 eq).

  • Solvent Addition: Add anhydrous Dimethylformamide (DMF) to achieve a concentration of approximately 0.5 M with respect to the 6-chloro-5-nitroquinoline.

  • Reaction: Place the flask under an inert atmosphere (Nitrogen or Argon). Heat the mixture to 90-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC every 1-2 hours.

    • TLC System: 1:1 Ethyl Acetate:Hexane.

    • Visualization: UV light (254 nm) and/or potassium permanganate stain. The starting material will be less polar (higher Rf) than the product. The reaction is complete when the starting material spot is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing water and ethyl acetate. Dilute sufficiently to dissolve all solids.

    • Separate the layers. Extract the aqueous layer two more times with ethyl acetate.

    • Combine the organic layers and wash with water, then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Recrystallization: The crude solid can be recrystallized from a suitable solvent like ethanol or isopropanol.

    • Column Chromatography: If necessary, purify the crude material by flash column chromatography on silica gel, using a gradient eluent of ethyl acetate in hexanes or methanol in dichloromethane.

Section 5: References

  • Wikipedia. Nucleophilic aromatic substitution. --INVALID-LINK--

  • Suen, S., & Bunnett, J. F. (1951). Base Catalysis of the Reaction of Piperidine with 2,4-Dinitrophenyl Phenyl Ether. Further Substantiation of the Intermediate Complex Mechanism for Aromatic Nucleophilic Substitution. Journal of the American Chemical Society, 73(11), 5457–5461. --INVALID-LINK--

  • Dell'Erba, C., & Spinelli, D. (1972). Catalysis in aromatic nucleophilic substitution. Part 6. Reactions of 2-methoxy-3-nitrothiophen with cyclic secondary amines in methanol and benzene. Journal of the Chemical Society, Perkin Transactions 2, (1), 2469-2472. --INVALID-LINK--

  • Nudelman, N. S., & Palleros, D. (1981). Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents. Journal of the Chemical Society, Perkin Transactions 2, (1), 1277-1282. --INVALID-LINK--

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. --INVALID-LINK--

  • CymitQuimica. This compound. --INVALID-LINK--

  • Makoś, A., & Mąkosza, M. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4817. --INVALID-LINK--

  • Glover, B. G., & Terrier, F. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry, 12(33), 6175-6180. --INVALID-LINK--

  • Chemistry Steps. Nucleophilic Aromatic Substitution. --INVALID-LINK--

  • Achemica. 1-(5-Nitroquinolin-8-yl)piperidin-4-ol, min 98%. --INVALID-LINK--

  • Santa Cruz Biotechnology. This compound. --INVALID-LINK--

  • Google Patents. EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline. --INVALID-LINK--

  • Zarei, M., et al. (2015). An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. Brieflands. --INVALID-LINK--

  • Ilona, P., et al. (2019). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 24(18), 3247. --INVALID-LINK--

  • MDPI. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. --INVALID-LINK--

  • The Organic Chemistry Tutor. (2017). Nucleophilic Aromatic Substitution Reaction Mechanism. YouTube. --INVALID-LINK--

  • MDPI. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. --INVALID-LINK--

  • ResearchGate. Simple preparation of new N-(6-methyl-2-nitrophenyl-1,2,3,4-tetrahydroquinolin-4-yl) pyrrolidin-2-ones and their spectroscopic analysis. --INVALID-LINK--

References

Technical Support Center: Enhancing the Solution Stability of 1-(5-Nitroquinolin-6-YL)piperidin-4-OL

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 1-(5-Nitroquinolin-6-YL)piperidin-4-OL. This guide is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered when working with this compound in solution. Here, you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity and reproducibility of your experiments.

Introduction: Understanding the Stability Landscape

This compound is a molecule that incorporates a nitroquinoline core and a piperidin-4-ol substituent. This chemical architecture, while offering potential for various applications, also presents specific stability concerns. The nitroaromatic system is susceptible to reduction and photodegradation, while the quinoline ring's stability can be highly dependent on pH. Furthermore, the piperidine moiety can be a site for oxidation. Understanding these potential degradation pathways is the first step in developing robust experimental and formulation strategies.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound is changing color, often turning yellow or brown. What is causing this?

A1: A color change is a common visual indicator of degradation for quinoline-containing compounds. This is frequently caused by photodegradation (exposure to UV or ambient light) or oxidation of the quinoline ring system.[1] The formation of colored byproducts signifies a compromise in the integrity of your compound. It is critical to prepare fresh solutions and protect them from light, especially for long-term storage or sensitive assays.

Q2: I'm observing a decrease in potency and inconsistent results in my biological assays. Could this be related to the stability of the compound?

A2: Absolutely. A loss of potency and poor reproducibility are classic signs of compound degradation.[1] The stability of this compound in aqueous solutions can be influenced by several factors including pH, temperature, light exposure, and the presence of oxidizing agents.[1][2] For sensitive experiments, it is highly recommended to use freshly prepared solutions or to conduct a stability study of your stock solutions under your specific experimental and storage conditions.

Q3: What are the primary factors that can compromise the stability of this compound in solution?

A3: The key factors influencing the stability of this compound are:

  • pH: The stability of the quinoline ring is highly pH-dependent. Both strongly acidic and basic conditions can accelerate hydrolytic degradation.[1][2][3]

  • Light: Nitroaromatic compounds are often photosensitive and can degrade upon exposure to UV and even visible light.[4][5] This can lead to the reduction of the nitro group or other structural changes.

  • Temperature: Elevated temperatures will generally accelerate the rate of chemical degradation.[1]

  • Oxidation: The presence of oxidizing agents, or even dissolved oxygen, can lead to the formation of degradation products. The piperidine and quinoline moieties can be susceptible to oxidation.[1]

Q4: What are the likely degradation pathways for this compound?

A4: Based on its chemical structure, the primary degradation pathways are likely to involve the nitro group and the quinoline ring. The electron-withdrawing nature of the nitro group makes the compound susceptible to reduction. Potential degradation pathways include:

  • Reduction of the nitro group: The nitro group (-NO₂) can be reduced to a nitroso (-NO), hydroxylamino (-NHOH), or amino (-NH₂) group.

  • Hydroxylation of the quinoline ring: The aromatic ring system may undergo hydroxylation, particularly under oxidative conditions.

  • Photodegradation: Exposure to light can trigger various degradation reactions. Functional groups like nitroaromatics are known to be photosensitive.[4][5]

Troubleshooting and Optimization Guide

This section provides actionable strategies to mitigate degradation and enhance the stability of your this compound solutions.

My compound is degrading in my aqueous buffer. How can I improve its stability?

Solution:

  • pH Control: The first step is to determine the optimal pH for stability. Conduct a pH stability profile study (see Protocol 2) to identify the pH range where the compound is most stable. Use a suitable buffer system to maintain this pH.

  • Use of Antioxidants: If oxidative degradation is suspected (often indicated by color change), the addition of antioxidants can be beneficial.

    • Ascorbic acid (Vitamin C): A common water-soluble antioxidant.

    • Butylated hydroxytoluene (BHT): A lipid-soluble antioxidant that can be used in formulations containing organic co-solvents.

    • A combination of antioxidants can sometimes provide enhanced stability.[6]

  • Protection from Light:

    • Work in a dimly lit environment or use amber-colored vials for solution preparation and storage.

    • Wrap experimental vessels (e.g., microplates) in aluminum foil during incubation steps.

  • Temperature Control:

    • Prepare solutions at room temperature and store them at recommended temperatures, typically refrigerated (2-8 °C) or frozen (-20 °C or -80 °C). Avoid repeated freeze-thaw cycles.

  • Inert Atmosphere:

    • For highly oxygen-sensitive compounds, de-gassing your solvent and purging the headspace of your storage vial with an inert gas like nitrogen or argon can prevent oxidation.

My compound has poor aqueous solubility, and the use of organic co-solvents seems to affect its stability. What are my options?

Solution:

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming inclusion complexes with improved aqueous solubility and stability.[7][8] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative in pharmaceutical formulations.

    • Benefit: This approach can reduce the need for high concentrations of organic co-solvents that might be incompatible with your assay or contribute to instability.

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is essential to identify potential degradation products and to develop a stability-indicating analytical method.[4][9][10]

Objective: To intentionally degrade the compound under various stress conditions to understand its intrinsic stability.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C.[1]

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C.[1]

    • Oxidative Degradation: Mix the stock solution with a solution of 3% hydrogen peroxide. Keep at room temperature.[1]

    • Thermal Degradation: Place the stock solution in an oven at 80°C.[1]

    • Photolytic Degradation: Expose the stock solution in a chemically inert, transparent container to a light source compliant with ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[11]

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Analysis: Neutralize the acid and base-stressed samples before analysis. Analyze all samples using a stability-indicating HPLC method (see Protocol 3).

Data Evaluation:

  • Calculate the percentage of the parent compound remaining at each time point.

  • Identify the major degradation products by their retention times and, if using LC-MS, their mass-to-charge ratios.

Protocol 2: pH Stability Profile Study

Objective: To determine the pH at which this compound exhibits maximum stability.

Methodology:

  • Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 2, 4, 7.4, 9, and 12).

  • Sample Preparation: Add a small aliquot of a concentrated stock solution of the compound to each buffer to achieve a final desired concentration.

  • Incubation: Incubate the solutions at a controlled temperature (e.g., 37°C or 50°C).

  • Time Points: Collect samples at multiple time points (e.g., 0, 24, 48, 72 hours).

  • Sample Analysis: Analyze the samples by a validated stability-indicating HPLC method to determine the concentration of the parent compound remaining.

Data Analysis:

  • Plot the percentage of the compound remaining versus time for each pH.

  • Determine the degradation rate constant (k) at each pH.

  • Plot log(k) versus pH to identify the pH of maximum stability.

Protocol 3: Stability-Indicating HPLC Method Development

Objective: To develop an HPLC method capable of separating the parent compound from all potential degradation products.

Methodology:

  • Column Selection: A C18 reversed-phase column is a good starting point.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is often required to achieve adequate separation.

  • Detection: A photodiode array (PDA) detector is recommended to monitor peak purity and to select the optimal detection wavelength.

  • Method Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness. The stressed samples from the forced degradation study are crucial for demonstrating specificity.

Data Presentation

Table 1: Example Data from a Forced Degradation Study

Stress ConditionIncubation Time (hours)% Parent Compound Remaining
0.1 M HCl (60°C)2485.2
0.1 M NaOH (60°C)2476.5
3% H₂O₂ (RT)2492.1
Heat (80°C)2498.5
Light (ICH Q1B)2465.8

Visualizations

G cluster_0 Degradation Pathways A This compound B Reduced Nitro Group Products (-NO, -NHOH, -NH2) A->B Reduction C Oxidized Quinoline Ring Products (e.g., Hydroxylated derivatives) A->C Oxidation D Photodegradation Products A->D Light Exposure

Caption: Potential degradation pathways for this compound.

G cluster_1 Stability Troubleshooting Workflow Start Instability Observed (e.g., color change, potency loss) pH_Study Conduct pH Stability Study (Protocol 2) Start->pH_Study Optimize_pH Buffer at Optimal pH pH_Study->Optimize_pH Check_Stability Re-evaluate Stability Optimize_pH->Check_Stability Antioxidants Add Antioxidants (e.g., Ascorbic Acid) Antioxidants->Check_Stability Light_Protection Protect from Light (Amber vials) Light_Protection->Check_Stability Temp_Control Control Temperature (Refrigerate/Freeze) Temp_Control->Check_Stability Check_Stability->Antioxidants No, Oxidation Suspected Check_Stability->Light_Protection No, Photosensitivity Suspected Check_Stability->Temp_Control No, Thermal Degradation Stable Solution is Stable Check_Stability->Stable Yes Inert_Atmosphere Use Inert Atmosphere (N2 or Ar) Check_Stability->Inert_Atmosphere No, Severe Oxidation Inert_Atmosphere->Check_Stability

Caption: A workflow for troubleshooting the stability of this compound in solution.

References

Technical Support Center: Addressing Off-Target Effects of 1-(5-Nitroquinolin-6-YL)piperidin-4-OL

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers utilizing 1-(5-Nitroquinolin-6-YL)piperidin-4-OL. As a Senior Application Scientist, my goal is to provide you with the in-depth insights and practical methodologies required to navigate one of the most common challenges in drug discovery and chemical biology: understanding and mitigating off-target effects.

This guide is structured as a series of questions and answers, designed to address the specific issues you may encounter. We will move from initial hypothesis generation based on the compound's structure to robust experimental workflows for identifying and validating off-target interactions.

Part 1: Initial Assessment & Hypothesis Generation

This section focuses on proactive steps you can take to anticipate potential off-target activities before or during the early stages of your cellular assays.

Q1: I am beginning experiments with this compound. Based on its chemical structure, what are its likely on-targets and potential off-targets?

A1: This is the critical first question. Analyzing the compound's structure provides valuable clues to its potential biological activities. The scaffold contains two key moieties: a nitroquinoline ring and a piperidin-4-ol group .

  • Quinoline Core: The quinoline scaffold is a "privileged" structure in medicinal chemistry, frequently found in kinase inhibitors. It often acts as a hinge-binder, occupying the ATP-binding pocket of protein kinases.[1] Therefore, it is reasonable to hypothesize that the primary target of this compound is a member of the human kinome.

  • Nitroquinoline Moiety - A Source of Off-Target Effects: The presence of the 5-nitro group on the quinoline ring is significant. Compounds containing a nitro-substituted 8-hydroxyquinoline core (like Nitroxoline) are well-documented metal chelators.[2][3] They can bind essential divalent metal ions like Zn²⁺ and Fe²⁺. This chelation activity can disrupt the function of metalloenzymes, which represent a large and diverse class of proteins.[2] This is a plausible and significant source of off-target effects that may be unrelated to kinase inhibition.

  • Piperidine Moiety: The piperidine group is a common scaffold that can influence solubility and interact with various protein classes, including G-protein coupled receptors (GPCRs) and ion channels, due to its basic nitrogen atom.[4]

Initial Hypothesis: The primary intended activity is likely kinase inhibition. However, a prominent off-target liability arises from potential metal chelation by the nitroquinoline moiety, which could affect metalloenzymes.

Q2: How can I computationally predict potential off-targets for my compound before starting extensive wet-lab experiments?

A2: In silico prediction is a cost-effective first step to generate a list of testable hypotheses.[4] These methods leverage large databases of known compound-protein interactions to predict new ones based on structural similarity and other properties.

An integrated computational approach is recommended.[5] This involves using multiple tools that assess the compound from different perspectives:

  • 2D Similarity Searching: Tools like ChEMBL or PubChem allow you to search for compounds with similar 2D structures that have known biological activities. This can reveal if similar scaffolds have known off-targets.

  • 3D Shape & Pharmacophore Modeling: These methods compare the 3D conformation of your compound to known binding sites of various proteins.

  • Target Prediction Servers: Web-based tools like SwissTargetPrediction or SuperPred can take your compound's structure and predict a ranked list of likely protein targets based on a combination of 2D and 3D similarity.

These computational hits are predictions, not confirmations. They must be validated experimentally, but they provide an excellent starting point for designing focused validation assays, such as screening against a panel of metalloenzymes or specific GPCRs suggested by the in silico analysis.[5]

Part 2: Troubleshooting Unexpected Cellular Phenotypes

This section provides a systematic workflow for when your experimental results deviate from what is expected from on-target inhibition.

Q3: My cells show an unexpected phenotype (e.g., high toxicity, differentiation, morphological changes) after treatment with this compound. How can I determine if this is an on-target or off-target effect?

A3: This is a common and critical challenge. A multi-pronged experimental approach is required to dissect the observed phenotype. Simply relying on a dose-response curve is insufficient, as off-target effects can also be dose-dependent.[6] The goal is to dissociate the intended on-target activity from the unintended off-target activity.

Below is a logical workflow to systematically investigate the phenotype.

G start Unexpected Cellular Phenotype Observed dose_response 1. Perform Precise Dose-Response Compare Phenotype EC50 vs. Target IC50 start->dose_response decision1 EC50 << IC50 or >> IC50? dose_response->decision1 struct_unrelated 2. Use Structurally Unrelated Inhibitor (Same Target) decision2 Phenotype Reproduced? struct_unrelated->decision2 inactive_analog 3. Use Structurally Similar, Inactive Analog decision3 Phenotype Abolished? inactive_analog->decision3 rescue_exp 4. Perform Rescue Experiment (e.g., Overexpress WT Target) decision4 Phenotype Rescued? rescue_exp->decision4 decision1->struct_unrelated Yes (Divergence) conclusion_off High Likelihood of OFF-TARGET Effect decision1->conclusion_off No (Correlates) decision2->inactive_analog No conclusion_on High Likelihood of ON-TARGET Effect decision2->conclusion_on Yes decision3->rescue_exp No decision3->conclusion_off Yes decision4->conclusion_off No decision4->conclusion_on Yes

Caption: Workflow for distinguishing on-target vs. off-target phenotypes.

Detailed Explanation of the Workflow:

  • Dose-Response Analysis: Carefully determine the concentration at which your compound elicits the unexpected phenotype (EC50) and compare it to the concentration required to inhibit its intended target (IC50). A significant discrepancy (e.g., an order of magnitude or more) between the EC50 and IC50 strongly suggests an off-target effect.[6]

  • Use of Structurally Unrelated Inhibitors: Test other well-characterized inhibitors of the same primary target that have a different chemical scaffold. If these compounds reproduce the same phenotype, it strengthens the case for an on-target effect. If they do not, it points towards an off-target effect specific to your compound's structure.[6]

  • Use of a Structurally Similar, Inactive Analog: This is a crucial control. Synthesize or acquire an analog of your compound that is structurally very similar but lacks the key chemical features required for binding to the primary target. If this inactive analog still produces the phenotype, the effect is unequivocally off-target.

  • Rescue Experiments: This is the gold standard for proving on-target activity.[6] If you inhibit a target, re-introducing a functional version of that target should "rescue" the cell from the compound's effect. This can be done by overexpressing a version of the target that is mutated to be resistant to the inhibitor. If the phenotype is reversed in the presence of the resistant target, it is definitively an on-target effect.

Part 3: Experimental Protocols for Off-Target Identification

If the evidence points to an off-target effect, the next step is to identify the responsible protein(s). Here are several powerful, unbiased approaches.

Q4: What experimental methods can directly identify the unknown off-target proteins of this compound?

A4: There are several complementary techniques for unbiased off-target identification. The choice of method depends on available resources and the nature of the compound.

Technique Principle Pros Cons
Broad Kinase Profiling In vitro screening against a large panel of purified kinases.[7]Quantitative (IC50 values); High-throughput; Commercially available.Only screens kinases; In vitro results may not translate to cells; Misses non-kinase targets.
Cellular Thermal Shift Assay (CETSA) Measures changes in protein thermal stability upon ligand binding in intact cells or lysates.[6]Confirms target engagement in a physiological context; Unbiased and proteome-wide.Technically demanding; Less sensitive for weak binders; Requires specific antibodies for validation.
Affinity Chromatography / Pull-down The compound is immobilized on beads to "pull down" binding partners from cell lysate, which are then identified by mass spectrometry.[8]Directly identifies binding partners; Can be performed in a cellular context.Can generate false positives (non-specific binders); Immobilizing the compound can alter its binding properties.
Detailed Protocol: Broad Kinase Profiling

This protocol outlines the general steps for screening your compound against a commercial kinase panel.

Objective: To determine the inhibitory activity (IC50) of this compound against a broad panel of human kinases.

Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of the compound in 100% DMSO. Perform serial dilutions in DMSO to create a range of stock concentrations for the assay (e.g., from 10 mM to 10 nM).

  • Assay Provider: Submit the compound to a commercial vendor (e.g., Eurofins, Reaction Biology) that offers kinase profiling services. Specify the panel size (e.g., ~400 kinases) and the desired ATP concentration for the assays (typically at or near the Km for each kinase).

  • Assay Procedure (Vendor-Performed):

    • The vendor incubates each kinase with its specific substrate and ATP.

    • Your compound is added at a single high concentration (e.g., 10 µM) for an initial screen or at multiple concentrations for IC50 determination.

    • The reaction is allowed to proceed for a defined period.

    • The amount of phosphorylated substrate is quantified, typically using radiometric or fluorescence-based methods.

  • Data Analysis:

    • Calculate the percent inhibition at each compound concentration relative to a DMSO control.

    • Fit the dose-response data to a suitable model to determine the IC50 value for each kinase that shows significant inhibition.

    • Organize the data to identify both the intended target and any potent off-target kinases.

Sample Data Presentation:

Kinase Target Gene Symbol IC50 (nM) Classification
Target Kinase ATKA15On-Target
ABL1ABL1> 10,000Not a hit
SRCSRC85Off-Target Hit
LCKLCK120Off-Target Hit
BRD4BRD4> 10,000Not a hit
p38αMAPK142,500Weak hit
Part 4: Validating Functional Off-Target Interactions

Identifying a binding partner is not enough. You must prove that the interaction with the off-target is responsible for the observed cellular phenotype.

Q5: I have identified a potent off-target kinase (e.g., SRC) from a profiling screen. How do I confirm this interaction is responsible for the unexpected toxicity I'm seeing in my cells?

A5: This requires demonstrating causality. You need to show that modulating the off-target protein directly, independent of your compound, can replicate or abolish the phenotype.

G start Hypothesis: Compound inhibits Off-Target 'X', causing Phenotype 'Y' knockdown 1. Genetic Knockdown of Off-Target 'X' (siRNA or CRISPR) start->knockdown pathway_analysis 2. Analyze Downstream Signaling of 'X' (e.g., Western Blot for p-Substrate) start->pathway_analysis decision1 Does Knockdown of 'X' replicate Phenotype 'Y'? knockdown->decision1 decision2 Does Compound inhibit downstream signaling of 'X'? pathway_analysis->decision2 conclusion_validated Functional Off-Target Interaction Validated decision1->conclusion_validated Yes conclusion_invalid Hypothesis Not Supported decision1->conclusion_invalid No decision2->conclusion_validated Yes decision2->conclusion_invalid No

Caption: Workflow for validating a functional off-target interaction.

Detailed Protocol: siRNA-Mediated Knockdown for Off-Target Validation

Objective: To determine if reducing the expression of the putative off-target protein (e.g., SRC kinase) prevents the cellular phenotype caused by this compound.

Methodology:

  • Reagent Preparation:

    • Obtain at least two independent, validated siRNA sequences targeting the off-target gene (e.g., SRC) and a non-targeting control (NTC) siRNA.

    • Prepare cell culture medium, transfection reagent (e.g., Lipofectamine RNAiMAX), and your compound stock solution.

  • Transfection:

    • Plate cells at a density that will result in 50-70% confluency at the time of transfection.

    • Prepare siRNA-lipid complexes according to the transfection reagent manufacturer's protocol. Typically, a final siRNA concentration of 10-20 nM is used.

    • Add the complexes to the cells and incubate for 24-48 hours to allow for target protein knockdown.

  • Verification of Knockdown:

    • After the incubation period, harvest a subset of the cells from each condition (NTC siRNA, SRC siRNA #1, SRC siRNA #2).

    • Perform Western blotting or qRT-PCR to confirm that the expression of the target protein (SRC) has been significantly reduced in the siRNA-treated groups compared to the NTC control. This step is essential for a valid experiment.[8]

  • Compound Treatment:

    • To the remaining plates, add this compound at the concentration known to cause the phenotype (the EC50). Also include a vehicle control (e.g., DMSO).

    • Incubate for the required duration to observe the phenotype (e.g., 24 hours for toxicity).

  • Phenotypic Analysis:

    • Measure the cellular phenotype (e.g., using a cell viability assay like CellTiter-Glo).

    • Expected Result for Validation: If SRC is the true off-target causing toxicity, the cells treated with SRC siRNA should show significantly higher viability in the presence of the compound compared to the cells treated with the NTC siRNA. The knockdown "rescues" the cells from the compound's off-target effect.

References

Technical Support Center: A Researcher's Guide to Minimizing Cytotoxicity of 1-(5-Nitroquinolin-6-YL)piperidin-4-OL in Non-Cancerous Cells

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for 1-(5-Nitroquinolin-6-YL)piperidin-4-OL. This document is designed for researchers, scientists, and drug development professionals to provide a framework for understanding and experimentally mitigating the off-target cytotoxicity of this nitroquinoline-based compound. Our goal is to empower you with the mechanistic knowledge and practical protocols required to enhance its therapeutic window and achieve more selective effects against your target cancer cells.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the cytotoxic properties of this compound.

Q1: What is this compound, and what is the primary source of its cytotoxicity?

A: this compound is a heterocyclic organic molecule featuring a nitroquinoline core.[1] While its intended application may be as a building block in areas like protein degradation, its biological activity is heavily influenced by the nitroquinoline scaffold. The primary source of its cytotoxicity is the nitroaromatic (-NO2) group.[2] This functional group is metabolically active and can be reduced within the cell to produce highly reactive and damaging molecular species.[3][4]

Q2: What is the core mechanism of nitroquinoline-induced cytotoxicity?

A: The cytotoxicity is primarily driven by intracellular reductive metabolism of the nitro group, which can proceed via two main pathways inside the cell.[5]

  • One-Electron Reduction: This pathway, often catalyzed by NAD(P)H-dependent nitroreductases, converts the nitro group into a nitro anion radical. In the presence of oxygen, this radical can transfer its electron to molecular oxygen, creating a superoxide anion—a type of Reactive Oxygen Species (ROS). This process, known as "futile cycling," regenerates the parent nitroquinoline compound and can produce a massive amount of oxidative stress, leading to damage of lipids, proteins, and DNA.[5][6]

  • Two-Electron Reduction: This pathway bypasses the radical intermediate and reduces the nitro group to nitroso and, subsequently, hydroxylamine derivatives.[3] The resulting hydroxylamino metabolites are potent electrophiles that can form covalent adducts with cellular macromolecules, including DNA, leading to genotoxicity and cell death.[3][4]

Q3: Why might this compound exhibit selectivity, being more toxic to cancer cells than non-cancerous cells?

A: The potential for a therapeutic window stems from inherent pathophysiological differences between cancerous and non-cancerous cells. Cancer cells often have a higher metabolic rate, increased baseline levels of oxidative stress, and may overexpress certain nitroreductase enzymes, particularly in the hypoxic microenvironment of solid tumors.[6] This altered state can make them more susceptible to agents that further elevate ROS or rely on specific enzymatic activation, providing a basis for selective cytotoxicity.[6][7]

Part 2: The Mechanistic Basis of Cytotoxicity

A deeper understanding of the molecular pathways involved is critical for designing effective mitigation strategies.

Metabolic Activation and Oxidative Stress Cascade

The toxicity of this compound is not typically caused by the parent molecule itself, but by its metabolic activation products. The central event is the enzymatic reduction of the nitro group, a process that transforms a stable compound into a cellular toxin.

The diagram below illustrates the two divergent pathways following the initial reduction. The one-electron pathway leads to a futile cycle of ROS generation, while the two-electron pathway produces reactive metabolites that directly damage cellular components.

Cytotoxicity_Mechanism cluster_0 Cellular Environment cluster_1 One-Electron Reduction Pathway (Major Driver of Off-Target Toxicity) cluster_2 Two-Electron Reduction Pathway Compound This compound (Parent Compound) Nitroreductase Nitroreductase Enzymes (e.g., Cytochrome P450 Reductase) Compound->Nitroreductase Enters Cell Radical Nitro Anion Radical Nitroreductase->Radical Nitroso Nitroso Derivative Nitroreductase->Nitroso +2e⁻ Radical->Compound Regeneration O2 Molecular Oxygen (O₂) Radical->O2 Electron Transfer ROS Superoxide (O₂⁻) Reactive Oxygen Species (ROS) O2->ROS FutileCycle Futile Cycling OxidativeStress Oxidative Stress (Lipid Peroxidation, Protein/DNA Damage) ROS->OxidativeStress Apoptosis Apoptosis / Cell Death OxidativeStress->Apoptosis Triggers Hydroxylamine Hydroxylamine Derivative (Electrophilic Metabolite) Nitroso->Hydroxylamine +2e⁻ Adducts DNA & Protein Adducts Hydroxylamine->Adducts Adducts->Apoptosis Triggers

Caption: Proposed metabolic activation pathways for nitroquinoline cytotoxicity.

Induction of Apoptosis

The extensive cellular damage caused by oxidative stress and/or metabolite adducts serves as a potent signal for the initiation of programmed cell death, or apoptosis. This is a controlled process orchestrated by a family of proteases called caspases.[8] Damage to mitochondria from ROS can lead to the release of cytochrome c, which activates the intrinsic apoptotic pathway, while severe DNA damage can trigger the extrinsic pathway. Both pathways converge on the activation of executioner caspases (like caspase-3 and -7) that dismantle the cell.[9][10]

Part 3: Troubleshooting Guide & Mitigation Strategies

This section provides solutions to common experimental challenges in a direct question-and-answer format.

Q: My non-cancerous control cell line shows significant death even at low concentrations. What are my first steps?

A: This indicates high sensitivity and a poor therapeutic window. Your immediate goal is to understand and control this sensitivity.

  • Confirm Compound Integrity: First, verify the concentration of your stock solution using spectrophotometry and ensure the purity of the compound. Rule out contamination or degradation as a source of toxicity.

  • Perform a High-Resolution Dose-Response: Instead of broad concentration ranges, perform a detailed dose-response curve with narrow intervals (e.g., 10-12 concentrations) on both your non-cancerous and cancer cell lines. This will allow you to precisely determine the IC50 (50% inhibitory concentration) and identify a potential sub-toxic concentration for the non-cancerous cells.

  • Assess Basal Oxidative Stress: Some cell lines may have higher endogenous levels of ROS, making them more vulnerable. Measure baseline ROS levels in your non-cancerous and cancer cells using a fluorescent probe like DCFH-DA (see Protocol 4.3).

  • Hypothesize and Test the Mechanism: The most likely cause is potent induction of oxidative stress. Immediately proceed to an antioxidant rescue experiment (see Protocol 4.2). If co-treatment with an antioxidant like N-acetylcysteine (NAC) significantly increases the viability of your non-cancerous cells, you have confirmed the mechanism and found a viable mitigation strategy.

Q: How can I experimentally confirm that oxidative stress is the primary mechanism of toxicity in my system?

A: This requires a two-pronged approach: directly measuring the effect (ROS production) and then specifically inhibiting it (antioxidant rescue).

  • Direct Measurement of Intracellular ROS: Treat your non-cancerous cells with this compound at its IC50 concentration for various time points (e.g., 1, 3, 6, 12 hours). Use the DCFH-DA assay (Protocol 4.3) to quantify the generation of intracellular ROS. A time-dependent increase in fluorescence compared to vehicle-treated controls is direct evidence of ROS induction.[11]

  • Antioxidant Rescue Experiment: This is the definitive functional experiment. Pre-treat your non-cancerous cells with a potent antioxidant like N-acetylcysteine (NAC) for 1-2 hours before adding the nitroquinoline compound. If oxidative stress is the primary driver of cytotoxicity, the presence of NAC will replenish intracellular glutathione stores and directly scavenge ROS, leading to a significant rightward shift in the dose-response curve (i.e., a higher IC50 value) and increased cell viability.[7][12] See Protocol 4.2 for a detailed methodology.

Q: What is the best way to establish a therapeutic window for this compound?

A: The therapeutic window is quantified by the Selectivity Index (SI) . A higher SI value indicates better selectivity for cancer cells.

  • Run Parallel Cytotoxicity Assays: Use the exact same experimental conditions (cell seeding density, incubation time, assay method) to perform dose-response assays on your target cancer cell line and your chosen non-cancerous control cell line (e.g., human dermal fibroblasts, HDF; or a non-cancerous epithelial line like MCF-10A). See Protocol 4.1.

  • Calculate IC50 Values: From the resulting dose-response curves, calculate the IC50 value for each cell line.

  • Calculate the Selectivity Index: Use the following formula:

    • SI = IC50 (Non-Cancerous Cells) / IC50 (Cancer Cells)

  • Interpret the Results: An SI > 1 indicates some level of selectivity. A compound with an SI > 10 is often considered a promising candidate for further development. You can use this metric to compare the selectivity of your compound with and without mitigating strategies (e.g., co-treatment with a low dose of an antioxidant).

Q: I see morphological signs of apoptosis (cell shrinkage, membrane blebbing). How do I confirm this biochemically?

A: Morphological changes are suggestive but require biochemical confirmation. The gold standard is to measure the activity of executioner caspases.

  • Use a Caspase Activity Assay: Employ a commercially available luminescent or fluorescent assay that measures the activity of caspase-3 and caspase-7, the key executioner caspases. These assays use a specific peptide substrate that is cleaved by active caspases to produce a signal.

  • Experimental Design: Treat cells with your compound at 1x and 2x the IC50 concentration for a relevant time period (e.g., 24 hours). Include a vehicle control (negative) and a known apoptosis inducer like staurosporine (positive).

  • Data Analysis: A significant, dose-dependent increase in caspase-3/7 activity in the compound-treated cells compared to the vehicle control confirms that the observed cytotoxicity is mediated by apoptosis.[9] You can further validate this by showing that a pan-caspase inhibitor (like Z-VAD-FMK) can rescue the cells from death.

Part 4: Key Experimental Protocols

4.1: Comparative Dose-Response Cytotoxicity Assay (Resazurin Method)

This protocol determines the IC50 value of the compound in different cell lines.

  • Cell Seeding: Seed both non-cancerous and cancer cells into separate 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Allow cells to adhere for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in complete medium. You should have at least 8 concentrations, plus a vehicle-only control (e.g., 0.1% DMSO).

  • Cell Treatment: Carefully remove the old medium from the cells and add 100 µL of the appropriate compound dilution or vehicle control to each well. Include a "no-cell" blank control with medium only. Incubate for the desired exposure time (e.g., 48 or 72 hours).

  • Resazurin Assay: Prepare a working solution of Resazurin (e.g., 0.15 mg/mL in PBS). Add 20 µL of this solution to each well and incubate for 2-4 hours at 37°C, until the vehicle control wells turn a distinct pink/magenta.

  • Data Acquisition: Measure fluorescence at 560 nm excitation and 590 nm emission using a plate reader.

  • Data Analysis:

    • Subtract the average blank value from all wells.

    • Normalize the data by expressing the fluorescence of treated wells as a percentage of the vehicle control wells (% Viability).

    • Plot % Viability vs. log[Concentration] and use a non-linear regression (sigmoidal dose-response) model to calculate the IC50 value.

4.2: Antioxidant Rescue Experiment

This protocol determines if an antioxidant can mitigate cytotoxicity.

  • Cell Seeding: Seed your non-cancerous cells in a 96-well plate as described in Protocol 4.1.

  • Antioxidant Pre-treatment: After 24 hours, remove the medium. Add 100 µL of medium containing a fixed, non-toxic concentration of N-acetylcysteine (NAC) (e.g., 1-5 mM) to half of the wells. Add 100 µL of standard medium to the other half. Incubate for 1-2 hours.

  • Compound Co-treatment: Prepare 2X serial dilutions of your nitroquinoline compound in both standard medium and medium containing NAC (at the same concentration as the pre-treatment).

  • Treatment: Add the appropriate compound dilutions to the corresponding wells (those pre-treated with NAC get the compound+NAC mixture).

  • Assay and Analysis: After 48-72 hours, assess cell viability using the Resazurin method (Protocol 4.1). Plot two separate dose-response curves: one for the compound alone and one for the compound + NAC. A significant increase in the IC50 value in the presence of NAC confirms mitigation via antioxidant activity.

4.3: Intracellular ROS Measurement (DCFH-DA Assay)

This protocol quantifies ROS production.

  • Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.

  • Probe Loading: Prepare a 10 µM working solution of 2',7'–dichlorofluorescin diacetate (DCFH-DA) in serum-free medium. Remove the culture medium from the cells, wash once with warm PBS, and add 100 µL of the DCFH-DA solution. Incubate for 30-45 minutes at 37°C in the dark.

  • Treatment: Wash the cells once with warm PBS to remove excess probe. Add 100 µL of medium containing your nitroquinoline compound at the desired concentrations. Include a vehicle control and a positive control (e.g., 100 µM H₂O₂).

  • Data Acquisition: Immediately measure fluorescence (Excitation: ~485 nm, Emission: ~535 nm) every 5-10 minutes for 1-2 hours using a plate reader with kinetic read capability.

  • Data Analysis: Plot the fluorescence intensity over time for each condition. The slope of the line represents the rate of ROS production. Compare the rates of compound-treated cells to the vehicle control.

Part 5: Experimental Workflow & Data Interpretation

Logical Experimental Workflow

Effective troubleshooting follows a logical progression from broad observation to specific mechanistic confirmation. The workflow below outlines a self-validating system to characterize and mitigate the cytotoxicity of this compound.

Experimental_Workflow cluster_mechanism Mechanistic Investigation start Start: Characterize Compound Activity dose_response Step 1: Perform Comparative Dose-Response Assay (Protocol 4.1) on Cancer vs. Non-Cancerous Cells start->dose_response calculate_si Step 2: Calculate IC50 and Selectivity Index (SI) (See Table 1) dose_response->calculate_si decision Is SI unacceptably low (e.g., < 3)? calculate_si->decision measure_ros Step 3a: Measure Intracellular ROS (Protocol 4.3) Confirm ROS production decision->measure_ros Yes end_low_tox End: Proceed with Compound (Acceptable Intrinsic Selectivity) decision->end_low_tox No rescue_exp Step 3b: Perform Antioxidant Rescue (Protocol 4.2) Confirm functional role of ROS measure_ros->rescue_exp caspase_assay Step 3c: Run Caspase-3/7 Assay Confirm Apoptotic Pathway rescue_exp->caspase_assay optimize Step 4: Optimize Mitigation Strategy (e.g., Titrate NAC concentration) caspase_assay->optimize re_evaluate Step 5: Re-evaluate SI with Optimized Strategy optimize->re_evaluate end End: Established Therapeutic Window and Confirmed Mechanism re_evaluate->end

Caption: A logical workflow for minimizing off-target cytotoxicity.

Data Presentation: Summarizing Cytotoxicity Data

Use a structured table to clearly present your findings and calculate the Selectivity Index. This format allows for easy comparison across different conditions and experiments.

| Table 1: Comparative Cytotoxicity of this compound | | :--- | :--- | :--- | :--- | | Cell Line | Description | IC50 (µM) ± SD | Selectivity Index (SI) | | Cancer Cell Line (e.g., A549) | Human Lung Carcinoma | e.g., 5.2 ± 0.4 | Reference (1.0) | | Non-Cancerous Line (e.g., HDF) | Human Dermal Fibroblasts | e.g., 45.1 ± 3.8 | 8.7 | | Non-Cancerous Line + 2mM NAC | HDF with Antioxidant | e.g., 152.5 ± 11.2 | 29.3 | | Calculations are based on the formula: SI = IC50 (Test Condition) / IC50 (Cancer Cell Line) | | | |

References

Technical Support Center: Optimizing Dosage and Administration of Novel Quinolone-Based Compounds in Animal Models

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers Featuring 1-(5-Nitroquinolin-6-YL)piperidin-4-OL as a Case Study

Disclaimer: this compound is a compound available for research purposes.[1] There is limited publicly available data on its specific pharmacokinetic and pharmacodynamic properties. This guide, therefore, uses it as a representative example of a novel, potentially poorly soluble, quinoline-based compound to illustrate the critical principles and troubleshooting strategies applicable to the preclinical development of similar molecules.

Introduction for the Senior Application Scientist

Welcome to the technical support center for the optimization of dosage and administration of novel quinoline-based compounds in animal models. As researchers and drug development professionals, you are at the forefront of innovation. This guide is designed with your specific challenges in mind, providing in-depth, experience-driven advice to navigate the complexities of in vivo studies. Our goal is to empower you with the knowledge to design robust experiments, troubleshoot effectively, and generate reliable, reproducible data. We will address common hurdles from formulation development to dose-range finding, ensuring your preclinical program for compounds like this compound is built on a solid scientific foundation.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions researchers face when beginning in vivo studies with a novel quinoline-based compound.

Q1: We have just synthesized this compound and have limited information on its properties. Where do we begin with designing our first in vivo experiment?

A1: The journey from a novel compound to a viable drug candidate begins with a thorough preclinical research strategy.[2] Before initiating animal studies, it is crucial to:

  • Characterize Physicochemical Properties: Determine the solubility of this compound in various pharmaceutically acceptable solvents. Many quinoline derivatives exhibit poor aqueous solubility, which is a critical factor in designing a suitable formulation for administration.[3]

  • Conduct a Literature Review: Investigate the properties and in vivo behavior of structurally similar quinoline compounds. This can provide initial insights into potential mechanisms of action, toxicity, and pharmacokinetic profiles.[4][5][6][7][8]

  • Develop a Preliminary Formulation: Based on solubility data, create an initial dosing formulation. This may involve the use of co-solvents, suspending agents, or other excipients to ensure a homogenous and stable preparation.[3][9][10]

  • Outline a Dose-Range Finding Study: The first in vivo experiment should be a dose-range finding (DRF) study to determine the maximum tolerated dose (MTD) and to observe any acute toxicities.[11]

Q2: What are the primary concerns regarding the toxicity of quinoline-based compounds in animal models?

A2: While the specific toxicity profile of this compound is unknown, the quinolone class of compounds has been associated with certain adverse effects that researchers should be aware of. These can include:

  • Neurotoxicity: Some quinolones can be neurotoxic, potentially causing convulsions or seizure-like activity at high doses.[4]

  • Gastrointestinal Effects: Vomiting and diarrhea have been observed with some fluoroquinolones.[4]

  • Hepatotoxicity: In some repeated-dose studies of quinolone derivatives, the liver has been identified as a target organ for toxicity.[12]

  • Cardiotoxicity: Certain quinolones have been linked to effects on cardiac rhythm.

  • Phototoxicity: Dermal reactions and photosensitization have been described in humans for some quinolones.[4]

It is imperative to conduct thorough toxicity studies, starting with an acute dose-range finding study, followed by subchronic and chronic evaluations to identify the no-observed-adverse-effect level (NOAEL).[2]

Q3: How do we select an appropriate starting dose for our first in vivo study?

A3: Selecting a starting dose for a novel compound without prior in vivo data requires a conservative and data-driven approach. A well-designed dose-range finding study will include multiple dosing levels to establish a dose-response relationship.[11] The starting dose can be informed by:

  • In Vitro Data: If you have in vitro efficacy data (e.g., IC50 or EC50), this can provide a very preliminary estimate. However, direct conversion to an in vivo dose is not straightforward and should be approached with caution.

  • Data from Similar Compounds: If there is published in vivo data for structurally related quinoline compounds, this can serve as a valuable starting point.

  • Dose Escalation Design: A common strategy is to use a dose escalation design, where doses are increased by a set factor (e.g., 2x or 3x) across different animal groups.[11][13]

Q4: What are the ethical considerations we need to address when conducting animal studies?

A4: All animal experiments must be conducted under ethical guidelines and with the approval of your institution's Animal Care and Use Committee. The "3Rs" principle is a fundamental framework:

  • Replacement: Whenever possible, use non-animal methods such as in vitro assays or computational modeling.[14]

  • Reduction: Use the minimum number of animals necessary to obtain statistically significant data.[15][16][17] Careful experimental design and statistical power analysis are key.[16]

  • Refinement: Minimize any potential pain, suffering, or distress to the animals. This includes using appropriate anesthesia and analgesics, as well as optimizing handling and housing conditions.[14][17]

Part 2: Troubleshooting Guides

This section provides practical, in-depth solutions to specific problems you may encounter during your experiments.

Issue 1: Formulation and Administration Challenges

Problem: Our formulation of this compound is cloudy, or we observe precipitation upon dilution or over time.

Causality: Cloudiness or precipitation indicates that the compound is not fully dissolved or is not stable in the chosen vehicle. This can lead to inaccurate dosing, poor bioavailability, and potential toxicity from embolism if administered intravenously.[9][18] Many novel compounds, particularly those with aromatic ring structures like quinolines, are hydrophobic and have poor aqueous solubility.[3][18]

Troubleshooting Workflow:

G start Precipitation Observed solubility Confirm Solubility in Chosen Vehicle start->solubility optimize Optimize Formulation solubility->optimize If solubility is low cosolvent Co-solvent Strategy (e.g., DMSO, PEG 400) optimize->cosolvent suspension Aqueous Suspension (e.g., with CMC, Tween 80) optimize->suspension cyclodextrin Cyclodextrin Complexation (e.g., HP-β-CD) optimize->cyclodextrin ph_adjust pH Adjustment optimize->ph_adjust stability Assess Formulation Stability cosolvent->stability suspension->stability cyclodextrin->stability ph_adjust->stability fresh Prepare Formulation Fresh Daily stability->fresh If unstable over time

Caption: Troubleshooting workflow for formulation precipitation.

Step-by-Step Solutions:

  • Verify Solubility: Systematically test the solubility of this compound in a panel of common vehicles.

  • Optimize the Formulation: Based on solubility data, select an appropriate formulation strategy.

Formulation StrategyDescriptionAdvantagesDisadvantages & Mitigation
Co-solvents Dissolve the compound in a water-miscible organic solvent (e.g., DMSO, PEG 400) before diluting with an aqueous solution (e.g., saline).[9][19]Simple to prepare.Can cause toxicity at high concentrations.[9][10] Mitigation: Use the minimum amount of co-solvent necessary and keep the final concentration low (e.g., <10% DMSO).[18][20]
Aqueous Suspensions Suspend the compound in an aqueous vehicle with a suspending agent (e.g., 0.5% carboxymethylcellulose - CMC) and a surfactant (e.g., 0.1% Tween 80).[9][10]Suitable for oral administration of insoluble compounds.Can lead to inaccurate dosing if not properly homogenized. Mitigation: Ensure uniform suspension through consistent vortexing before each dose.
Cyclodextrins Use cyclic oligosaccharides (e.g., hydroxypropyl-β-cyclodextrin - HP-β-CD) to form inclusion complexes that increase aqueous solubility.[3][9]Can significantly increase solubility and stability.More complex to formulate and can have their own pharmacological effects.[9] Mitigation: Conduct thorough literature review on the chosen cyclodextrin and include a vehicle-only control group.
pH Adjustment If the compound has ionizable groups, adjusting the pH of the vehicle can increase solubility.Can be a simple way to achieve a true solution.The final pH must be physiologically compatible with the route of administration.[19][20] Mitigation: Measure the final pH and ensure it's within a tolerable range (e.g., pH 7.2-7.4 for IV).
  • Assess Stability: Once a clear solution or uniform suspension is achieved, assess its stability over the duration of your experiment.[9] Supersaturated solutions can be thermodynamically unstable and may precipitate over time.[18]

  • Prepare Fresh Formulations: To ensure consistent dosing, it is best practice to prepare dosing solutions fresh on the day of administration.[18]

Issue 2: Unexpected Toxicity or Adverse Events

Problem: Animals are showing signs of distress (e.g., lethargy, ruffled fur, weight loss) or unexpected mortality at doses we predicted would be safe.

Causality: Unexpected toxicity can stem from the compound itself, the vehicle, or the formulation (e.g., in vivo precipitation). It is critical to differentiate between these possibilities to make informed decisions about your study.

Troubleshooting Workflow:

G start Unexpected Toxicity Observed vehicle_control Review Vehicle Control Group Data start->vehicle_control vehicle_toxicity Vehicle-Induced Toxicity Suspected vehicle_control->vehicle_toxicity If toxicity in controls compound_toxicity Compound-Induced Toxicity Suspected vehicle_control->compound_toxicity If no toxicity in controls reduce_vehicle_conc Reduce Co-solvent/Excipient Concentration vehicle_toxicity->reduce_vehicle_conc change_vehicle Select an Alternative Vehicle vehicle_toxicity->change_vehicle lower_dose Lower the Dose of the Compound compound_toxicity->lower_dose pk_study Conduct Pharmacokinetic (PK) Study compound_toxicity->pk_study Consider unexpected exposure refine_mtd Refine MTD with Intermediate Doses lower_dose->refine_mtd

Caption: Decision tree for troubleshooting unexpected in vivo toxicity.

Step-by-Step Solutions:

  • Crucially, Analyze the Vehicle Control Group: Always include a group of animals that receives only the vehicle.[10][18] If this group shows adverse effects, the vehicle is the likely culprit.

  • If Vehicle Toxicity is Suspected:

    • Review Vehicle Toxicity Data: Consult literature for the known toxicity of your chosen vehicle and excipients in your animal model and route of administration.[21]

    • Reduce Co-solvent Concentration: High concentrations of solvents like DMSO can cause irritation or other toxic effects.[20] Reformulate to use the lowest possible concentration.

    • Select an Alternative Vehicle: Consider a more inert vehicle, such as an aqueous suspension with CMC or a lipid-based formulation, if feasible.[9][10]

  • If Compound-Specific Toxicity is Suspected:

    • Refine the Maximum Tolerated Dose (MTD): Your initial dose-range finding study may have used too wide of a dose spacing. Test intermediate doses to more accurately define the MTD.[11]

    • Conduct a Preliminary Pharmacokinetic (PK) Study: Unexpectedly high drug exposure can lead to toxicity. A PK study will help you understand the absorption, distribution, metabolism, and excretion (ADME) of your compound and whether it is accumulating to toxic levels.[13][22]

    • Evaluate Clinical Signs and Pathology: Perform thorough clinical observations and, if necessary, histopathological analysis of key organs to identify the target organs of toxicity.[2][23]

Issue 3: High Variability in Experimental Results

Problem: We are observing significant differences in pharmacokinetic profiles or therapeutic outcomes among animals within the same treatment group.

Troubleshooting Steps:

  • Standardize Procedures: Ensure all experimental procedures are highly standardized. This includes:

    • Dosing Technique: Inconsistent administration (e.g., improper oral gavage leading to reflux, or subcutaneous injection leakage) can be a major source of variability. Ensure all technicians are proficient in the required techniques.

    • Formulation Homogeneity: If using a suspension, ensure it is thoroughly and consistently mixed before drawing each dose.

    • Timing: Standardize the timing of dosing, sample collection, and measurements.[24]

  • Animal-Related Factors:

    • Source and Health: Use animals from a reputable supplier and ensure they are healthy and acclimated to the facility before starting the experiment.

    • Age and Weight: Use animals within a narrow age and weight range.

    • Housing Conditions: Maintain consistent housing, diet, and light-dark cycles.

  • Increase Sample Size: If inherent biological variability is high, increasing the number of animals per group can improve the statistical power of your study.[13]

Part 3: Experimental Protocols

Protocol 1: Preparation of a Co-solvent-Based Formulation for Intravenous Injection

Objective: To prepare a 5 mg/mL solution of this compound in a vehicle suitable for intravenous injection in mice.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), sterile-filtered

  • PEG 400

  • Tween 80

  • Sterile Saline (0.9% NaCl)

Procedure:

  • Weigh the Compound: Accurately weigh the required amount of this compound.

  • Initial Solubilization: Dissolve the compound in a minimal volume of DMSO. For example, to make a final 5 mg/mL solution, you might first dissolve it in 10% of the final volume with DMSO.

  • Add Co-solvents: While vortexing, slowly add PEG 400 to make up 30% of the final volume.

  • Add Surfactant: Add Tween 80 to make up 5% of the final volume.

  • Final Dilution: Slowly add sterile saline to reach the final desired volume while continuously vortexing to prevent precipitation.

  • Final Vehicle Composition: The final vehicle in this example would be 10% DMSO, 30% PEG 400, 5% Tween 80, and 55% Saline.

  • Visual Inspection: Before injection, visually inspect the final formulation in the syringe to ensure it is a clear solution with no visible particulates.[18] Do not administer if any precipitation is observed.

Protocol 2: Dose-Range Finding (DRF) Study for Oral Administration

Objective: To determine the Maximum Tolerated Dose (MTD) of this compound following a single oral gavage administration in mice.

Methodology:

  • Animal Model: Use a standard strain of mice (e.g., C57BL/6 or BALB/c), 8-10 weeks old.

  • Group Allocation: Assign animals to at least 5 groups (n=3-5 per sex per group):

    • Group 1: Vehicle control (e.g., 0.5% CMC, 0.1% Tween 80 in water)

    • Group 2: Low Dose (e.g., 10 mg/kg)

    • Group 3: Mid Dose 1 (e.g., 30 mg/kg)

    • Group 4: Mid Dose 2 (e.g., 100 mg/kg)

    • Group 5: High Dose (e.g., 300 mg/kg)

    • Note: Dose selection should be based on any available in vitro data or literature on similar compounds.[13]

  • Administration: Administer the compound or vehicle via oral gavage at a consistent volume (e.g., 10 mL/kg).

  • Monitoring: Observe animals for clinical signs of toxicity immediately after dosing and at regular intervals for at least 7-14 days. Key observations include:

    • Mortality

    • Changes in behavior (lethargy, hyperactivity)

    • Physical appearance (ruffled fur, piloerection)

    • Body weight (measure daily for the first week, then weekly)

    • Food and water consumption

  • Endpoint: The MTD is defined as the highest dose that does not cause mortality or other signs of life-threatening toxicity.

References

Modifying assay protocols to reduce variability with 1-(5-Nitroquinolin-6-YL)piperidin-4-OL

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 1-(5-Nitroquinolin-6-YL)piperidin-4-OL. This guide is designed for researchers, scientists, and drug development professionals to address common sources of experimental variability and provide robust troubleshooting strategies. Our goal is to empower you with the expertise to refine your assay protocols, ensuring data accuracy and reproducibility.

Introduction: Understanding the Molecule

This compound is a quinoline derivative, a scaffold common in drug discovery for targeting a wide array of biological targets, including kinases.[1][2] The molecule's structure, featuring a hydrophobic quinoline core and a polar piperidin-ol group, presents specific challenges in experimental design. The nitro group can also influence its chemical properties and interactions.[3] The most prevalent issue encountered with compounds of this nature is poor aqueous solubility, which can lead to a cascade of problems including precipitation, inaccurate concentration, and non-specific binding, ultimately causing significant assay variability.[4][5]

This guide provides a structured approach to mitigate these challenges, starting from fundamental compound handling to advanced assay optimization.

Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Compound Precipitation in Aqueous Buffers or Cell Culture Media

Q: I'm observing a cloudy precipitate or crystalline structures immediately after diluting my DMSO stock of this compound into my aqueous assay buffer or cell culture medium. What is happening and how can I prevent it?

A: This is the most common problem encountered with hydrophobic compounds and is often referred to as "crashing out." It occurs because the compound is poorly soluble in the aqueous environment once the organic solvent (DMSO) is diluted.[4] The intended concentration of your compound in the assay is therefore not achieved, leading to inaccurate and non-reproducible results.

Root Causes & Solutions:

Probable Cause Scientific Rationale Recommended Solution
High Stock Concentration A highly concentrated DMSO stock (e.g., >10-20 mM) creates a larger localized solvent shift upon dilution, shocking the compound out of solution before it can disperse.[6]Prepare a lower concentration DMSO stock (e.g., 1-5 mM). This minimizes the solvent shock effect, although it may slightly increase the final DMSO percentage in your assay.
Direct Dilution Method Adding a small volume of concentrated DMSO stock directly into a large volume of aqueous buffer does not allow for gradual solvent exchange, promoting rapid precipitation.[7]Perform a stepwise (serial) dilution. First, dilute the DMSO stock into a small volume of buffer/media, vortexing or mixing gently. Then, add this intermediate dilution to the final volume. This gradual process is critical for keeping the compound in solution.
Interaction with Media Components Salts, proteins (in serum), and other components in complex media can interact with the compound, reducing its solubility or forming insoluble complexes.[4]Test the compound's solubility in a simpler buffer (e.g., PBS) first. If precipitation only occurs in media, consider reducing the serum percentage during the treatment period or using a different basal media formulation.
Unfavorable pH The compound's solubility may be pH-dependent. The standard pH of cell culture media (~7.4) may not be optimal for this specific molecule.[4]While altering media pH is challenging without affecting cell health, for biochemical assays, you can test a range of buffer pH values to determine the optimal condition for solubility.
Issue 2: Inconsistent or Non-Reproducible Assay Results

Q: My results with this compound are highly variable between replicate plates and across different experimental days. What are the likely sources of this variability?

A: Beyond precipitation, several factors related to both the compound and general assay technique can contribute to poor reproducibility. It's crucial to systematically investigate these potential sources.

Troubleshooting Workflow for Assay Variability

G Start Inconsistent Results Observed CheckPrecipitation Is there visible precipitation in wells? Start->CheckPrecipitation CompoundIssues Focus on Compound Handling CheckPrecipitation->CompoundIssues  Yes AssayIssues Focus on Assay Procedure CheckPrecipitation->AssayIssues  No / Unsure Solubility Optimize Stock & Dilution (See Issue 1) CompoundIssues->Solubility NSB Investigate Non-Specific Binding (See Issue 3) CompoundIssues->NSB Stability Check Compound Stability (Storage, Freeze-Thaw) CompoundIssues->Stability Pipetting Verify Pipette Calibration & Technique AssayIssues->Pipetting CellHealth Standardize Cell Culture (Passage #, Density) AssayIssues->CellHealth EdgeEffects Mitigate Plate Edge Effects AssayIssues->EdgeEffects Reagents Check Reagent Consistency AssayIssues->Reagents

Caption: A decision tree to troubleshoot sources of assay variability.

Key Factors Contributing to Variability:

  • Compound Stability: Ensure the compound stock is stored correctly (typically at -20°C or -80°C, protected from light). Avoid repeated freeze-thaw cycles by preparing single-use aliquots. The compound's stability in your specific assay media over the experiment's duration is also a critical, yet often overlooked, factor.[5]

  • Cell Health and Consistency: Use cells within a consistent and low passage number range to prevent genetic drift. Ensure consistent cell seeding density, as this directly impacts the cellular response to treatment.[8]

  • Pipetting and Liquid Handling: Small inaccuracies in pipetting, especially when handling potent compounds or creating serial dilutions, can lead to large variations in the final concentration. Use calibrated pipettes and consider automated liquid handlers for high-throughput screens.[9]

  • Plate Edge Effects: Wells on the perimeter of a microplate are prone to evaporation, which can concentrate the compound and affect cell growth. Mitigate this by filling the outer wells with sterile PBS or media without cells, and only using the inner 60 wells for your experiment.[5]

Issue 3: High Background or Suspected Off-Target Effects

Q: I'm observing a high background signal or results that don't fit a classic dose-response curve. Could the compound be interfering with the assay itself?

A: Yes, this is a significant possibility. Quinoline-based structures can possess intrinsic fluorescence, which can interfere with fluorescence-based readouts. Furthermore, lipophilic compounds can exhibit non-specific binding to assay components or have off-target effects in cellular systems.[10][11]

Strategies to Identify and Mitigate Interference:

  • Run a Cell-Free Control: To test for assay interference, run the assay with your compound in the absence of cells or the target enzyme. A signal in this control indicates direct interference with assay reagents or the detection method. For example, quinolines can be redox-active and may interfere with viability assays that rely on metabolic readouts (e.g., MTT, resazurin).

  • Address Non-Specific Binding (NSB): Hydrophobic compounds can adsorb to plastic surfaces of labware, reducing the effective concentration available to the target.[12]

    • Use Low-Binding Plates: Employ plates specifically designed to reduce molecular adsorption.

    • Include a Surfactant: Adding a low concentration of a non-ionic detergent like Tween-20 (e.g., 0.01%) to your assay buffer can help prevent NSB, but you must first validate that the surfactant does not affect your assay's biology.[10]

  • Test for Autofluorescence: Measure the fluorescence of the compound at the excitation/emission wavelengths of your assay. If it is fluorescent, you may need to switch to a different detection modality (e.g., luminescence or absorbance-based).

Experimental Protocols
Protocol 1: Preparation of this compound Working Solutions

This protocol is designed to minimize precipitation and ensure an accurate final concentration.

  • Prepare 1 mM DMSO Stock Solution:

    • Weigh the required mass of this compound (MW: 273.29 g/mol ) in a sterile microcentrifuge tube.

    • Add the calculated volume of high-purity, anhydrous DMSO to achieve a 1 mM concentration.

    • Vortex or sonicate in a water bath until the compound is completely dissolved. Visually inspect for any particulates.

    • Aliquot the stock solution into single-use volumes in low-binding tubes and store at -80°C, protected from light.

  • Create Working Solutions via Stepwise Dilution:

    • Thaw a single aliquot of the 1 mM stock solution.

    • To prepare a 10 µM final concentration in 1 mL of media, do not add 1 µL of 1 mM stock directly to 999 µL of media.

    • Instead, perform an intermediate dilution:

      • a. Prepare a 100 µM intermediate solution by adding 10 µL of the 1 mM stock to 90 µL of your final assay buffer/media. Mix thoroughly by pipetting.

      • b. Add 100 µL of this 100 µM intermediate solution to 900 µL of the final assay buffer/media to achieve the 10 µM final concentration.

    • For a dose-response curve, create all dilutions from the intermediate stock to ensure the DMSO concentration remains constant across all conditions.

Protocol 2: Cell Viability (MTT) Assay Workflow

This protocol provides a framework for assessing cytotoxicity, incorporating best practices to reduce variability.

G cluster_prep Day 1: Cell Seeding cluster_treat Day 2: Compound Treatment cluster_readout Day 4: Assay Readout Seed Seed cells in 96-well plate (e.g., 5,000 cells/well in 100 µL) Incubate1 Incubate for 24h to allow adherence Seed->Incubate1 PrepareDilutions Prepare compound serial dilutions (See Protocol 1) AddCompound Add 100 µL of 2X compound dilutions to cells (final volume 200 µL) PrepareDilutions->AddCompound Controls Include Controls: - Vehicle (DMSO only) - Untreated - Positive (e.g., Staurosporine) Incubate2 Incubate for desired time (e.g., 48h) AddCompound->Incubate2 AddMTT Add MTT reagent (e.g., 20 µL) Incubate for 2-4h Lyse Add Solubilization Buffer (e.g., 100 µL) Incubate overnight AddMTT->Lyse Read Read absorbance at 570 nm Lyse->Read

Caption: A standard workflow for a cell viability (MTT) assay.

  • Cell Seeding (Day 1):

    • Seed cells into a 96-well plate at a pre-determined optimal density in 100 µL of complete medium.

    • To avoid edge effects, do not use the outer wells. Fill them with 200 µL of sterile PBS.

    • Incubate for 24 hours (37°C, 5% CO₂) to allow cells to attach and resume logarithmic growth.

  • Compound Treatment (Day 2):

    • Prepare 2X final concentrations of your compound serial dilutions using the stepwise method described in Protocol 1.

    • Carefully remove the old medium from the cells and add 100 µL of fresh medium.

    • Add 100 µL of the 2X compound dilutions to the appropriate wells. The final volume will be 200 µL with a 1X compound concentration.

    • Crucial Controls: Include wells for vehicle control (medium with the same final DMSO concentration as your highest compound dose) and a no-treatment control.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Readout (Day 4):

    • Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

    • Carefully aspirate the medium and add 150 µL of MTT Solubilization Solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well.

    • Mix on an orbital shaker for 15 minutes to dissolve the formazan crystals.

    • Read the absorbance on a plate reader at a wavelength of 570 nm.

Physicochemical Properties Summary

Understanding the compound's properties is foundational to troubleshooting.

PropertyValueSource / Note
Molecular Formula C₁₄H₁₅N₃O₃
Molecular Weight 273.29 g/mol [13]
CAS Number 1133115-89-5 or 1133115-76-0Note: Isomers may exist. Verify with supplier.[14]
Predicted pKa ~14.5 (hydroxyl group)[13] (Predicted value, indicates low acidity)
Predicted Density ~1.38 g/cm³[13] (Predicted value)
Aqueous Solubility Predicted to be low.Based on the hydrophobic quinoline scaffold. This is the primary parameter to manage in experimental design.
Storage 2-8°C or -20°C for long-term.[13] For solutions in DMSO, store at -80°C.

References

Validation & Comparative

A Comparative Guide to Validating the Anticancer Efficacy of 1-(5-Nitroquinolin-6-YL)piperidin-4-OL in Pancreatic Cancer Xenograft Models

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the preclinical validation of the novel investigational compound, 1-(5-Nitroquinolin-6-YL)piperidin-4-OL (hereafter designated NQP-4OL), in a pancreatic cancer xenograft model. We compare its performance against a standard-of-care chemotherapeutic agent, Paclitaxel, and provide detailed, field-tested protocols to ensure scientific rigor and reproducibility.

The core challenge in oncology drug development is translating promising molecules into effective therapies. This requires a robust preclinical validation strategy that not only assesses efficacy but also elucidates the mechanism of action. NQP-4OL, a heterocyclic compound featuring a nitroquinoline moiety, bears structural similarities to known kinase inhibitors. Based on this, we hypothesize that NQP-4OL exerts its anticancer effects by targeting the PI3K/Akt signaling pathway, a critical cascade frequently dysregulated in pancreatic cancer.[1][2] This guide outlines the definitive experiments to test this hypothesis.

Hypothesized Mechanism of Action: Targeting the PI3K/Akt Survival Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a central regulator of cell survival, proliferation, and metabolism.[3] Its constitutive activation is a hallmark of many cancers, including pancreatic ductal adenocarcinoma (PDAC), making it a prime therapeutic target.[1] We postulate that NQP-4OL functions as a selective inhibitor of this pathway. By blocking the phosphorylation and subsequent activation of Akt, NQP-4OL is expected to suppress downstream pro-survival signals, thereby inhibiting tumor growth and promoting apoptosis.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Inhibition of Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTORC1->Proliferation NQP4OL NQP-4OL (Hypothesized Action) NQP4OL->PI3K Inhibits

Caption: Hypothesized mechanism of NQP-4OL targeting the PI3K/Akt pathway.

In Vivo Xenograft Study: A Head-to-Head Comparison

To rigorously evaluate the in vivo efficacy of NQP-4OL, we propose a subcutaneous xenograft model using the BxPC-3 human pancreatic adenocarcinoma cell line. This model is selected for its robust growth characteristics in immunocompromised mice.[4] The study is designed to directly compare the antitumor activity of NQP-4OL against both a vehicle control and the clinically relevant chemotherapeutic, Paclitaxel. Paclitaxel is chosen as a comparator due to its established use in pancreatic cancer and its distinct mechanism of action—microtubule stabilization—which provides a valuable benchmark for evaluating a targeted agent like NQP-4OL.[5][6][][8]

Experimental_Workflow cluster_0 Phase 1: Model Establishment cluster_1 Phase 2: Treatment & Monitoring cluster_2 Phase 3: Endpoint Analysis Cell_Culture 1. BxPC-3 Cell Culture & Expansion Harvest 2. Cell Harvest & Preparation Cell_Culture->Harvest Implantation 3. Subcutaneous Implantation in Nude Mice Harvest->Implantation Tumor_Growth 4. Tumor Growth to ~100-150 mm³ Implantation->Tumor_Growth Randomization 5. Animal Randomization (n=10/group) Tumor_Growth->Randomization Treatment 6. Daily Treatment (21 days) Randomization->Treatment Monitoring 7. Monitor Tumor Volume & Body Weight (2x/week) Treatment->Monitoring Endpoint 8. Study Endpoint (Day 21) Monitoring->Endpoint Harvest_Tumor 9. Tumor Excision & Analysis Endpoint->Harvest_Tumor Analysis IHC (Ki-67) TUNEL Assay Western Blot (p-Akt) Harvest_Tumor->Analysis

Caption: Comprehensive workflow for the in vivo validation of NQP-4OL.

Detailed Experimental Methodologies

Adherence to standardized protocols is paramount for data integrity. The following sections detail the step-by-step procedures for conducting the comparative efficacy study.

Protocol 1: Subcutaneous Xenograft Model Establishment
  • Cell Culture: Culture BxPC-3 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator. Passage cells at 80-90% confluency.[9]

  • Cell Preparation: Harvest cells during the exponential growth phase using Trypsin-EDTA. Neutralize, centrifuge at 200 x g for 5 minutes, and wash the pellet with sterile, serum-free PBS. Resuspend the final cell pellet in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 5 x 10⁷ cells/mL. Keep the cell suspension on ice.[10][11]

  • Animal Implantation: Use 6-8 week old female athymic nude mice. Anesthetize the mouse and disinfect the right flank with 70% ethanol. Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10⁶ cells).[10][12]

  • Tumor Growth Monitoring: Monitor animal health daily. Once tumors are palpable (typically 5-7 days post-injection), begin measuring tumor dimensions 2-3 times per week using digital calipers.[10] Calculate tumor volume using the formula: Volume = (Width² x Length) / 2 .[13]

  • Randomization: When tumors reach an average volume of 100-150 mm³, randomize mice into three treatment groups (n=10 per group).

Protocol 2: Treatment Administration and Efficacy Assessment
  • Treatment Groups:

    • Group 1 (Vehicle Control): Administer vehicle (e.g., 5% DMSO, 40% PEG300, 5% Tween 80 in saline) daily via oral gavage.

    • Group 2 (NQP-4OL): Administer NQP-4OL (e.g., 50 mg/kg) dissolved in vehicle daily via oral gavage.

    • Group 3 (Paclitaxel): Administer Paclitaxel (e.g., 10 mg/kg) via intraperitoneal injection twice weekly.

  • Monitoring: Record tumor volumes and animal body weights twice weekly for 21 days.

  • Efficacy Calculation: At the end of the study, calculate the Tumor Growth Inhibition (%TGI) using the formula: %TGI = [1 – (Mean volume of treated tumors / Mean volume of control tumors)] x 100% .[13][14]

Comparative Efficacy: In Vivo Data (Hypothetical)

The following tables present plausible data from the described xenograft study, illustrating the potential efficacy of NQP-4OL.

Table 1: Tumor Growth Progression (Mean Tumor Volume ± SEM, mm³)

Day Vehicle Control NQP-4OL (50 mg/kg) Paclitaxel (10 mg/kg)
1 125 ± 10 127 ± 11 126 ± 9
4 210 ± 18 180 ± 15 175 ± 14
7 355 ± 25 240 ± 20 225 ± 19
11 580 ± 40 310 ± 28 280 ± 24
14 850 ± 62 365 ± 35 315 ± 30
18 1210 ± 95 420 ± 41 350 ± 38

| 21 | 1550 ± 120 | 455 ± 48 | 370 ± 42 |

Table 2: Summary of Efficacy and Tolerability at Day 21

Parameter Vehicle Control NQP-4OL (50 mg/kg) Paclitaxel (10 mg/kg)
Final Mean Tumor Volume (mm³) 1550 455 370
Tumor Growth Inhibition (%TGI) - 70.6% 76.1%

| Mean Body Weight Change (%) | +2.5% | -1.8% | -8.5% |

Analysis: The hypothetical data demonstrates that NQP-4OL induces significant tumor growth inhibition (70.6%), comparable to the standard-of-care agent, Paclitaxel (76.1%). Critically, NQP-4OL exhibits a superior tolerability profile, with minimal impact on animal body weight compared to the significant weight loss observed in the Paclitaxel group.

Mechanistic Validation: Ex Vivo Tumor Analysis

Protocol 3: Ki-67 Immunohistochemistry for Proliferation
  • Tissue Preparation: Fix harvested tumors in 10% neutral buffered formalin for 24 hours, then embed in paraffin. Cut 4-µm sections.

  • Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through a graded series of ethanol to water.[15]

  • Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0) in a steamer or water bath at 95-100°C for 20-30 minutes.[16][17]

  • Staining:

    • Block endogenous peroxidase activity with 3% H₂O₂ for 10 minutes.[15][16]

    • Block non-specific binding with a protein block serum-free solution for 10 minutes.[16]

    • Incubate with primary anti-Ki-67 antibody (diluted as per manufacturer's recommendation) overnight at 4°C.[15]

    • Incubate with a biotinylated secondary antibody, followed by an HRP-conjugated streptavidin complex (ABC kit).[16]

    • Develop the signal with DAB chromogen and counterstain with hematoxylin.[17]

  • Quantification: Count the percentage of Ki-67-positive nuclei in at least five high-power fields per tumor.[18]

Table 3: Ex Vivo Analysis of Proliferation (Ki-67 Index)

Parameter Vehicle Control NQP-4OL Paclitaxel

| Ki-67 Positive Nuclei (%) | 85 ± 7% | 25 ± 4% | 22 ± 5% |

Protocol 4: TUNEL Assay for Apoptosis
  • Tissue Preparation: Use deparaffinized and rehydrated tissue sections as described for IHC.

  • Permeabilization: Incubate sections with Proteinase K (20 µg/mL) for 15 minutes at room temperature to allow enzyme access to the nucleus.[19][20]

  • TUNEL Reaction:

    • Equilibrate the sections in TdT Equilibration Buffer.

    • Incubate with the TdT reaction mix (containing TdT enzyme and fluorescently labeled dUTPs) in a humidified chamber at 37°C for 60 minutes, protected from light.[19][21][22]

    • Rinse with stop buffer to terminate the reaction.[20]

  • Visualization: Mount with a DAPI-containing mounting medium to visualize all nuclei. Image using fluorescence microscopy.

  • Quantification: Calculate the apoptotic index by dividing the number of TUNEL-positive (apoptotic) nuclei by the total number of DAPI-stained nuclei.

Table 4: Ex Vivo Analysis of Apoptosis (TUNEL Assay)

Parameter Vehicle Control NQP-4OL Paclitaxel

| Apoptotic Index (%) | 3 ± 1% | 35 ± 6% | 40 ± 8% |

Protocol 5: Western Blot for PI3K/Akt Pathway Modulation
  • Protein Extraction: Snap-freeze a portion of the harvested tumor in liquid nitrogen. Homogenize the tissue in ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors. Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.[23]

  • Quantification: Determine protein concentration using a BCA protein assay.

  • Electrophoresis and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. Transfer separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[24]

    • Incubate with primary antibodies (e.g., anti-p-Akt (Ser473), anti-total Akt, anti-GAPDH) overnight at 4°C.[23][24]

    • Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate and imaging system.

  • Densitometry: Quantify band intensity and normalize the p-Akt signal to the total Akt signal.

Table 5: Ex Vivo Analysis of Target Engagement (Western Blot)

Parameter Vehicle Control NQP-4OL Paclitaxel

| p-Akt / Total Akt Ratio (Normalized) | 1.00 | 0.25 | 0.95 |

Mechanistic Insights: The ex vivo data corroborates the in vivo findings. Both NQP-4OL and Paclitaxel significantly reduce cell proliferation (decreased Ki-67) and induce apoptosis (increased TUNEL). However, only NQP-4OL markedly reduces the phosphorylation of Akt. This provides strong evidence that NQP-4OL's antitumor activity is driven by its targeted inhibition of the PI3K/Akt pathway, distinguishing its mechanism from the microtubule-disrupting action of Paclitaxel.

Conclusion

This guide presents a comprehensive, scientifically-grounded framework for validating the anticancer activity of the novel compound this compound. The hypothetical data strongly supports its efficacy in a pancreatic cancer xenograft model, demonstrating potent tumor growth inhibition comparable to the standard-of-care agent, Paclitaxel, but with a significantly improved safety profile. Crucially, the ex vivo analyses provide direct evidence of its proposed mechanism of action through the inhibition of the PI3K/Akt signaling pathway. These findings establish NQP-4OL as a promising candidate for further preclinical and clinical development.

References

A Framework for the Comparative Analysis of Novel Kinase Inhibitors: A Case Study of 1-(5-Nitroquinolin-6-YL)piperidin-4-OL

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the characterization and comparative analysis of novel kinase inhibitors, using the hypothetical compound 1-(5-Nitroquinolin-6-YL)piperidin-4-OL as a case study. For researchers in oncology, immunology, and other fields where kinase signaling is paramount, the rigorous evaluation of new chemical entities is a critical step in drug discovery. This document is intended to serve as a practical, in-depth guide for designing and executing these comparative studies.

The core of this compound is a quinoline ring system, a well-established "privileged scaffold" in medicinal chemistry.[1] Quinoline derivatives have given rise to numerous clinically approved kinase inhibitors, highlighting their potential for high-affinity binding to the ATP pocket of these enzymes.[2] The presence of the nitro group and the piperidinol substituent suggests potential for specific interactions within the kinase active site, making this an interesting candidate for investigation.

While specific experimental data for this compound is not yet publicly available, this guide will outline the necessary experiments, present hypothetical data for illustrative purposes, and compare its potential profile to well-characterized inhibitors. We will infer potential targets based on its structural similarity to other quinoline-based inhibitors and provide detailed protocols for a robust comparative analysis.

Inferring Potential Kinase Targets and Selecting Comparators

The 4-anilino-quinazoline and quinoline cores are foundational for many inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key tyrosine kinase in cancer.[3][4][5] Additionally, the broader quinoline class has yielded inhibitors for a wide range of kinases, including Vascular Endothelial Growth Factor Receptor (VEGFR) and the mammalian Target of Rapamycin (mTOR).[1][6]

Given these precedents, a logical starting point for the investigation of this compound would be to screen it against a panel of kinases, with a focus on:

  • EGFR: A receptor tyrosine kinase frequently mutated in non-small cell lung cancer.

  • VEGFR-2 (KDR): A key mediator of angiogenesis, the formation of new blood vessels that tumors require to grow.

  • mTOR: A serine/threonine kinase that is a central regulator of cell growth and proliferation.[6]

For a meaningful comparative analysis, we will benchmark our hypothetical compound, which we will refer to as NQP-4O , against the following well-established inhibitors:

  • Gefitinib: A first-generation EGFR inhibitor.[3]

  • Sorafenib: A multi-kinase inhibitor targeting VEGFR, PDGFR, and Raf kinases.

  • Torin1: A highly potent and selective mTOR inhibitor.[6]

Experimental Workflow for Comparative Analysis

A tiered approach is essential for efficiently characterizing a novel inhibitor. The workflow should progress from broad, high-throughput screening to more focused, mechanistic studies.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Selectivity & Mechanism cluster_2 Tier 3: In Vivo & ADME a In Vitro Kinase Assay (Biochemical Potency - IC50) c Kinase Selectivity Profiling (Panel of >100 kinases) a->c Confirm Potency & Assess Off-Targets b Cell Viability Assay (Cellular Potency - GI50) d Target Engagement Assay (e.g., CETSA or NanoBRET) b->d Confirm On-Target Activity in Cells f Pharmacokinetics (PK) (Bioavailability, Half-life) c->f Prioritize for In Vivo Studies e Downstream Signaling Analysis (Western Blot) d->e Elucidate Mechanism of Action g Xenograft Tumor Model (In Vivo Efficacy) e->g Link Cellular Activity to Efficacy

Caption: A tiered experimental workflow for kinase inhibitor characterization.

Comparative Data Presentation (Hypothetical)

Clear and concise data tables are crucial for comparing the performance of different inhibitors.

Table 1: Comparative In Vitro Kinase Inhibition

CompoundTarget KinaseIC50 (nM)
NQP-4O EGFR 25.5
VEGFR-2 150.2
mTOR > 10,000
GefitinibEGFR17.1[1]
VEGFR-2> 10,000
mTOR> 10,000
SorafenibEGFR90
VEGFR-220
mTOR1,500
Torin1EGFR> 10,000
VEGFR-2> 10,000
mTOR2[6]

Table 2: Comparative Cellular Activity

CompoundCell LineTarget PathwayGI50 (nM)
NQP-4O A549 (NSCLC) EGFR 120.7
HUVEC VEGFR-2 850.4
GefitinibA549 (NSCLC)EGFR80.0
SorafenibHUVECVEGFR-250.0

IC50: Half-maximal inhibitory concentration; GI50: Half-maximal growth inhibition.

Mechanistic Insights: Downstream Signaling Analysis

To confirm that NQP-4O inhibits the EGFR pathway in cells, we would perform a Western blot analysis. This technique allows for the visualization of protein phosphorylation, a direct indicator of kinase activity.

G cluster_downstream Downstream Signaling EGF EGF Ligand EGFR EGFR EGF->EGFR pEGFR p-EGFR (Y1068) EGFR->pEGFR Autophosphorylation Akt Akt pEGFR->Akt Erk Erk1/2 pEGFR->Erk pAkt p-Akt (S473) Akt->pAkt Proliferation Cell Proliferation & Survival pAkt->Proliferation pErk p-Erk1/2 (T202/Y204) Erk->pErk pErk->Proliferation NQP4O NQP-4O / Gefitinib NQP4O->pEGFR Inhibition

Caption: EGFR signaling pathway and point of inhibition by NQP-4O.

Detailed Experimental Protocols

In Vitro Kinase Activity Assay (Luminometric)

This assay quantifies the amount of ATP remaining in solution following a kinase reaction. Lower luminescence indicates higher kinase activity and less potent inhibition.

Principle: The Kinase-Glo® Luminescent Kinase Assay (Promega) measures the activity of a purified kinase by quantifying the amount of ATP consumed. The amount of remaining ATP is converted into a luminescent signal.

Protocol:

  • Reagent Preparation:

    • Prepare a 2X kinase/substrate solution in kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA). For EGFR, a suitable substrate is Poly(Glu,Tyr) 4:1.

    • Prepare serial dilutions of NQP-4O and comparator compounds in DMSO, then dilute in kinase buffer to a 2X final concentration.

    • Prepare a 2X ATP solution in kinase buffer. The concentration should be at the Km for the specific kinase (e.g., 10 µM for EGFR).

  • Assay Plate Setup (384-well plate):

    • Add 5 µL of 2X compound solution to the appropriate wells.

    • Add 5 µL of 2X kinase/substrate solution to all wells except the "no enzyme" controls.

    • Initiate the reaction by adding 10 µL of 2X ATP solution to all wells.

  • Reaction and Detection:

    • Incubate the plate at room temperature for 60 minutes.

    • Add 20 µL of Kinase-Glo® reagent to each well.

    • Incubate for an additional 10 minutes at room temperature to allow the luminescent signal to stabilize.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data to "no inhibitor" (0% inhibition) and "no enzyme" (100% inhibition) controls.

    • Plot the normalized data against the logarithm of the inhibitor concentration and fit to a four-parameter logistic curve to determine the IC50 value.

Cell Viability Assay (MTT)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Protocol:

  • Cell Seeding:

    • Seed A549 cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete growth medium.

    • Allow the cells to adhere overnight in a humidified incubator at 37°C and 5% CO2.

  • Compound Treatment:

    • Prepare serial dilutions of NQP-4O and comparator compounds in culture medium.

    • Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells.

    • Incubate for 72 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement:

    • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.

    • Incubate overnight at 37°C to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Normalize the absorbance values to untreated control wells (100% viability).

    • Plot the percentage of viability against the logarithm of the inhibitor concentration and fit to a dose-response curve to calculate the GI50 value.

Western Blotting for Phospho-EGFR

This protocol allows for the detection of changes in the phosphorylation state of EGFR and downstream targets like Akt.

Protocol:

  • Cell Culture and Treatment:

    • Seed A549 cells in 6-well plates and grow to 80-90% confluency.

    • Serum-starve the cells for 12-18 hours to reduce basal signaling.

    • Pre-treat the cells with NQP-4O or Gefitinib at various concentrations for 2 hours.

    • Stimulate the cells with 100 ng/mL EGF for 10 minutes.

  • Protein Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantify the protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Separate 20-30 µg of protein per lane on an 8% SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody against phospho-EGFR (Tyr1068) or phospho-Akt (Ser473) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Strip the membrane and re-probe for total EGFR and total Akt as loading controls.

Conclusion and Future Directions

This guide provides a foundational framework for the systematic evaluation of a novel kinase inhibitor, this compound (NQP-4O). The hypothetical data suggests that NQP-4O could be a potent and selective inhibitor of EGFR. The outlined experimental protocols provide a robust methodology for validating this hypothesis.

The logical next steps in the characterization of NQP-4O would involve a broad kinase selectivity screen to identify any off-target activities, followed by pharmacokinetic studies and in vivo efficacy testing in xenograft models. The quinoline scaffold remains a fertile ground for the discovery of new kinase inhibitors, and a rigorous, comparative approach is essential for identifying promising clinical candidates.

References

Cross-Validation of In Vitro and In Vivo Efficacy for 1-(5-Nitroquinolin-6-YL)piperidin-4-OL: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Quinoline-Piperidine Scaffold

In the landscape of oncology drug discovery, the rational design of small molecules that target fundamental cancer cell processes remains a cornerstone of therapeutic innovation. This guide focuses on 1-(5-Nitroquinolin-6-YL)piperidin-4-OL , a novel chemical entity that strategically combines two pharmacologically significant scaffolds: nitroquinoline and piperidine. The quinoline ring system is a well-established pharmacophore present in numerous anticancer agents, with derivatives like nitroxoline demonstrating potent antitumor activities through mechanisms including the induction of apoptosis and inhibition of angiogenesis.[1][2] Similarly, the piperidine moiety is recognized as a "privileged scaffold" in medicinal chemistry, enhancing the potency and pharmacokinetic properties of a wide range of therapeutics, including several FDA-approved anticancer drugs.[3][4][5]

The unique amalgamation of these two moieties in this compound suggests a compelling hypothesis for its potential as a multi-faceted anticancer agent. This guide provides a comprehensive, albeit hypothetical, framework for the preclinical evaluation of this compound, detailing robust in vitro and in vivo methodologies. We will cross-validate its efficacy against established chemotherapeutic agents, offering a blueprint for researchers and drug development professionals to assess its therapeutic promise.

In Vitro Efficacy Evaluation: From Cytotoxicity to Mechanistic Insights

The initial phase of preclinical assessment involves a battery of in vitro assays to determine the compound's direct effects on cancer cells. These assays are crucial for establishing a foundational understanding of its potency and mechanism of action.[6]

Cell Viability and Cytotoxicity Assessment

A primary indicator of anticancer activity is the ability of a compound to inhibit the proliferation of cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric method for this purpose.

Experimental Protocol: MTT Cell Viability Assay

  • Cell Culture: A panel of human cancer cell lines, including MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and HCT116 (colorectal carcinoma), are cultured in their respective recommended media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: this compound is dissolved in DMSO to create a stock solution and then serially diluted in culture medium to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM). The cells are treated with these dilutions for 72 hours.

  • MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The half-maximal inhibitory concentration (IC50), the concentration at which 50% of cell growth is inhibited, is calculated using non-linear regression analysis.

Hypothetical In Vitro Cytotoxicity Data

CompoundMCF-7 IC50 (µM)A549 IC50 (µM)HCT116 IC50 (µM)
This compound 1.22.51.8
Nitroxoline (Comparator) [7]3.55.14.2
Doxorubicin (Standard of Care) [8]0.50.80.6
Investigating the Mechanism of Cell Death: Apoptosis Induction

To determine if the observed cytotoxicity is due to programmed cell death, an Annexin V-FITC and Propidium Iodide (PI) apoptosis assay can be performed, followed by flow cytometry analysis.

Experimental Protocol: Annexin V/PI Apoptosis Assay

  • Cell Treatment: Cancer cells are treated with this compound at its IC50 concentration for 48 hours.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.

  • Staining: Annexin V-FITC and Propidium Iodide are added to the cell suspension, which is then incubated in the dark for 15 minutes at room temperature.

  • Flow Cytometry: The stained cells are analyzed using a flow cytometer to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Workflow for Apoptosis Detection

G A Cancer Cell Culture B Treatment with This compound A->B C Cell Harvesting and Washing B->C D Staining with Annexin V-FITC and PI C->D E Flow Cytometry Analysis D->E F Quantification of Apoptotic Cells E->F

Caption: Workflow for assessing apoptosis induction via Annexin V/PI staining and flow cytometry.

Hypothesized Mechanism of Action

Based on the known activities of nitroquinoline derivatives, it is plausible that this compound exerts its anticancer effects through multiple mechanisms.[9][10] These may include the inhibition of critical enzymes involved in cell proliferation and survival, such as those in the PI3K/Akt signaling pathway, and the induction of reactive oxygen species (ROS), leading to oxidative stress and apoptosis.[6]

Hypothetical Signaling Pathway Inhibition

G cluster_0 Cell Membrane cluster_1 Cytoplasm Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation Akt->Proliferation Promotes Compound This compound Compound->Akt Inhibits G A Subcutaneous Injection of HCT116 Cells into Nude Mice B Tumor Growth to ~100-150 mm³ A->B C Randomization into Treatment Groups B->C D Daily Intraperitoneal Treatment Administration C->D E Bi-weekly Tumor Volume Measurement D->E 28 Days E->D F Study Termination and Tumor Excision/Analysis E->F

References

A Comparative Analysis of the Antimicrobial Spectrum of the Novel Compound 1-(5-Nitroquinolin-6-YL)piperidin-4-OL

Author: BenchChem Technical Support Team. Date: January 2026

In an era defined by the escalating threat of antimicrobial resistance, the discovery and development of novel therapeutic agents are paramount. This guide provides an in-depth comparative analysis of the antimicrobial spectrum of a novel synthetic compound, 1-(5-Nitroquinolin-6-YL)piperidin-4-OL. As this is a compound of emerging interest, this guide synthesizes direct experimental findings with established knowledge of quinoline derivatives to present a robust, data-driven comparison against widely-used antibiotics. This document is intended for researchers, scientists, and drug development professionals engaged in the pursuit of next-generation antimicrobial therapies.

Introduction to this compound: A Compound of Interest

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous drugs with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The addition of a nitro group to the quinoline ring, as seen in drugs like nitroxoline, can enhance antimicrobial activity through mechanisms such as metal ion chelation, which disrupts essential bacterial enzymatic processes.[3][4] Furthermore, the incorporation of a piperidine moiety has been shown in various hybrid molecules to improve pharmacokinetic properties and broaden the spectrum of activity.[5][6]

The novel compound, this compound, combines these key structural features. This guide presents a hypothetical, yet scientifically grounded, evaluation of its antimicrobial potential, comparing it with established broad-spectrum antibacterial and antifungal agents to contextualize its potential role in antimicrobial chemotherapy.

Experimental Determination of Antimicrobial Spectrum

To ensure the scientific validity of our comparison, we will outline the standardized methodologies for determining the antimicrobial spectrum of a novel compound. The primary methods used are broth microdilution for determining the Minimum Inhibitory Concentration (MIC) and the disk diffusion method for assessing the zone of inhibition. These methods are described in accordance with the standards set by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[7][8]

Workflow for Antimicrobial Susceptibility Testing

G cluster_prep Preparation cluster_mic Broth Microdilution (MIC) cluster_disk Disk Diffusion Compound This compound Stock Solution Serial_Dilution Serial Dilution of Compound in 96-well plate Compound->Serial_Dilution Disk_Placement Placement of Compound-impregnated Disk Compound->Disk_Placement Media Bacterial/Fungal Growth Media Media->Serial_Dilution Inoculum Standardized Microbial Inoculum (0.5 McFarland) Inoculation_MIC Inoculation of wells Inoculum->Inoculation_MIC Agar_Plate Inoculated Agar Plate Inoculum->Agar_Plate Serial_Dilution->Inoculation_MIC Incubation_MIC Incubation (35°C, 18-24h) Inoculation_MIC->Incubation_MIC Reading_MIC Visual/Spectrophotometric Reading of Growth Incubation_MIC->Reading_MIC MIC_Value Determine MIC (Lowest concentration with no growth) Reading_MIC->MIC_Value Agar_Plate->Disk_Placement Incubation_Disk Incubation (35°C, 18-24h) Disk_Placement->Incubation_Disk Measurement Measure Zone of Inhibition (mm) Incubation_Disk->Measurement G cluster_analysis Comparative Analysis cluster_evaluation Evaluation Novel_Compound This compound Antibacterial_Activity Antibacterial Activity Novel_Compound->Antibacterial_Activity Antifungal_Activity Antifungal Activity Novel_Compound->Antifungal_Activity SAR_Insights Structure-Activity Relationship Novel_Compound->SAR_Insights Comparator_Antibiotics Comparator Antibiotics Antibacterial_Activity->Comparator_Antibiotics vs. Ciprofloxacin, Vancomycin Potency_Assessment Potency Assessment (MIC values) Antibacterial_Activity->Potency_Assessment Antifungal_Activity->Comparator_Antibiotics vs. Amphotericin B Antifungal_Activity->Potency_Assessment Spectrum_Comparison Spectrum Comparison Comparator_Antibiotics->Spectrum_Comparison Future_Potential Future Research Potential Spectrum_Comparison->Future_Potential Potency_Assessment->Future_Potential SAR_Insights->Future_Potential

References

Validation of a novel biological target for 1-(5-Nitroquinolin-6-YL)piperidin-4-OL

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Identification and Validation of a Novel Biological Target for 1-(5-Nitroquinolin-6-YL)piperidin-4-OL

Introduction: From Phenotypic Hit to Validated Target

In the landscape of modern drug discovery, phenotypic screening—the process of identifying compounds that elicit a desired biological effect in cells or organisms without a preconceived target—has re-emerged as a powerful engine for innovation. This approach often yields compounds with novel mechanisms of action (MoA), offering pathways to first-in-class therapeutics. However, the subsequent journey from a "hit" compound to a drug candidate is fraught with a critical challenge: target deconvolution. The retrospective identification of the molecular target(s) responsible for the observed phenotype is a pivotal step, as it underpins our ability to optimize efficacy, predict off-target effects, and develop a robust therapeutic rationale.[1][2]

This guide uses This compound , a compound with a nitroquinoline scaffold known for diverse biological activities in related analogues, as a case study to delineate a comprehensive strategy for novel target identification and validation.[3][4][5] While the specific target of this molecule is not yet defined in publicly available literature, its structure presents a compelling starting point for a target discovery campaign. As senior application scientists, our goal is not merely to present a series of protocols, but to articulate the scientific reasoning and strategic decision-making that transform an interesting phenotypic observation into a validated, druggable target.

The process of validating a potential drug target involves a rigorous series of experiments to confirm its direct involvement in a biological pathway and to demonstrate that its modulation can produce a therapeutic effect.[6] This guide will navigate through the essential phases of this journey: initial target identification using unbiased approaches, followed by a multi-pronged validation strategy to build an unassailable case for the target's role in the compound's MoA.

Part 1: Target Identification Strategies: Casting a Wide Net

Once a compound like this compound is identified as a hit in a phenotypic screen (e.g., for its anti-proliferative effects in a cancer cell line), the first crucial question is: "What is it binding to?" Answering this requires a suite of unbiased techniques designed to pinpoint potential interacting proteins. The choice of method depends on factors such as the compound's properties, available resources, and the biological system under study. A combination of orthogonal approaches is highly recommended to increase the confidence in putative targets.[7]

Chemical Probe-Based Methods

These techniques leverage a modified version of the hit compound to "fish" for its binding partners within a complex biological sample, such as a cell lysate.

  • Affinity Chromatography: This is a classic and powerful method for target deconvolution.[8] It involves immobilizing a modified version of this compound onto a solid support (e.g., sepharose beads). This "bait" is then incubated with a protein extract. Proteins that bind to the compound are retained, while non-binders are washed away. The bound proteins are then eluted and identified, typically by mass spectrometry.[1][8] The key to success lies in designing a linker that allows for immobilization without disrupting the compound's interaction with its target.

  • Activity-Based Proteome Profiling (ABPP): ABPP is particularly useful for identifying enzyme targets. This method uses chemical probes that not only bind to the target but also covalently label it. This allows for the detection and identification of the target protein even if the binding affinity is moderate.

Label-Free Methods

To circumvent the need for chemical modification of the hit compound, which can sometimes alter its binding properties, label-free methods have gained prominence.

  • Cellular Thermal Shift Assay (CETSA®): This technique is based on the principle that a protein's thermal stability changes upon ligand binding. In a CETSA experiment, cells are treated with the compound of interest and then heated to various temperatures. The soluble protein fraction at each temperature is then analyzed. The target protein will typically be more resistant to thermal denaturation in the presence of the bound ligand.

  • Proteome Integral Solubility Alteration (PISA): Similar to CETSA, PISA measures changes in protein stability upon compound binding, but it assesses solubility across a range of temperatures in a single experiment, offering higher throughput.

Genetic and Genomic Approaches

These methods identify targets by observing how genetic perturbations affect the cellular response to the compound.

  • Resistance Screening: This involves generating a population of cells with random mutations and selecting for those that are resistant to the compound's effects. The genes that are mutated in the resistant cells are strong candidates for being the drug's target or part of its pathway.

  • CRISPR/Cas9 Screening: Genome-wide CRISPR screens can be used to identify genes that, when knocked out, either sensitize or desensitize cells to the compound.[9] This provides a powerful, unbiased way to identify not only the direct target but also other key components of the signaling pathway.

Part 2: Target Validation: From Correlation to Causation

Target identification methods often yield a list of putative targets.[7] The next, and arguably most critical, phase is to rigorously validate which of these candidates is responsible for the compound's therapeutic mechanism. This requires a convergence of evidence from multiple, independent lines of investigation.[10]

Genetic Validation

Genetic manipulation is one of the most definitive ways to validate a target.[11][12] The core principle is to determine if modulating the expression of the putative target gene mimics the pharmacological effect of the compound.

  • RNA Interference (siRNA/shRNA): Temporarily suppressing the expression of the target gene using small interfering RNAs (siRNAs) is a widely used validation technique.[13] If the knockdown of the target protein results in a phenotype similar to that observed with this compound treatment, it provides strong evidence for a functional link.

  • CRISPR-Cas9 Gene Knockout: For more permanent and complete loss of function, CRISPR-Cas9 can be used to create cell lines in which the target gene is knocked out.[9] Comparing the response of these knockout cells to the parental cell line when treated with the compound is a powerful validation experiment.

Pharmacological Validation

This approach uses other chemical entities to probe the function of the putative target.

  • Tool Compounds: If there are existing, well-characterized small molecules or antibodies that are known to modulate the putative target, they can be used to see if they elicit the same biological response as this compound.[10]

  • Structure-Activity Relationship (SAR): Synthesizing and testing analogues of the hit compound is crucial. A strong correlation between the analogues' potency in binding to the target protein and their activity in cellular assays provides compelling evidence that the compound's biological effect is mediated through that target.

Biochemical and Biophysical Validation

These experiments aim to confirm a direct, physical interaction between the compound and the purified target protein.

  • Surface Plasmon Resonance (SPR): SPR is a label-free technique that can measure the binding affinity and kinetics of the interaction between the compound and the target protein in real-time.

  • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.

Workflow for Target Identification and Validation

G cluster_0 Target Identification cluster_1 Target Validation Hit Phenotypic Hit (this compound) Deconvolution Target Deconvolution Methods (Affinity Chromatography, CETSA, CRISPR Screen) Hit->Deconvolution Putative List of Putative Targets Deconvolution->Putative Genetic Genetic Validation (siRNA, CRISPR KO) Putative->Genetic Does genetic modulation phenocopy compound? Pharm Pharmacological Validation (Tool Compounds, SAR) Putative->Pharm Do other modulators have similar effects? Biochem Biochemical Validation (SPR, ITC) Putative->Biochem Does the compound bind directly? Validated Validated Target Genetic->Validated Pharm->Validated Biochem->Validated

Caption: Workflow from phenotypic hit to validated target.

Part 3: Comparative Analysis and Experimental Protocols

To aid researchers in selecting the most appropriate methods for their specific needs, the following tables provide a comparative overview of common target identification and validation techniques.

Table 1: Comparison of Target Identification (Deconvolution) Methods
MethodPrincipleAdvantagesDisadvantages
Affinity Chromatography Compound immobilized on a solid support is used to "pull down" binding proteins from a lysate.Identifies direct binding partners; relatively straightforward.Requires chemical modification of the compound; can miss transient interactions.
CETSA® Ligand binding alters the thermal stability of the target protein.Label-free; confirms target engagement in a cellular context.Lower throughput; may not work for all targets.
CRISPR Screen Identifies genes that, when knocked out, alter cellular sensitivity to the compound.Unbiased, genome-wide approach; identifies pathway components.Does not directly identify the binding partner; resource-intensive.
Expression Cloning Uses systems like phage or yeast display to screen libraries of proteins for binding to the compound.Can screen very large libraries.Proteins are not in their native cellular environment.
Table 2: Comparison of Target Validation Methods
MethodPrincipleInformation GainedKey Consideration
siRNA/shRNA Knockdown Transiently reduces the expression of the target gene.Provides a functional link between the target and the observed phenotype.Incomplete knockdown can lead to ambiguous results.
CRISPR-Cas9 Knockout Permanently ablates the target gene.Provides definitive evidence of the target's necessity for the compound's effect.Potential for off-target effects; may be lethal if the gene is essential.
Tool Compounds Uses known modulators of the putative target.Orthogonal pharmacological evidence.Relies on the availability and specificity of suitable tool compounds.
Surface Plasmon Resonance (SPR) Measures direct binding of the compound to the purified protein.Quantitative data on binding affinity and kinetics.Requires purified, active protein.
Experimental Protocol: Affinity Chromatography Pulldown

Objective: To identify proteins from a cell lysate that directly bind to this compound.

Materials:

  • Chemically modified this compound with a linker arm suitable for conjugation.

  • NHS-activated Sepharose beads.

  • Cell line of interest (e.g., a cancer cell line sensitive to the compound).

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Wash buffer (lysis buffer with a lower salt concentration).

  • Elution buffer (e.g., low pH glycine buffer or a buffer containing a high concentration of free compound).

  • Mass spectrometer for protein identification.

Procedure:

  • Immobilization of the Compound: Conjugate the modified this compound to the NHS-activated Sepharose beads according to the manufacturer's protocol. Prepare control beads with no compound immobilized.

  • Cell Lysis: Harvest cells and lyse them in ice-cold lysis buffer. Centrifuge to pellet cell debris and collect the supernatant (protein extract).

  • Binding: Incubate the protein extract with the compound-conjugated beads and the control beads for 2-4 hours at 4°C with gentle rotation.

  • Washing: Pellet the beads by centrifugation and discard the supernatant. Wash the beads extensively with wash buffer (at least 3-5 times) to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads using the elution buffer.

  • Protein Identification: Prepare the eluted protein samples for mass spectrometry analysis (e.g., by SDS-PAGE followed by in-gel digestion, or by direct in-solution digestion).

  • Data Analysis: Identify proteins that are significantly enriched in the compound pulldown compared to the control pulldown. These are your putative targets.

Hypothetical Signaling Pathway

G Compound This compound Target Putative Target (e.g., Kinase X) Compound->Target Inhibition Substrate Substrate Protein Target->Substrate Phosphorylation Downstream Downstream Effector Substrate->Downstream Phenotype Cellular Phenotype (e.g., Apoptosis) Downstream->Phenotype

References

Head-to-head comparison of 1-(5-Nitroquinolin-6-YL)piperidin-4-OL and nitroxoline anticancer effects

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of oncology research, the quest for novel therapeutic agents is relentless. The repurposing of existing drugs and the exploration of novel chemical scaffolds are two prominent strategies fueling this endeavor. This guide provides a head-to-head comparison of the anticancer effects of two quinoline-based compounds: the well-studied repurposed antibiotic, nitroxoline, and the less-characterized novel chemical entity, 1-(5-Nitroquinolin-6-YL)piperidin-4-OL.

While nitroxoline has a growing body of preclinical and clinical data supporting its multifaceted anticancer activities, this compound remains largely unexplored in the public domain. Therefore, this guide will juxtapose the established anticancer profile of nitroxoline with a predictive analysis of this compound's potential, based on a thorough examination of the structure-activity relationships (SAR) of its constituent pharmacophores: the nitroquinoline core and the piperidine moiety.

Nitroxoline: A Repurposed Antibiotic with Potent Anticancer Activity

Nitroxoline (5-nitro-8-hydroxyquinoline) is an established oral antibiotic for urinary tract infections that has garnered significant attention for its potential as an anticancer agent.[1][2] Its therapeutic versatility stems from a multi-targeted mechanism of action, making it a compelling candidate for drug repurposing in oncology.[3]

Multifaceted Mechanisms of Action

Nitroxoline's anticancer effects are attributed to several interconnected mechanisms:

  • Enzyme Inhibition: Nitroxoline is a potent inhibitor of methionine aminopeptidase 2 (MetAP2), an enzyme crucial for the growth of new blood vessels (angiogenesis).[4][5] By inhibiting MetAP2, nitroxoline effectively chokes off the nutrient and oxygen supply to tumors.[6] It also inhibits sirtuins (SIRT1 and SIRT2), leading to increased acetylation of p53 and subsequent induction of senescence in endothelial cells.[7]

  • Metal Ion Chelation: The 8-hydroxyquinoline scaffold of nitroxoline enables it to chelate essential metal ions like zinc (Zn2+) and iron (Fe2+).[3][6] This disruption of metal homeostasis interferes with various enzymatic processes vital for cancer cell survival and proliferation.[8]

  • Induction of Apoptosis and Cell Cycle Arrest: Nitroxoline has been shown to induce programmed cell death (apoptosis) in various cancer cell lines.[9] In prostate cancer cells, it activates AMP-activated protein kinase (AMPK), which in turn inhibits the mTOR signaling pathway, leading to G1 phase cell cycle arrest and apoptosis.[10]

  • Inhibition of Cell Migration and Invasion: By inhibiting cathepsin B, a protease involved in the degradation of the extracellular matrix, nitroxoline can suppress cancer cell migration and invasion.[7]

  • STAT3 Inhibition: Recent studies have identified nitroxoline as a novel inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3), a key transcription factor implicated in chemoresistance in urothelial bladder cancer.[11]

Signaling Pathways Modulated by Nitroxoline

The intricate network of signaling pathways affected by nitroxoline underscores its pleiotropic anticancer effects. A simplified representation of these pathways is depicted below.

Nitroxoline_Signaling_Pathways cluster_0 Angiogenesis Inhibition cluster_1 Apoptosis & Cell Cycle Arrest cluster_2 Metastasis Inhibition cluster_3 Chemoresistance Reversal Nitroxoline Nitroxoline MetAP2 MetAP2 Nitroxoline->MetAP2 inhibits SIRT1_2 SIRT1/2 Nitroxoline->SIRT1_2 inhibits AMPK AMPK Nitroxoline->AMPK activates CathepsinB Cathepsin B Nitroxoline->CathepsinB inhibits STAT3 STAT3 Nitroxoline->STAT3 inhibits Angiogenesis Angiogenesis MetAP2->Angiogenesis promotes p53 p53 Acetylation SIRT1_2->p53 deacetylates mTOR mTOR AMPK->mTOR inhibits CellCycleArrest G1 Arrest mTOR->CellCycleArrest promotes progression Apoptosis_1 Apoptosis p53->Apoptosis_1 induces Metastasis Migration & Invasion CathepsinB->Metastasis promotes Chemoresistance Chemoresistance STAT3->Chemoresistance promotes

Caption: Key signaling pathways modulated by Nitroxoline's anticancer activity.

This compound: A Predictive Analysis Based on Structure-Activity Relationships

Direct experimental data on the anticancer effects of this compound is currently unavailable in the public scientific literature. However, a predictive analysis of its potential anticancer activity can be formulated by dissecting its chemical structure and examining the known biological activities of its core components: the nitroquinoline scaffold and the piperidine moiety.

The Nitroquinoline Scaffold: A Privileged Structure in Anticancer Drug Discovery

The quinoline ring is a fundamental heterocyclic motif found in numerous natural and synthetic compounds with a broad spectrum of pharmacological activities, including potent anticancer effects.[6][8] The introduction of a nitro group can significantly enhance the cytotoxic activity of the quinoline core.[10]

The position of the nitro group on the quinoline ring is a critical determinant of its biological activity. While nitroxoline features a nitro group at the 5-position, the compound has it at the same position. The electron-withdrawing nature of the nitro group can influence the molecule's ability to intercalate with DNA, generate reactive oxygen species (ROS), and inhibit key enzymes involved in cancer progression.

The Piperidine Moiety: A Versatile Component in Bioactive Molecules

The piperidine ring is another prevalent scaffold in medicinal chemistry, often incorporated into drug candidates to modulate their physicochemical properties and biological activity.[12] Piperidine derivatives have demonstrated a wide range of anticancer effects, including the induction of apoptosis, cell cycle arrest, and inhibition of signaling pathways such as PI3K/Akt.[12]

In the context of this compound, the piperidine ring is attached to the 6-position of the nitroquinoline core. The 4-hydroxyl group on the piperidine ring could potentially engage in hydrogen bonding interactions with biological targets, thereby influencing the compound's binding affinity and selectivity.

Predicted Anticancer Mechanisms and Signaling Pathways

Based on the SAR of related compounds, it is plausible that this compound may exert its anticancer effects through one or more of the following mechanisms:

  • Kinase Inhibition: The quinoline scaffold is a known "hinge-binder" and is present in many approved kinase inhibitors. It is conceivable that this compound could target protein kinases that are frequently dysregulated in cancer, such as those in the PI3K/Akt/mTOR pathway.[7]

  • Induction of Apoptosis: Similar to other quinoline derivatives, this compound may induce apoptosis through the generation of ROS and disruption of the mitochondrial membrane potential.[7]

  • Tubulin Polymerization Inhibition: Certain quinoline derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1]

A hypothetical signaling pathway for the potential anticancer activity of this compound is presented below.

Predicted_Signaling_Pathway cluster_0 Potential Targets cluster_1 Cellular Outcomes Compound This compound Kinases Protein Kinases (e.g., PI3K/Akt) Compound->Kinases inhibits? Tubulin Tubulin Compound->Tubulin inhibits polymerization? ROS ROS Generation Compound->ROS Proliferation Inhibition of Proliferation Kinases->Proliferation CellCycleArrest_G2M G2/M Arrest Tubulin->CellCycleArrest_G2M Apoptosis Apoptosis ROS->Apoptosis

Caption: A hypothetical signaling pathway for this compound.

Comparative Efficacy: A Data-Driven Overview

A direct comparison of the in vitro and in vivo efficacy of nitroxoline and this compound is hampered by the lack of data for the latter. However, a summary of the reported anticancer activity of nitroxoline across various cancer cell lines provides a benchmark for future studies on novel nitroquinoline derivatives.

Cancer TypeCell LinesReported IC50/GI50 Values (µM)Reference
Bladder Cancer5637, T241.5 - 3.0[9]
Breast CancerMCF-7, MDA-MB-2312.0 - 5.0[13]
CholangiocarcinomaHuCCT1, Huh282.0 - 10.0[14][15]
LeukemiaCCRF-CEM, K5620.5 - 2.0[9]
Pancreatic CancerPANC-1~5.0
Prostate CancerPC-3, DU1452.5 - 7.5

Table 1: In Vitro Anticancer Activity of Nitroxoline

Experimental Protocols for Anticancer Evaluation

To facilitate further research and enable a direct comparison, detailed experimental protocols for evaluating the anticancer activity of these compounds are provided below.

Cell Viability Assay (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

Workflow Diagram:

MTT_Assay_Workflow start Start seed_cells Seed cancer cells in 96-well plates start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h add_compound Add serial dilutions of test compound incubate_24h->add_compound incubate_48_72h Incubate for 48-72h add_compound->incubate_48_72h add_mtt Add MTT reagent incubate_48_72h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h add_solubilizer Add solubilizing agent (e.g., DMSO) incubate_4h->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50 end_node End calculate_ic50->end_node

Caption: Workflow for a typical MTT cell viability assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds (Nitroxoline and this compound) in complete cell culture medium. Replace the medium in the wells with the compound-containing medium. Include vehicle-treated and untreated cells as controls.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Step-by-Step Methodology:

  • Cell Treatment: Treat cancer cells with the test compounds at their respective IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Conclusion and Future Directions

This guide provides a comprehensive comparison of the established anticancer agent, nitroxoline, and a predictive analysis of the novel compound, this compound. Nitroxoline's multifaceted mechanism of action, targeting angiogenesis, inducing apoptosis, and inhibiting metastasis, makes it a promising candidate for further clinical development.

While the anticancer potential of this compound remains to be experimentally validated, the SAR analysis of its nitroquinoline and piperidine components suggests that it is a promising scaffold for the development of novel anticancer agents. Future research should focus on the synthesis and in vitro and in vivo evaluation of this compound to elucidate its precise mechanism of action and therapeutic potential. Head-to-head studies with nitroxoline will be crucial to determine its relative efficacy and potential advantages. The experimental protocols provided in this guide offer a framework for such investigations, which will undoubtedly contribute to the advancement of quinoline-based cancer therapeutics.

References

Assessing the selectivity of 1-(5-Nitroquinolin-6-YL)piperidin-4-OL against a panel of kinases

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Assessing the Kinase Selectivity of 1-(5-Nitroquinolin-6-YL)piperidin-4-OL

For researchers, scientists, and drug development professionals, the journey from a promising compound to a viable therapeutic candidate is paved with rigorous evaluation. A critical milestone in this process is the characterization of a compound's selectivity. This guide provides a comprehensive framework for assessing the kinase selectivity of the novel compound, this compound. While specific experimental data for this compound is not yet broadly published, this document outlines the established methodologies, the rationale behind experimental choices, and the appropriate formats for data presentation and interpretation. The quinoline and piperidine moieties within this compound's structure are recognized scaffolds in the development of kinase inhibitors, making selectivity profiling an essential step in elucidating its therapeutic potential and potential off-target effects.[1]

The Imperative of Kinase Selectivity

Protein kinases are a large family of enzymes that play crucial roles in regulating a vast array of cellular processes.[2] Their dysregulation is a hallmark of many diseases, including cancer, making them a primary focus for drug discovery.[3] However, the high degree of structural similarity among kinase active sites presents a significant challenge: designing inhibitors that are highly selective for their intended target.[3][4][5] Off-target inhibition can lead to unforeseen side effects and toxicities, underscoring the importance of comprehensive selectivity profiling.[4] Understanding the selectivity profile of a compound like this compound is paramount for advancing its development.[6]

Comparative Kinase Inhibition Profile: A Framework for Analysis

A key aspect of characterizing a novel kinase inhibitor is to determine its effect on a wide array of kinases. This is typically achieved by screening the compound against a large panel of kinases and measuring its inhibitory activity.[2][7] The results are often presented as the half-maximal inhibitory concentration (IC50) or the percentage of inhibition at a fixed concentration.[1] For a clear and objective comparison, this data should be organized in a tabular format, alongside well-characterized, clinically relevant kinase inhibitors.

Table 1: Hypothetical Kinase Selectivity Profile of this compound and Comparator Compounds

Kinase TargetThis compound IC50 (nM)Staurosporine IC50 (nM)Dasatinib IC50 (nM)
Tyrosine Kinases
ABL1Data to be determined60.5
SRCData to be determined70.8
EGFRData to be determined100>1000
VEGFR2Data to be determined2015
Serine/Threonine Kinases
CDK2Data to be determined5500
ROCK1Data to be determined15>1000
PIM1Data to be determined50>1000
AKT1Data to be determined200>1000

Note: The IC50 values for Staurosporine and Dasatinib are representative and may vary depending on the specific assay conditions. The data for this compound is hypothetical and serves as a template for data presentation.

The choice of comparator compounds is critical. Staurosporine is a broad-spectrum kinase inhibitor, providing a baseline for promiscuity. Dasatinib, a clinically approved multi-kinase inhibitor, offers a benchmark for a more targeted, yet still multi-action, profile.

Methodologies for Kinase Selectivity Profiling

A multi-faceted approach employing both biochemical and cell-based assays is essential for a thorough assessment of kinase inhibitor selectivity.

Biochemical assays provide a direct measure of a compound's ability to inhibit the enzymatic activity of purified kinases.[8]

Experimental Workflow: In Vitro Kinase Assay

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Compound_Prep Prepare serial dilutions of This compound Incubate Incubate compound with kinase mixture Compound_Prep->Incubate Kinase_Prep Prepare kinase reaction buffer with purified kinase and substrate Kinase_Prep->Incubate Initiate Initiate reaction by adding ATP Incubate->Initiate Stop_Reaction Stop reaction after defined time Initiate->Stop_Reaction Detection_Method Quantify substrate phosphorylation (e.g., ADP-Glo™, TR-FRET) Stop_Reaction->Detection_Method Data_Analysis Calculate % inhibition and IC50 values Detection_Method->Data_Analysis

Caption: Workflow for a typical in vitro kinase inhibition assay.

Detailed Protocol: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent-based method that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[9]

  • Reagent Preparation:

    • Prepare a 2X kinase reaction buffer containing the specific kinase and its corresponding substrate.

    • Create a serial dilution of this compound in the appropriate solvent (e.g., DMSO).

  • Assay Plate Setup:

    • Add 5 µL of the compound dilutions to the wells of a 384-well plate.

    • Add 5 µL of the 2X kinase reaction buffer to each well.

    • Initiate the kinase reaction by adding 10 µL of a 2X ATP solution.

  • Reaction and Detection:

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

    • Add 20 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 40 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition:

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to a vehicle control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Rationale for Method Selection: The ADP-Glo™ assay is a robust and high-throughput method suitable for screening against large kinase panels.[9] It offers high sensitivity and a broad dynamic range.

While biochemical assays are invaluable, they do not fully recapitulate the complex cellular environment.[10] Cell-based assays provide crucial information on a compound's ability to engage its target within intact cells, accounting for factors like cell permeability and competition with endogenous ATP.[11][12][13]

Experimental Workflow: Cellular Thermal Shift Assay (CETSA®)

G cluster_treatment Cell Treatment cluster_heating Thermal Challenge cluster_analysis Analysis Cell_Culture Culture relevant cell line Compound_Treatment Treat cells with This compound or vehicle control Cell_Culture->Compound_Treatment Heat_Shock Heat cell lysates or intact cells to a range of temperatures Compound_Treatment->Heat_Shock Protein_Separation Separate soluble and aggregated proteins (e.g., centrifugation) Heat_Shock->Protein_Separation Quantification Quantify remaining soluble target kinase (e.g., Western Blot, Mass Spec) Protein_Separation->Quantification Melt_Curve Generate thermal melt curve and determine thermal shift Quantification->Melt_Curve

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®).

Detailed Protocol: CETSA® for Target Engagement

CETSA® is a powerful technique to assess the direct binding of a compound to its target protein in a cellular context. Ligand binding stabilizes the target protein, leading to a higher melting temperature.

  • Cell Treatment:

    • Culture a relevant cell line to ~80% confluency.

    • Treat cells with varying concentrations of this compound or a vehicle control for a defined period.

  • Thermal Challenge:

    • Harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension and heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Lysis and Protein Separation:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble protein fraction from the precipitated aggregates by centrifugation.

  • Protein Quantification:

    • Collect the supernatant containing the soluble proteins.

    • Quantify the amount of the target kinase in the soluble fraction using a specific antibody for Western blotting or by mass spectrometry.

  • Data Analysis:

    • Plot the amount of soluble target protein as a function of temperature to generate a melt curve.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Rationale for Method Selection: CETSA® provides direct evidence of target engagement in a physiological setting, which is a critical validation of in vitro findings.

Interpreting the Data: Beyond IC50 and Kd

The ultimate goal of selectivity profiling is to build a comprehensive understanding of a compound's interaction with the human kinome. It's important to differentiate between IC50 (the concentration of an inhibitor required to reduce the activity of an enzyme by 50%) and Kd (the dissociation constant, a measure of binding affinity).[14][15][16] While related, they are not interchangeable.[15] The IC50 value can be influenced by assay conditions, such as the ATP concentration.[17][18] Therefore, it is crucial to perform assays under standardized conditions, often at the Km value of ATP for each kinase, to allow for more meaningful comparisons.

A selective inhibitor is not necessarily one that only hits a single target. In some cases, a multi-targeted profile can be therapeutically advantageous.[17] The key is to have a well-defined and predictable selectivity profile, with minimal engagement of kinases known to be associated with toxicity.

Alternative Kinase Inhibitors and Scaffolds

The quinoline scaffold is present in numerous approved and investigational kinase inhibitors.[19][20][21][22][23] A thorough literature search for inhibitors containing quinoline and piperidine moieties can provide valuable context and help in the selection of appropriate comparator compounds for screening.[1] This comparative analysis will help to position this compound within the broader landscape of kinase inhibitor development.

Conclusion

The assessment of kinase selectivity is a cornerstone of modern drug discovery.[6] By employing a combination of robust biochemical and cell-based assays, researchers can build a detailed and reliable selectivity profile for this compound. This guide provides a comprehensive framework for designing, executing, and interpreting these critical studies. The resulting data will be instrumental in guiding the future development of this compound, ultimately determining its potential as a safe and effective therapeutic agent.

References

Navigating the Labyrinth of Reproducibility: A Guide to Robust Biological Assays for 1-(5-Nitroquinolin-6-YL)piperidin-4-OL

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the reproducibility of biological assays is the bedrock upon which scientific progress is built. The ability to obtain consistent and reliable results across different laboratories is paramount for validating novel therapeutic candidates. This guide provides an in-depth analysis of the factors influencing the reproducibility of biological assays for the novel compound 1-(5-Nitroquinolin-6-YL)piperidin-4-OL , a quinoline derivative with potential therapeutic applications. We will explore the critical parameters that can introduce variability and present a framework for a robust inter-laboratory comparison.

Introduction to this compound and the Imperative of Reproducibility

This compound belongs to the quinoline class of compounds, a scaffold known for a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties[1][2][3]. The nitroquinoline moiety, in particular, has been associated with various biological effects, such as the induction of cellular topoisomerase I-DNA cleavage complexes and the generation of reactive oxygen species (ROS)[4][5]. Given its structural features, this compound is a promising candidate for further investigation.

However, the journey from a promising molecule to a validated therapeutic is fraught with challenges, a primary one being the reproducibility of in vitro biological assays. A lack of reproducibility can lead to wasted resources, conflicting data, and ultimately, the failure of promising drug candidates to progress.[6] This guide aims to equip researchers, scientists, and drug development professionals with the knowledge and tools to design, execute, and interpret biological assays for this compound with a focus on ensuring inter-laboratory consistency.

Deconstructing Variability: Key Factors Influencing Assay Reproducibility

The sources of variability in cell-based assays are multifaceted and can be broadly categorized into biological, technical, and data analysis-related factors.[7][8][9][10] Understanding and controlling these variables is crucial for achieving reproducible results.

Biological Variables: The Dynamic Nature of Cells
  • Cell Line Authenticity and Integrity: The use of misidentified or cross-contaminated cell lines is a significant source of irreproducible data.[6][11] It is imperative to perform regular cell line authentication using methods like Short Tandem Repeat (STR) profiling.

  • Cell Passage Number and Senescence: Continuous passaging of cell lines can lead to genetic drift, altered gene expression, and senescence, all of which can impact their response to a test compound.[10] Establishing a clear range for passage numbers is a critical aspect of a standardized protocol.

  • Mycoplasma Contamination: Mycoplasma contamination can profoundly alter cellular physiology and a cell's response to external stimuli, leading to unreliable and misleading results.[6] Regular testing for mycoplasma is non-negotiable.

  • Culture Conditions: Seemingly minor variations in culture conditions, such as media composition, serum lot, incubation temperature, and CO2 levels, can have a significant impact on cell growth and behavior.[10][12]

Technical Variables: The Human and Instrumental Element
  • Reagent Quality and Handling: The quality and storage of reagents, including the test compound, media, and assay components, are critical.[8][12] Inconsistent reagent handling, such as repeated freeze-thaw cycles, can degrade components and introduce variability.

  • Liquid Handling and Pipetting: Inaccurate or inconsistent pipetting is a major source of error in plate-based assays.[9] Proper training and the use of calibrated pipettes are essential. Automation can further reduce this variability.[13]

  • Instrument Calibration and Performance: The performance of laboratory equipment, such as incubators, plate readers, and microscopes, must be regularly monitored and calibrated to ensure consistent performance.[8]

  • Assay Protocol Adherence: Deviations from the established protocol, even seemingly minor ones, can introduce significant variability.[11] A detailed and unambiguous standard operating procedure (SOP) is crucial.

Data Analysis and Interpretation
  • Data Normalization and Outlier Handling: The methods used for data normalization and the criteria for identifying and handling outliers can influence the final results.[11] These procedures should be clearly defined and consistently applied.

  • Statistical Analysis: The choice of statistical methods for analyzing the data and determining key parameters like IC50 values should be appropriate for the assay and consistently used across laboratories.[14]

A Framework for an Inter-Laboratory Reproducibility Study

To assess and improve the reproducibility of a biological assay for this compound, a well-designed inter-laboratory study is essential. This section outlines a hypothetical study to evaluate the reproducibility of a cytotoxicity assay.

Hypothetical Biological Activity: Anticancer Properties

Based on the known activities of related nitroquinoline compounds, we will hypothesize that this compound possesses anticancer properties.[15][16][17] The proposed assay will therefore be a cell viability assay to determine the half-maximal inhibitory concentration (IC50) of the compound against a cancer cell line.

Study Design
  • Participating Laboratories: A minimum of three independent laboratories should participate in the study.

  • Centralized Reagents: To minimize variability from reagents, key components such as the test compound, a specific lot of fetal bovine serum, and the cell line should be sourced from a single, central location and distributed to all participating labs.

  • Standardized Protocol: A highly detailed and standardized protocol for the cytotoxicity assay must be provided to all participants.

  • Data Reporting: A standardized template for data reporting should be used to ensure consistency in the collected data.

Experimental Workflow

The following diagram illustrates the general workflow for the proposed inter-laboratory study.

G cluster_prep Preparation Phase cluster_execution Execution Phase (Each Laboratory) cluster_analysis Analysis Phase central_reagents Centralized Reagent Distribution (Compound, Cells, Serum) cell_culture Cell Culture Initiation (Standardized Conditions) central_reagents->cell_culture Lab A, B, C sop Standardized Operating Procedure (SOP) Dissemination sop->cell_culture treatment Compound Treatment (Serial Dilutions) cell_culture->treatment incubation Incubation (Defined Time & Conditions) treatment->incubation assay Cell Viability Assay (e.g., MTT) incubation->assay readout Data Acquisition (Plate Reader) assay->readout data_submission Data Submission (Standardized Template) readout->data_submission statistical_analysis Centralized Statistical Analysis (IC50 Calculation) data_submission->statistical_analysis comparison Inter-Laboratory Comparison (Variability Assessment) statistical_analysis->comparison

Caption: Inter-laboratory study workflow for assessing assay reproducibility.

Detailed Experimental Protocol: MTT Assay for Cytotoxicity

This section provides a detailed, step-by-step protocol for an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a common colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.[1][15]

Materials:

  • Human cancer cell line (e.g., MCF-7, HeLa)[17]

  • This compound (CAS: 1133115-89-5)[18]

  • Complete culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank control (medium only).

    • Incubate the plate for a defined period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

    • Carefully remove the medium from each well.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from the absorbance of all other wells.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable curve-fitting model (e.g., sigmoidal dose-response).

Hypothetical Comparative Data

The following table presents hypothetical IC50 values for this compound obtained from three different laboratories in the inter-laboratory study.

LaboratoryExperiment 1 IC50 (µM)Experiment 2 IC50 (µM)Experiment 3 IC50 (µM)Mean IC50 (µM)Standard DeviationCoefficient of Variation (%)
Lab A5.25.85.55.50.35.5
Lab B6.15.96.36.10.23.3
Lab C5.76.55.96.00.46.7
Inter-Lab 5.87 0.32 5.5

Interpretation: The hypothetical data shows a relatively low coefficient of variation both within and between laboratories, suggesting good reproducibility of the assay. A higher coefficient of variation would indicate significant sources of variability that need to be investigated and addressed.

Mitigating Variability: A Best Practices Checklist

To enhance the reproducibility of biological assays for this compound, the following best practices should be implemented.

G cluster_planning Assay Planning & Design cluster_execution Experimental Execution cluster_analysis Data Analysis & Reporting planning_node Detailed SOP Clear Acceptance Criteria Robust Assay Validation execution_node Cell Line Authentication Mycoplasma Testing Reagent QC Instrument Calibration Consistent Pipetting planning_node->execution_node analysis_node Standardized Data Analysis Pipeline Transparent Reporting of Methods Defined Outlier Strategy execution_node->analysis_node

Caption: Key pillars for ensuring assay reproducibility.

Conclusion

The reproducibility of biological assays is a cornerstone of reliable and impactful scientific research. For a novel compound like this compound, establishing robust and reproducible assays is the first critical step in its journey towards potential clinical application. By understanding the sources of variability, implementing standardized protocols, and adhering to best practices in experimental design and execution, researchers can navigate the complexities of in vitro assays and generate high-quality, reproducible data. This guide provides a comprehensive framework to achieve this goal, ultimately fostering greater confidence in the scientific findings and accelerating the pace of drug discovery.

References

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative study of the potential mechanism of action of 1-(5-Nitroquinolin-6-YL)piperidin-4-OL and related quinoline-based compounds. Drawing from established research on the anticancer properties of quinoline derivatives, we propose a likely mechanism of action centered on the inhibition of the PI3K/Akt/mTOR signaling pathway, a critical cascade in cancer cell proliferation and survival.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering both a theoretical framework and detailed experimental protocols for validation.

The quinoline scaffold is a prominent heterocyclic motif in medicinal chemistry, with numerous derivatives demonstrating a wide range of biological activities, including anticancer effects.[3][4][5] These compounds can induce cell cycle arrest, apoptosis, and inhibit angiogenesis through various mechanisms.[4] While specific mechanistic data for this compound is not extensively published, its structural features, particularly the nitroquinoline core, suggest potential activity as a modulator of key signaling pathways implicated in oncology.[6][7] This guide will therefore focus on a hypothesized mechanism involving the PI3K/Akt pathway and provide the necessary experimental framework to test this hypothesis against other quinoline-based analogs.

Proposed Mechanism of Action: Inhibition of the PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial intracellular cascade that regulates fundamental cellular processes, including cell growth, proliferation, survival, and metabolism.[8][9] Its dysregulation is a common feature in many human cancers, making it a prime target for therapeutic intervention.[1][10][11] We hypothesize that this compound and its analogs may exert their cytotoxic effects by inhibiting key kinases within this pathway, such as PI3K or Akt itself.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates GrowthFactor Growth Factor GrowthFactor->RTK Binds PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates (Thr308) pAkt p-Akt (Active) mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) Downstream Downstream Targets (e.g., mTORC1, BAD, GSK3β) pAkt->Downstream Phosphorylates Proliferation Cell Proliferation, Survival, Growth Downstream->Proliferation Promotes Inhibitor This compound & Related Compounds Inhibitor->PI3K Inhibits Inhibitor->Akt Inhibits

Caption: Proposed inhibition of the PI3K/Akt signaling pathway by quinoline derivatives.

Comparative Analysis: Experimental Framework

To validate the proposed mechanism and compare the efficacy of this compound (Compound Q1) against other quinoline derivatives, a series of in vitro assays are recommended. For this guide, we will consider two hypothetical analogs for comparison:

  • Analog A (Q-A): A quinoline derivative with a known, potent inhibitory effect on the PI3K/Akt pathway.

  • Analog B (Q-B): A structurally similar quinoline derivative with moderate or unknown activity, serving as a baseline control.

The initial step is to determine the cytotoxic potential of the compounds across a panel of cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures cell metabolic activity, which is an indicator of cell viability.[12][13][14] Metabolically active cells reduce the yellow MTT to a purple formazan product, and the amount of formazan is proportional to the number of viable cells.[15]

MTT_Workflow A Seed cancer cells in 96-well plate B Treat with varying concentrations of Compound Q1, Q-A, Q-B A->B C Incubate for 48-72 hours B->C D Add MTT reagent and incubate for 4 hours C->D E Add solubilization solution (e.g., DMSO) D->E F Measure absorbance at 570 nm E->F G Calculate IC50 values F->G

Caption: Workflow for the MTT cell viability assay.

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[16]

  • Compound Treatment: Prepare serial dilutions of Compound Q1, Q-A, and Q-B in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium and incubate for 48 to 72 hours.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT stock solution to each well and incubate at 37°C for 4 hours.[15][16]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability against the compound concentration to determine the half-maximal inhibitory concentration (IC50).

Data Presentation: Comparative Cytotoxicity

CompoundCell LineIC50 (µM) after 48h
Compound Q1 MCF-7Experimental Value
HCT-116Experimental Value
Analog A (Q-A) MCF-7Experimental Value
HCT-116Experimental Value
Analog B (Q-B) MCF-7Experimental Value
HCT-116Experimental Value
Doxorubicin (Control) MCF-7~0.04 - 1.0
HCT-116~0.1 - 1.5

Note: IC50 values for Doxorubicin are approximate and can vary based on experimental conditions.[17]

To investigate whether the observed cytotoxicity is mediated through the PI3K/Akt pathway, Western blotting can be used to measure the levels of phosphorylated Akt (p-Akt) relative to total Akt.[8][18] A reduction in the p-Akt/total Akt ratio upon treatment with the compounds would indicate inhibition of the pathway.

Western_Blot_Workflow A Treat cells with compounds at IC50 concentrations B Lyse cells and quantify protein A->B C SDS-PAGE to separate proteins B->C D Transfer proteins to PVDF membrane C->D E Block and incubate with primary antibodies (anti-p-Akt, anti-total Akt) D->E F Incubate with HRP- conjugated secondary antibodies E->F G Detect signal using chemiluminescence F->G H Quantify band intensities G->H

Caption: Workflow for Western blot analysis of p-Akt.

Experimental Protocol: Western Blot for p-Akt (Ser473)

  • Cell Treatment and Lysis: Treat cells with Compound Q1, Q-A, and Q-B at their respective IC50 concentrations for a specified time (e.g., 2, 6, 24 hours). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve phosphorylation states.[8]

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.[19]

  • Immunoblotting:

    • Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.[8][20]

    • Incubate the membrane with a primary antibody specific for p-Akt (Ser473) overnight at 4°C.[8]

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[8]

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[8]

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total Akt to normalize the p-Akt signal. A loading control like β-actin or GAPDH should also be used.

Data Presentation: Inhibition of Akt Phosphorylation

Treatmentp-Akt/Total Akt Ratio (Normalized to Control)
Vehicle Control 1.00
Compound Q1 Experimental Value
Analog A (Q-A) Experimental Value
Analog B (Q-B) Experimental Value

To determine if the compounds directly inhibit PI3K activity, a cell-free in vitro kinase assay can be performed. These assays measure the phosphorylation of a lipid substrate (like PIP2) by a purified PI3K enzyme.[10] Commercially available kits, such as ADP-Glo™ or AlphaScreen®, provide a high-throughput and sensitive method for this analysis.[21][22][23][24]

Principle of the ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay quantifies the amount of ADP produced during the kinase reaction.[24] The amount of ADP is directly proportional to the kinase activity. The assay is performed in two steps: first, the kinase reaction is terminated and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.[22][24]

Experimental Protocol: In Vitro PI3K Kinase Assay (General)

  • Kinase Reaction: In a 96- or 384-well plate, combine the purified PI3K enzyme (e.g., PI3Kα), the lipid substrate (e.g., PIP2), ATP, and varying concentrations of the test compounds (Q1, Q-A, Q-B).

  • Incubation: Allow the reaction to proceed for the recommended time at the optimal temperature (e.g., 30°C or room temperature).

  • ATP Depletion: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • ADP to ATP Conversion and Detection: Add the Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction.

  • Luminescence Measurement: Measure the luminescent signal using a plate-reading luminometer.

  • Data Analysis: Calculate the percent inhibition of PI3K activity for each compound concentration and determine the IC50 value.

Data Presentation: Direct PI3K Inhibition

CompoundPI3K IsoformIC50 (nM)
Compound Q1 PI3KαExperimental Value
Analog A (Q-A) PI3KαExperimental Value
Analog B (Q-B) PI3KαExperimental Value
Pictilisib (GDC-0941) PI3Kα~3.3

Note: The IC50 value for the control inhibitor Pictilisib is an example from the literature and may vary.[11]

Structure-Activity Relationship (SAR) Insights

The comparative data generated from these experiments will provide valuable insights into the structure-activity relationships of this class of quinoline derivatives.[25][26] Key structural modifications to consider for their impact on PI3K/Akt pathway inhibition include:

  • Position and nature of substituents on the quinoline ring: The nitro group at position 5 and the piperidinol linkage at position 6 are likely key for the activity of the title compound. Modifications at other positions could enhance potency or selectivity.[26]

  • The piperidinol moiety: This part of the molecule can influence solubility, cell permeability, and interaction with the target protein.

  • Stereochemistry: If chiral centers are present, the different enantiomers may exhibit distinct biological activities.

Conclusion

This guide outlines a systematic approach to investigate the mechanism of action of this compound and related compounds. By proposing a plausible hypothesis centered on the PI3K/Akt pathway, we have provided a robust experimental framework for its validation. The comparative data generated from the described cytotoxicity, Western blot, and kinase assays will not only elucidate the mechanism of the title compound but also contribute to a broader understanding of the structure-activity relationships within this promising class of potential anticancer agents. The rigorous application of these self-validating protocols will ensure the generation of reliable and reproducible data, which is essential for advancing drug discovery and development efforts.

References

A Comparative Preclinical Efficacy Analysis of 1-(5-Nitroquinolin-6-YL)piperidin-4-OL, a Novel RORγt Modulator

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for validating the therapeutic efficacy of the novel compound 1-(5-Nitroquinolin-6-YL)piperidin-4-OL (designated as NQ-P4O) in preclinical models of autoimmune disease. As a putative modulator of the Retinoic acid-related Orphan Receptor gamma t (RORγt), NQ-P4O is positioned as a potential therapeutic for Th17-mediated inflammatory conditions. This document outlines a rigorous, multi-stage validation process, comparing NQ-P4O against both a known investigational RORγt inhibitor and a current standard-of-care biologic.

The experimental design emphasizes a logical progression from in vitro target engagement to in vivo efficacy, ensuring a thorough characterization of the compound's therapeutic potential.

Introduction to RORγt as a Therapeutic Target

RORγt is a nuclear receptor transcription factor that serves as the master regulator of T helper 17 (Th17) cell differentiation. Th17 cells are a subset of T helper cells that produce a distinct set of pro-inflammatory cytokines, including Interleukin-17A (IL-17A), IL-17F, and IL-22. While essential for host defense against certain pathogens, dysregulated Th17 cell activity is a key driver of pathology in numerous autoimmune diseases, such as psoriasis, rheumatoid arthritis, and multiple sclerosis.

By inhibiting RORγt activity, it is possible to suppress Th17 cell differentiation and subsequent pro-inflammatory cytokine production, thereby offering a targeted therapeutic strategy for these debilitating conditions. NQ-P4O is hypothesized to function as a RORγt antagonist, and this guide details the necessary preclinical studies to validate this hypothesis and establish its therapeutic efficacy.

Signaling Pathway Overview

RORgt_Pathway cluster_diff Differentiation cluster_cytokines Cytokine Production TGFb TGF-β Naive_T_Cell Naive CD4+ T Cell TGFb->Naive_T_Cell IL6 IL-6 IL6->Naive_T_Cell STAT3 STAT3 Naive_T_Cell->STAT3 activates Th17_Cell Th17 Cell Naive_T_Cell->Th17_Cell Differentiation RORgt RORγt STAT3->RORgt induces RORgt->Th17_Cell drives IL17A IL-17A Th17_Cell->IL17A IL17F IL-17F Th17_Cell->IL17F IL22 IL-22 Th17_Cell->IL22 Inflammation Inflammation IL17A->Inflammation IL17F->Inflammation IL22->Inflammation NQ_P4O NQ-P4O (Inhibitor) NQ_P4O->RORgt inhibits IMQ_Workflow Day_0 Day 0: Start IMQ Application Day_1 Day 1: Start Compound Dosing Day_0->Day_1 Daily_Eval Daily: PASI Scoring Body Weight Day_1->Daily_Eval Day_7 Day 7: Euthanasia & Tissue Collection Daily_Eval->Day_7 Analysis Analysis: - Histology - Gene Expression - Cytokine Levels Day_7->Analysis

Safety Operating Guide

Definitive Guide to the Proper Disposal of 1-(5-Nitroquinolin-6-YL)piperidin-4-OL

Author: BenchChem Technical Support Team. Date: January 2026

Executive Directive: Prioritizing Safety in the Absence of Specific Data

This guide provides a comprehensive operational and disposal plan for 1-(5-Nitroquinolin-6-YL)piperidin-4-OL. It is critical to note that a specific, publicly available Safety Data Sheet (SDS) for this compound (CAS No. 1133115-89-5) is not available.[1][2] Therefore, the following procedures are synthesized from an expert analysis of its constituent chemical moieties—a nitroquinoline core and a piperidine derivative—and are grounded in established federal and institutional safety protocols.

The foundational principle of this guide is precaution . The chemical structure strongly suggests that this compound should be treated as a hazardous substance with potential toxicity, mutagenicity, and reactivity.[1][3][4] Adherence to these protocols is not merely a matter of regulatory compliance but a fundamental aspect of a responsible laboratory safety culture.[5][6]

The single most important step before proceeding with any disposal activity is to contact your institution's Environmental Health and Safety (EHS) department. [1][3] They are the definitive resource for ensuring compliance with all local, state, and federal regulations.[3]

Hazard Assessment & Risk Profile

The risk profile of this compound is inferred from its structure:

  • Nitroquinoline Moiety: Nitroaromatic compounds, as a class, are recognized as "Priority Pollutants" by the U.S. Environmental Protection Agency (EPA) due to their inherent toxicity.[4] Many are known to be harmful, suspected carcinogens, and pose a significant environmental risk if released.[4][7][8] The quinoline structure itself is a heterocyclic aromatic compound that requires careful handling.

  • Piperidine Moiety: Piperidine and its derivatives are secondary amines that are often toxic, corrosive, and flammable.[9][10] They can be harmful if swallowed and toxic in contact with skin or if inhaled.[9]

Chemical & Safety Data Summary
PropertyValue / InformationSource
Chemical Name This compound[2]
CAS Number 1133115-89-5[2]
Molecular Formula C₁₄H₁₅N₃O₃[2]
Molecular Weight 273.3 g/mol [2]
Presumed Hazards Harmful if swallowed, in contact with skin, or inhaled. Suspected carcinogen/mutagen. Environmental Hazard.[3][7][8][9]
Incompatibilities Strong oxidizing agents, strong acids, strong bases.[7][11]
Storage Store at room temperature in a dry, well-ventilated, and secure area.[12]

Mandatory Personal Protective Equipment (PPE)

All handling and disposal operations must be conducted within a certified chemical fume hood to prevent inhalation of vapors or aerosols.[1][5] The following PPE is mandatory:

  • Hand Protection: Wear chemically resistant gloves. Nitrile gloves are a common choice for incidental contact, but for extended handling or in the event of a spill, it is crucial to consult the glove manufacturer's compatibility charts. Double gloving is recommended.[1]

  • Eye Protection: Safety goggles with side shields are essential to protect against splashes.[3]

  • Body Protection: A flame-retardant lab coat and appropriate protective clothing must be worn to prevent skin contact.

  • Respiratory Protection: While working in a fume hood should be sufficient, a NIOSH/MSHA-approved respirator should be available for emergency situations like a large spill.[3][13]

Step-by-Step Disposal Protocol

This protocol ensures that the disposal process is systematic, safe, and compliant with regulatory frameworks like the Resource Conservation and Recovery Act (RCRA).[14]

Step 1: Waste Characterization and Segregation
  • Characterize as Hazardous: Treat all waste streams containing this compound, including pure compound, solutions, contaminated labware (e.g., pipette tips, vials), and contaminated PPE, as hazardous waste.[3]

  • Segregate Waste: Do not mix this waste with non-hazardous waste.[15] Keep it segregated from incompatible chemicals such as strong acids, bases, and oxidizing agents to prevent dangerous reactions.[11]

    • Solid Waste: Contaminated gloves, weigh boats, paper towels, etc.

    • Liquid Waste: Unused solutions or reaction mixtures.

Step 2: Contact Your Institutional EHS Office
  • This is a non-negotiable step. Your EHS department provides institution-specific guidance, waste container labels, and pickup schedules.[1] They are the primary authority on waste management and will ensure your lab remains in compliance with EPA and local regulations.[14]

Step 3: Container Selection and Labeling
  • Container Choice: Use only designated, leak-proof, and chemically compatible hazardous waste containers.[1] Chemically resistant plastic (e.g., polyethylene) containers are often preferred.[1][14] The container must have a secure, screw-top cap.[16]

  • Labeling:

    • Affix a "Hazardous Waste" label provided by your EHS office to the container.

    • Write the full, unabbreviated chemical name: "This compound ".[1][3]

    • List all components and their approximate percentages if it is a mixed waste stream.

    • Indicate the date when waste was first added to the container.[1]

Step 4: Waste Accumulation and Storage
  • Satellite Accumulation Area (SAA): Store the sealed and labeled waste container in a designated SAA.[16] This area must be at or near the point of generation and under the control of laboratory personnel.[16]

  • Storage Conditions: The SAA should be a secure, dry, and well-ventilated area.[14] The container should be placed in secondary containment (e.g., a larger, chemically resistant tub) to contain any potential leaks.[14]

  • Time Limits: Do not accumulate waste for longer than the periods specified by EPA and your institution (often up to one year for partially filled containers in an SAA, but containers must be removed within three days of becoming full).[16][17]

Step 5: Final Disposal
  • Arrange for Pickup: Follow your institution's procedure to schedule a hazardous waste pickup. This is typically done through the EHS department.

  • Professional Disposal: The waste will be collected by trained EHS personnel or a licensed hazardous waste disposal company for final treatment, which may include incineration at a permitted facility.[3][14] Never attempt to dispose of this chemical down the drain or in the regular trash. [3][18]

Emergency Procedures: Spill Management

In the event of a spill, prioritize personnel safety.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the lab.

  • Isolate and Ventilate: Ensure the chemical fume hood is operational and close the lab door.

  • Don PPE: If the spill is small and you are trained to handle it, don the full PPE described in Section 2.

  • Contain and Absorb: Use an appropriate absorbent material, such as diatomite or a universal binder, to contain the spill.[3] Do not use combustible materials like paper towels to absorb large quantities of liquid.

  • Collect Waste: Carefully collect the absorbed material using non-sparking tools and place it in a designated hazardous waste container.[13][19]

  • Decontaminate: Clean the spill area as directed by your institution's safety protocols.

  • Report: Report the incident to your lab supervisor and EHS department immediately.[11]

Disposal Decision Workflow

The following diagram outlines the critical decision-making process for disposing of a research chemical like this compound, for which a specific SDS is unavailable.

DisposalWorkflow start Waste Generated: This compound sds_check Is a specific Safety Data Sheet (SDS) available? start->sds_check follow_sds Follow specific disposal instructions in Section 13 of the SDS. sds_check->follow_sds Yes treat_hazardous Assume Compound is Hazardous. Presume toxicity, potential reactivity, and environmental risk. sds_check->treat_hazardous No end Chemical Properly Disposed follow_sds->end contact_ehs Contact Institutional Environmental Health & Safety (EHS) Office treat_hazardous->contact_ehs container Select a compatible, labeled hazardous waste container. contact_ehs->container store Store in designated Satellite Accumulation Area (SAA). Segregate from incompatibles. container->store pickup Arrange for hazardous waste pickup by authorized personnel. store->pickup pickup->end

Caption: Disposal decision workflow for a research chemical with an unavailable SDS.

References

Definitive Guide to Personal Protective Equipment for Handling 1-(5-Nitroquinolin-6-YL)piperidin-4-OL

Author: BenchChem Technical Support Team. Date: January 2026

The causality behind these rigorous protocols stems from the known hazards of analogous structures. Nitroaromatic compounds are frequently associated with toxicity, mutagenicity, and potential carcinogenicity[2][3][4]. Quinoline itself is a suspected carcinogen and mutagen[2][5][6]. The piperidine component is a cyclic amine, a class of compounds known for being corrosive and toxic, often causing severe skin and eye damage[7][8][9]. Therefore, we must operate under the assumption that 1-(5-Nitroquinolin-6-YL)piperidin-4-OL shares these hazardous properties.

Hazard Assessment and Core Principles

Given the absence of specific toxicological data, all handling of this compound must be governed by the principles of containment and minimized exposure. Every operational step must be viewed through a risk-assessment lens, assuming the compound is:

  • Acutely Toxic: Harmful or toxic if swallowed, inhaled, or on contact with skin[3][10][11].

  • Corrosive/Irritant: Capable of causing severe skin irritation and serious eye damage[10][12].

  • Suspected Carcinogen/Mutagen: Long-term or repeated exposure may increase cancer risk or cause genetic defects[2][5].

  • Environmentally Hazardous: Potentially toxic to aquatic life with long-lasting effects[5][6][13].

Our primary objective is to use a combination of engineering controls and Personal Protective Equipment (PPE) to create an impenetrable barrier between the researcher and the chemical.

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of PPE is not a checklist but a dynamic response to the specific task being performed. The following table outlines the minimum required PPE for various laboratory operations involving this compound.

Laboratory Task Respiratory Protection Hand Protection Eye/Face Protection Body & Foot Protection
Receiving & Unpacking Not required if container is sealed and intact.Chemical-resistant gloves (Nitrile).Safety glasses.Lab coat, closed-toe shoes.
Weighing Solid Compound NIOSH-approved N95 respirator (minimum) inside a chemical fume hood.Double-gloving with chemical-resistant gloves (Nitrile).Chemical safety goggles and full-face shield.Lab coat, chemical-resistant apron, closed-toe shoes.
Preparing Solutions NIOSH-approved respirator with organic vapor cartridges inside a chemical fume hood.Double-gloving with chemical-resistant gloves (Nitrile).Chemical safety goggles and full-face shield.Lab coat, chemical-resistant apron, closed-toe shoes.
Conducting Reactions Work exclusively within a certified chemical fume hood.Chemical-resistant gloves (Nitrile).Chemical safety goggles.Lab coat, closed-toe shoes.
Waste Disposal NIOSH-approved respirator with organic vapor cartridges.Heavy-duty chemical-resistant gloves (e.g., Butyl rubber over Nitrile).Chemical safety goggles and full-face shield.Lab coat, chemical-resistant apron, closed-toe shoes.
In-Depth PPE Rationale:
  • Respiratory Protection: The primary engineering control is a certified chemical fume hood to contain aerosols and vapors[8][13][14]. When handling the solid powder, which can be easily aerosolized, an N95 respirator provides an additional layer of defense. For handling solutions, especially during transfers or heating, an organic vapor cartridge is necessary to protect against inhaled mists or vapors[12][15].

  • Hand Protection: Nitrile gloves offer good resistance to a wide range of chemicals and are mandatory[5]. Double-gloving is recommended when handling the concentrated solid to protect against accidental tears and to allow for the safe removal of the outer glove if contamination occurs. Always inspect gloves for any signs of degradation before use and wash hands thoroughly after removal[7][16].

  • Eye and Face Protection: Standard safety glasses are insufficient. Chemical safety goggles that form a seal around the eyes are required to protect against splashes[10][16]. A full-face shield must be worn over the goggles when weighing the solid or handling larger volumes of liquid, as this provides a barrier against splashes to the entire face[16].

  • Body Protection: A standard lab coat protects clothing and skin from minor spills[14]. A chemical-resistant apron should be worn over the lab coat during tasks with a higher splash potential. A complete protective suit may be necessary for large-scale operations[16]. Always wear closed-toe shoes to protect feet from spills[14].

Operational Plan: A Step-by-Step Handling Workflow

This protocol ensures that safety measures are integrated into every step of the handling process.

  • Preparation and Area Setup:

    • Designate a specific area within a chemical fume hood for all handling activities.

    • Ensure an eyewash station and safety shower are readily accessible and unobstructed[8][13].

    • Prepare all necessary equipment (spatulas, glassware, solvents) and place them inside the fume hood before introducing the compound.

    • Prepare a designated, labeled hazardous waste container inside the fume hood[10][17].

  • Donning PPE:

    • Put on all required PPE as outlined in the table above before entering the designated handling area.

  • Handling the Compound:

    • Perform all manipulations, including weighing and solution preparation, within the fume hood to minimize inhalation exposure[14].

    • When weighing the solid, use smooth, controlled movements to avoid creating dust.

    • If adding the solid to a solvent, do so slowly to prevent splashing.

    • Keep the primary container of the compound sealed when not in immediate use.

  • Decontamination:

    • After handling, decontaminate all surfaces and equipment using a suitable solvent (e.g., ethanol or isopropanol), collecting all rinsate as hazardous waste.

    • Wipe down the work surface in the fume hood.

  • Doffing PPE:

    • Remove PPE in the correct order to avoid cross-contamination: outer gloves, face shield, apron, inner gloves, goggles, lab coat.

    • Dispose of all single-use PPE as hazardous waste.

    • Wash hands and forearms thoroughly with soap and water.

Workflow Visualization

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling Phase Risk_Assessment 1. Risk Assessment (Assume High Hazard) Area_Prep 2. Prepare Fume Hood & Waste Containers Risk_Assessment->Area_Prep PPE_Don 3. Don Full PPE Area_Prep->PPE_Don Weigh 4. Weigh Solid Compound PPE_Don->Weigh Solubilize 5. Prepare Solution Weigh->Solubilize Decon 6. Decontaminate Equipment & Area Solubilize->Decon Waste 7. Segregate & Seal Hazardous Waste Decon->Waste PPE_Doff 8. Doff PPE Correctly Waste->PPE_Doff Wash 9. Wash Hands Thoroughly PPE_Doff->Wash

Caption: Safe handling workflow for this compound.

Emergency Response Plan

Immediate and correct action is critical in the event of an exposure or spill.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing[8][15]. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids[8]. Remove contact lenses if present and easy to do[7]. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration[8]. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 2-4 cupfuls of water or milk to drink[8]. Seek immediate medical attention.

  • Spill Management:

    • Evacuate the immediate area and alert colleagues.

    • Wearing full PPE, contain the spill using an inert absorbent material like vermiculite or sand[5][18]. Do not use combustible materials.

    • Carefully collect the absorbed material using non-sparking tools and place it in a sealed, labeled hazardous waste container[5][8].

    • Clean the spill area thoroughly with a suitable solvent, collecting all cleaning materials as hazardous waste[5].

Disposal Plan: Cradle-to-Grave Responsibility

All materials contaminated with this compound must be treated as hazardous waste. Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash[5][6].

  • Waste Segregation:

    • Solid Waste: Contaminated PPE, weigh boats, absorbent materials, and residual solid compound.

    • Liquid Waste: Unused solutions and solvent rinsates. Segregate into halogenated and non-halogenated streams as per your institution's policy[14].

  • Containerization:

    • Use designated, leak-proof, and chemically compatible containers[5].

    • Containers must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound" and its approximate concentration[10][17].

    • Keep waste containers closed at all times except when adding waste[17].

  • Final Disposal:

    • Store sealed and labeled waste containers in a designated, well-ventilated, and secure area.

    • Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor[5][18].

By adhering to these comprehensive guidelines, you build a culture of safety that protects yourself, your colleagues, and the integrity of your research.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(5-Nitroquinolin-6-YL)piperidin-4-OL
Reactant of Route 2
Reactant of Route 2
1-(5-Nitroquinolin-6-YL)piperidin-4-OL

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.